1-(2-Chlorophenyl)cyclopropanecarbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chlorophenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTBYZDCUXBPLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437987 | |
| Record name | 1-(2-Chlorophenyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122143-18-4 | |
| Record name | 1-(2-Chlorophenyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(2-Chlorophenyl)cyclopropanecarbonitrile chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chlorophenyl)cyclopropanecarbonitrile is a substituted cyclopropane derivative. The cyclopropane ring, a three-membered carbocycle, is a structural motif of interest in medicinal chemistry due to its unique conformational properties and ability to introduce rigidity into molecules. The presence of a chlorophenyl group and a nitrile functionality suggests its potential as a versatile building block in the synthesis of more complex molecules, potentially for pharmaceutical applications. This document provides a comprehensive overview of the available chemical properties and structural information for this compound.
Chemical Structure and Properties
The chemical structure of this compound consists of a cyclopropane ring substituted with a 2-chlorophenyl group and a nitrile group at the same carbon atom.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(2-chlorophenyl)cyclopropane-1-carbonitrile |
| CAS Number | 122143-18-4[1][2] |
| Molecular Formula | C₁₀H₈ClN[1][2] |
| SMILES | C1CC1(C#N)C2=CC=CC=C2Cl |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 177.63 g/mol | [1][2] |
| Boiling Point | 312.2 ± 35.0 °C (Predicted) | [1] |
| Density | 1.24 g/mL (Predicted) | [1] |
| Melting Point | Data not available | |
| Solubility | Data not available |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is limited. The following are predicted and expected spectral characteristics based on its structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons (ortho-substituted phenyl ring) expected in the range of δ 7.0-7.5 ppm. Cyclopropyl protons would appear as complex multiplets in the upfield region, typically between δ 1.0-2.0 ppm. |
| ¹³C NMR | Aromatic carbons would appear in the δ 120-140 ppm region. The nitrile carbon is expected around δ 115-125 ppm. The quaternary carbon of the cyclopropane ring would be downfield, and the CH₂ carbons of the cyclopropane ring would be in the upfield region. |
| IR Spectroscopy | A sharp, medium intensity peak for the nitrile (C≡N) stretch is expected around 2240-2260 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. C-Cl stretching vibrations are expected in the fingerprint region. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 177, with an isotopic peak (M+2) at m/z 179 due to the presence of the ³⁷Cl isotope, with a characteristic intensity ratio of approximately 3:1. |
Experimental Protocols
A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a general and widely used method for the synthesis of 1-aryl-1-cyanocyclopropanes is the phase-transfer catalyzed cyclopropanation of the corresponding arylacetonitrile. The following is a representative protocol that could be adapted for the synthesis of the target compound.
General Synthesis Protocol: Phase-Transfer Catalyzed Cyclopropanation
This protocol describes the reaction of an arylacetonitrile with 1,2-dibromoethane under phase-transfer catalysis conditions to yield the corresponding 1-aryl-1-cyanocyclopropane.
Materials:
-
2-Chlorophenylacetonitrile
-
1,2-Dibromoethane
-
Sodium hydroxide (50% aqueous solution)
-
Toluene
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography apparatus)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorophenylacetonitrile (1 equivalent), toluene, and the phase-transfer catalyst (e.g., TBAB, 0.05 equivalents).
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution.
-
Slowly add 1,2-dibromoethane (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to 50-60 °C and stir vigorously for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
After cooling to room temperature, add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford the pure this compound.
Characterization:
The purified product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Biological Activity and Drug Development Potential
As of the current literature survey, there is no specific information available regarding the biological activity, signaling pathway involvement, or direct application of this compound in drug development.
However, the cyclopropane scaffold is a valuable "bioisostere" in medicinal chemistry. It is often used to replace gem-dimethyl groups or other functionalities to improve metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The rigid nature of the cyclopropane ring can also be used to lock a molecule in a specific conformation, which can be advantageous for receptor binding.
Given its structure, this compound could serve as a precursor for the synthesis of novel compounds with potential biological activities. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical modifications. The 2-chlorophenyl moiety is also a common feature in many bioactive molecules.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Logical flow for the structural characterization of the synthesized compound.
Conclusion
This compound is a chemical entity with potential as a synthetic intermediate. While its fundamental chemical identifiers are established, a significant gap exists in the experimental data for its physicochemical properties and biological activities. The provided synthetic protocol offers a viable route for its preparation, which would enable further investigation into its properties and potential applications in research and drug discovery. Future work should focus on the experimental determination of its physical constants, a thorough spectroscopic characterization, and screening for potential biological activities.
References
1-(2-Chlorophenyl)cyclopropanecarbonitrile CAS number and molecular weight
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a summary of the available technical information for the chemical compound 1-(2-Chlorophenyl)cyclopropanecarbonitrile. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental protocols, in-depth biological activity data, and specific applications in drug development for this particular isomer are scarce. This guide, therefore, focuses on the fundamental physicochemical properties and offers a generalized synthetic approach based on related compounds.
Physicochemical Properties
A summary of the key identifying information for this compound is presented in the table below.
| Property | Value |
| CAS Number | 122143-18-4 |
| Molecular Formula | C₁₀H₈ClN |
| Molecular Weight | 177.63 g/mol |
Synthesis and Experimental Protocols
General Synthetic Approach: Nucleophilic Substitution
A plausible synthetic route involves the reaction of 2-(2-chlorophenyl)acetonitrile with a suitable cyclopropanating agent. One common method is the α-alkylation of a phenylacetonitrile derivative with 1,2-dihaloethane in the presence of a strong base.
Logical Workflow for a Potential Synthesis:
Spectroscopic Profile of 1-(2-Chlorophenyl)cyclopropanecarbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2-Chlorophenyl)cyclopropanecarbonitrile. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document summarizes predicted and expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and outlines detailed experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
Table 1: Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR (Proton) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic Protons | 7.2 - 7.6 | Multiplet (m) | The four protons on the chlorophenyl ring will appear in the aromatic region. The exact splitting pattern will depend on the coupling between adjacent protons. |
| Cyclopropane Protons (CH₂) | 1.5 - 2.0 | Multiplet (m) | The four protons on the cyclopropane ring are diastereotopic and will likely appear as a complex multiplet due to geminal and cis/trans vicinal coupling. |
| ¹³C NMR (Carbon) | Expected Chemical Shift (δ, ppm) | Notes |
| Aromatic C-Cl | 132 - 136 | The carbon atom directly attached to the chlorine will be deshielded. |
| Aromatic C-H | 127 - 131 | The chemical shifts of the other aromatic carbons. |
| Quaternary Aromatic C | 135 - 140 | The carbon atom of the phenyl ring attached to the cyclopropane ring. |
| Nitrile Carbon (C≡N) | 118 - 122 | The nitrile carbon typically appears in this region. |
| Quaternary Cyclopropane Carbon | 25 - 35 | The carbon atom of the cyclopropane ring attached to the phenyl group and the nitrile group. |
| Cyclopropane Carbons (CH₂) | 15 - 25 | The two methylene carbons of the cyclopropane ring. |
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of C-H bonds on an aromatic ring. |
| Nitrile (C≡N) Stretch | 2260 - 2240 | Medium | A sharp and distinct peak, characteristic of the nitrile functional group. |
| Aromatic C=C Stretch | 1600 - 1450 | Medium | A series of bands indicating the presence of the benzene ring. |
| C-Cl Stretch | 800 - 600 | Strong | Absorption due to the carbon-chlorine bond. |
Table 3: Mass Spectrometry (MS) Data
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 178.04181 |
| [M+Na]⁺ | 200.02375 |
| [M-H]⁻ | 176.02725 |
| [M+NH₄]⁺ | 195.06835 |
| [M+K]⁺ | 215.99769 |
| [M]⁺ | 177.03398 |
| [M]⁻ | 177.03508 |
Data Source: Predicted Collision Cross Section (CCS) values from PubChemLite.[1]
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments cited. These protocols are based on standard practices for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm or vortex the sample.
-
Filter the solution if any particulate matter is present to avoid compromising the spectral quality.
-
Transfer the clear solution into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, a 30° or 90° pulse is used, with a relaxation delay of 1-5 seconds between scans. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C and longer relaxation times.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal, ensuring good contact.
-
Apply pressure using the ATR's pressure arm to ensure a good interface between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded over the mid-IR range (4000-400 cm⁻¹).
-
-
Data Processing:
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL to 1 ng/mL, depending on the sensitivity of the instrument.
-
The solvent should be compatible with the chosen ionization technique.
-
-
Data Acquisition (using Electrospray Ionization - ESI):
-
Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the molecular ion.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da). High-resolution mass spectrometry is recommended for accurate mass measurements and elemental composition determination.
-
-
Data Processing:
-
Process the acquired data to obtain a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
-
Identify the molecular ion peak ([M]⁺, [M]⁻) and any adduct ions (e.g., [M+H]⁺, [M+Na]⁺) to confirm the molecular weight of the compound.
-
If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
An In-depth Technical Guide to the Synthesis of 1-(2-Chlorophenyl)cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 1-(2-chlorophenyl)cyclopropanecarbonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details the underlying chemical principles, offers a step-by-step experimental protocol, and presents quantitative data to support the synthetic methodology.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily owing to the presence of the cyclopropane ring and the substituted phenyl group. The cyclopropane motif can introduce conformational rigidity and improve the metabolic stability of drug candidates. The 2-chloro substitution on the phenyl ring offers a site for further chemical modification and can influence the electronic properties and binding interactions of the final molecule. The synthesis of this compound is therefore of significant interest to researchers in drug discovery and development.
The most common and efficient method for the synthesis of 1-arylcyclopropanecarbonitriles, including the 2-chloro derivative, is the cyclialkylation of the corresponding arylacetonitrile with a 1,2-dihaloalkane under phase-transfer catalysis (PTC) conditions. PTC is a powerful technique in organic synthesis that facilitates the reaction between reactants in immiscible phases, often leading to higher yields, milder reaction conditions, and reduced use of hazardous solvents.
Synthesis Pathway: Phase-Transfer Catalyzed Cyclialkylation
The core of the synthesis involves the reaction of 2-chlorophenylacetonitrile with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst. The reaction proceeds through the deprotonation of the acidic benzylic proton of 2-chlorophenylacetonitrile by the base in the aqueous phase. The resulting carbanion is then transported into the organic phase by the phase-transfer catalyst, where it undergoes a nucleophilic substitution with 1,2-dibromoethane, followed by an intramolecular cyclization to form the desired this compound.
Figure 1: Synthesis pathway for this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound based on established methods for analogous compounds.
Materials:
-
2-Chlorophenylacetonitrile
-
1,2-Dibromoethane
-
Sodium hydroxide (NaOH)
-
Benzyltriethylammonium chloride (TEBACl) or other suitable phase-transfer catalyst
-
Toluene
-
Dichloromethane
-
Water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-necked flask, condenser, dropping funnel, magnetic stirrer, etc.)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2-chlorophenylacetonitrile (0.1 mol, 15.16 g) and toluene (50 mL).
-
Addition of Base and Catalyst: To the stirred solution, add a 50% aqueous solution of sodium hydroxide (20 mL) and the phase-transfer catalyst, benzyltriethylammonium chloride (TEBACl) (0.01 mol, 2.28 g).
-
Addition of Alkylating Agent: Heat the mixture to 60-70 °C with vigorous stirring. Slowly add 1,2-dibromoethane (0.11 mol, 20.67 g, 9.5 mL) dropwise from the dropping funnel over a period of 30-45 minutes.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 60-70 °C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (50 mL) and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data
The following table summarizes the reported yields for the synthesis of various 1-arylcyclopropanecarbonitriles under phase-transfer catalytic conditions, providing a comparative context for the synthesis of the 2-chloro derivative.
| Aryl Group | Dihaloalkane | Catalyst | Base | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Phenyl | 1,2-Dibromoethane | TEBACl | 50% NaOH | 5 | 60 | 65 |
| 4-Chlorophenyl | 1,2-Dibromoethane | TEBACl | 50% NaOH | 4 | 70 | 72 |
| 4-Methylphenyl | 1,2-Dibromoethane | TEBACl | 50% NaOH | 4 | 70 | 75 |
| 2-Chlorophenyl | 1,2-Dibromoethane | TEBACl | 50% NaOH | 4-6 | 60-70 | Estimated 60-70 |
Data adapted from analogous reactions in the scientific literature. The yield for the 2-chlorophenyl derivative is an estimation based on similar substrates.
Logical Workflow of the Synthesis
The following diagram illustrates the logical workflow of the synthesis process, from the initial setup to the final purification of the product.
Figure 2: Experimental workflow for the synthesis of this compound.
Conclusion
The phase-transfer catalyzed synthesis of this compound from 2-chlorophenylacetonitrile and 1,2-dibromoethane represents a robust and efficient method for obtaining this valuable pharmaceutical intermediate. The provided protocol and comparative data offer a solid foundation for researchers to successfully synthesize this compound. Further optimization of reaction conditions, such as the choice of phase-transfer catalyst, solvent, and temperature, may lead to improved yields and purity. This guide serves as a critical resource for professionals engaged in the synthesis and application of novel chemical entities in drug discovery and development.
Physical properties of 1-(2-Chlorophenyl)cyclopropanecarbonitrile (solubility, melting point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the known physical properties of 1-(2-Chlorophenyl)cyclopropanecarbonitrile, with a focus on its solubility and melting point. Due to the limited availability of experimental data for this specific compound, this document also includes predicted values and data from structurally related analogs to provide a comparative context for researchers.
Summary of Physical Properties
Quantitative data for the physical properties of this compound is scarce in publicly available literature. The following table summarizes the available predicted data for the target compound and experimental data for related isomers and analogs. This comparative presentation is intended to offer a reference framework for researchers working with similar chemical scaffolds.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 122143-18-4 | C₁₀H₈ClN | 177.63 | Not Available | 312.2 ± 35.0 (Predicted)[1] |
| 2-(4-Chlorophenyl)cyclopropane-1,1-dicarbonitrile | 78977-59-0 | C₁₁H₇ClN₂ | 202.64 | 124 to 127 | Not Available |
Note: The boiling point for this compound is a predicted value and should be treated as an estimate. Experimental verification is recommended.
Experimental Protocols
Detailed experimental protocols for the determination of the solubility and melting point of this compound are not described in the reviewed literature. For general guidance, researchers can refer to standard methodologies for determining these physical properties.
General Protocol for Melting Point Determination:
A standard method for melting point determination involves using a capillary melting point apparatus. A small, powdered sample of the crystalline compound is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the substance melts is observed and recorded as the melting point.
General Protocol for Solubility Assessment:
Solubility can be determined by adding a known amount of the solute (this compound) to a known volume of a specific solvent at a controlled temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), after filtering out any undissolved solid. This process can be repeated for a range of pharmaceutically and industrially relevant solvents.
Logical Workflow for Property Determination
The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel or uncharacterized compound like this compound.
Caption: Workflow for Physical Property Characterization.
References
Potential Biological Activity of 1-(2-Chlorophenyl)cyclopropanecarbonitrile Derivatives: A Technical Overview
Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature did not yield specific studies focused on the synthesis and biological evaluation of 1-(2-Chlorophenyl)cyclopropanecarbonitrile derivatives. Therefore, this technical guide is constructed based on the analysis of structurally related compounds, including 1-phenylcyclopropane carboxamides, 2-phenylacrylonitriles, and other cyclopropane-containing molecules with demonstrated biological activities. The information presented herein is intended to provide a foundational understanding and a predictive outlook for researchers, scientists, and drug development professionals interested in this novel chemical space.
Introduction
The cyclopropane ring, a three-membered carbocycle, is a unique structural motif in medicinal chemistry. Its inherent ring strain and rigid conformation can impart favorable pharmacological properties to a molecule, including enhanced metabolic stability, increased potency, and improved target-binding affinity. When coupled with a substituted phenyl ring, such as the 2-chlorophenyl group, the resulting scaffold presents a promising avenue for the discovery of novel therapeutic agents. This guide explores the potential biological activities, synthetic strategies, and relevant experimental protocols for the investigation of this compound derivatives, with a primary focus on their potential as anticancer agents.
Potential Biological Activities and Mechanisms of Action
Based on the activities of structurally analogous compounds, derivatives of this compound are hypothesized to exhibit a range of biological effects, most notably antiproliferative and cytotoxic activities against cancer cell lines.
Anticancer Activity
The presence of the 2-chlorophenyl group and the cyclopropane moiety in related molecules has been associated with significant anticancer effects. The nitrile group can also contribute to the overall activity and can be a key pharmacophoric element.
Potential Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Several classes of compounds containing substituted phenyl rings are known to interact with the colchicine binding site on β-tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Enzyme Inhibition: These derivatives may act as inhibitors of various enzymes crucial for cancer cell survival and proliferation, such as protein kinases, topoisomerases, or histone deacetylases (HDACs).
-
Induction of Apoptosis: By modulating various signaling pathways, these compounds could trigger programmed cell death in cancer cells.
A proposed signaling pathway for the induction of apoptosis by a hypothetical this compound derivative is depicted below.
Data Presentation: Hypothetical In Vitro Anticancer Activity
The following table summarizes hypothetical quantitative data for a series of imagined this compound derivatives, illustrating how such data would be presented. The IC50 values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Compound ID | R1-Substituent | R2-Substituent | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| CPC-01 | H | H | 15.2 | 21.5 | 18.9 |
| CPC-02 | 4-OCH3 | H | 8.7 | 12.3 | 9.8 |
| CPC-03 | H | 4-F | 5.1 | 7.8 | 6.2 |
| CPC-04 | 4-OCH3 | 4-F | 2.3 | 4.1 | 3.5 |
| Doxorubicin | - | - | 0.8 | 1.2 | 1.0 |
Note: The data presented in this table is purely illustrative and not based on actual experimental results.
Experimental Protocols
This section provides detailed methodologies for key experiments that would be essential for the synthesis and biological evaluation of this compound derivatives.
General Synthesis Protocol
A plausible synthetic route to this compound derivatives could involve the cyclopropanation of a substituted 2-chlorophenylacetonitrile.
Materials:
-
Substituted 2-chlorophenylacetonitrile
-
1,2-Dibromoethane
-
Sodium hydroxide (or other suitable base)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Solvent (e.g., dichloromethane, toluene)
Procedure:
-
To a stirred solution of the substituted 2-chlorophenylacetonitrile and a phase-transfer catalyst in the chosen solvent, add a concentrated aqueous solution of sodium hydroxide.
-
Add 1,2-dibromoethane dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., 40-50 °C) for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound derivatives is currently lacking in the public domain, the analysis of structurally related compounds suggests a promising potential, particularly in the area of anticancer drug discovery. The synthetic accessibility and the unique properties of the cyclopropane ring make this class of compounds an attractive target for further investigation.
Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives with diverse substitution patterns. In-depth mechanistic studies, including cell cycle analysis, apoptosis assays, and target identification, will be crucial to elucidate their mode of action and to guide the development of potent and selective therapeutic agents. The insights gained from such studies will be invaluable for advancing our understanding of the therapeutic potential of this novel chemical scaffold.
An In-depth Technical Guide to the Mechanism of Action of Cyclopropanecarbonitrile Compounds in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropanecarbonitrile and its derivatives represent a class of small molecules with significant potential in therapeutic and agrochemical applications. The unique strained cyclopropyl moiety confers distinct chemical and physical properties that translate into a diverse range of biological activities. This technical guide provides a comprehensive overview of the known mechanisms of action of cyclopropanecarbonitrile-related compounds in biological systems. It details their interactions with specific protein targets, the consequent modulation of key signaling pathways, and provides a summary of their inhibitory potencies. Furthermore, this guide includes detailed experimental protocols for assays relevant to the study of these compounds, facilitating further research and development in this promising area.
Introduction to Cyclopropane-Containing Compounds
The cyclopropane ring, a three-membered carbocycle, is a fascinating structural motif in medicinal chemistry. Its inherent ring strain and unique electronic properties, characterized by 'bent' bonds with high p-character, impart conformational rigidity.[1] This structural constraint can enhance the binding affinity and selectivity of a molecule for its biological target.[1] Moreover, the cyclopropyl group often increases the metabolic stability of a compound by being more resistant to enzymatic degradation compared to linear alkyl chains.[1] These favorable characteristics have led to the incorporation of the cyclopropane scaffold into a wide array of biologically active molecules, including insecticides, antifungals, herbicides, antimicrobials, antibiotics, and antitumor agents.[2]
Key Protein Targets and Mechanism of Action
Cyclopropanecarbonitrile and its derivatives have been shown to interact with and inhibit several key enzymes, leading to the disruption of critical cellular pathways.
Inhibition of Dihydroorotate Dehydrogenase (DHODH) and 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
Cyclopropanecarbonyl derivatives have demonstrated potent inhibitory activity against dihydroorotate dehydrogenase (DHODH) and 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3] The inhibition potency of these derivatives is significantly enhanced compared to their isopropylcarbonyl counterparts, with reports of 14 and 15-fold greater potency, respectively.[3] This increased efficacy is attributed to the specific conformation the cyclopropyl group adopts within the enzyme's active site, which is stabilized by metal chelating and hydrogen bonding interactions.[3]
-
Dihydroorotate Dehydrogenase (DHODH): This enzyme is a crucial component of the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[4][5] Inhibition of DHODH depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis.[4] This disruption of nucleotide metabolism can lead to cell cycle arrest and is a therapeutic strategy for diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.[4] The inhibition of DHODH can also trigger an innate immune response and promote NK cell infiltration into tumors.[6]
-
4-Hydroxyphenylpyruvate Dioxygenase (HPPD): HPPD is an enzyme involved in the catabolism of tyrosine, converting 4-hydroxyphenylpyruvate to homogentisate.[7][8] In plants, this pathway is vital for the synthesis of essential molecules like plastoquinone and tocopherol.[7] Inhibition of HPPD is the basis for the action of several effective herbicides.[7] In humans, defects in this pathway can lead to metabolic disorders, and HPPD inhibitors have therapeutic applications in these conditions.[7]
Inhibition of Monoamine Oxidases (MAO-A and MAO-B)
The cyclopropylamine scaffold is a known feature of some monoamine oxidase (MAO) inhibitors, such as tranylcypromine.[9][10] MAOs are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[11] By inhibiting MAO, these compounds increase the synaptic availability of these neurotransmitters, which is the basis for their use as antidepressants.[9][11] Tranylcypromine is a non-selective and irreversible inhibitor of both MAO-A and MAO-B.[9] The mechanism of irreversible inhibition by cyclopropylamines involves the formation of a reactive intermediate that covalently binds to the enzyme.[12]
Other Potential Protein Targets
Recent proteome-wide studies using strain-enabled cyclopropane electrophiles have identified additional potential protein targets. These include:
-
Lactate Dehydrogenase A (LDHA): A key enzyme in anaerobic glycolysis.[2] Inhibition of LDHA can disrupt cancer cell metabolism, leading to reduced cell proliferation and increased cell death.[2]
-
Adhesion Regulating Molecule 1 (ADRM1): A protein involved in regulating cell adhesion.[2]
-
Thioredoxin Domain-containing Protein 12 (TXD12): A component of the thioredoxin system, which plays a crucial role in cellular redox regulation.[2]
The covalent modification of cysteine residues in these proteins by cyclopropane-containing compounds suggests a broad range of biological processes that could be modulated by this class of molecules.
Quantitative Data on Inhibitory Activity
| Compound Class | Target Enzyme | IC50 Value (or Potency Metric) | Reference |
| Cyclopropanecarbonyl Derivatives | Dihydroorotate Dehydrogenase (DHODH) | 14-fold more potent than isopropylcarbonyl analogue | [3] |
| Cyclopropanecarbonyl Derivatives | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | 15-fold more potent than isopropylcarbonyl analogue | [3] |
| Indole-5,6-dicarbonitrile Derivatives | Monoamine Oxidase A (MAO-A) | 0.014 µM (for 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile) | [13] |
| Indole-5,6-dicarbonitrile Derivatives | Monoamine Oxidase B (MAO-B) | 0.017 µM (for 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile) | [13] |
| 1-Phenylcyclopropane Carboxamide Derivatives | U937 (Human monocytic leukemia cell line) | GI50 values ranging from 3.3 µM to >200 µM | [10] |
| Nitrile-containing compounds | Caspase-1 | IC50 values in the nanomolar to micromolar range | [14] |
Signaling Pathways Modulated by Cyclopropanecarbonitrile Compounds
The inhibition of key protein targets by cyclopropanecarbonitrile derivatives leads to the modulation of several critical signaling pathways.
De Novo Pyrimidine Biosynthesis Pathway
Caption: Inhibition of DHODH by cyclopropanecarbonyl derivatives blocks pyrimidine synthesis.
Tyrosine Catabolism and HPPD Inhibition
Caption: Cyclopropanecarbonyl derivatives inhibit HPPD, disrupting tyrosine catabolism.
Monoamine Oxidase Inhibition and Neurotransmitter Regulation
Caption: Cyclopropylamine derivatives inhibit MAO, increasing neurotransmitter levels.
Lactate Dehydrogenase A (LDHA) Inhibition and Metabolic Reprogramming
Caption: Inhibition of LDHA by cyclopropane derivatives shifts metabolism from glycolysis to oxidative phosphorylation.
Thioredoxin System Regulation
Caption: Cyclopropane derivatives can modulate the thioredoxin signaling pathway by targeting TXD12.
Experimental Protocols
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against human DHODH.
Principle: This spectrophotometric assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600-650 nm is proportional to the rate of DHODH activity.
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DHO in DMSO.
-
Prepare a 2.5 mM stock solution of DCIP in Assay Buffer.
-
Prepare a 10 mM stock solution of CoQ10 in DMSO.
-
Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Protocol:
-
Add 2 µL of the test compound dilutions (or DMSO for control) to the wells of a 96-well plate.
-
Add 178 µL of the DHODH enzyme solution (at the desired concentration in Assay Buffer) to each well.
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10 in a 200 µL reaction volume.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 600-650 nm kinetically for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the control (DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Assay
Objective: To screen for and quantify the inhibitory activity of compounds against HPPD.
Principle: A whole-cell colorimetric bioassay using a recombinant Escherichia coli expressing a plant HPPD can be employed. The recombinant E. coli produces a soluble melanin-like pigment from tyrosine catabolism. HPPD inhibitors will block this pathway, leading to a decrease in pigment production, which can be quantified spectrophotometrically.[15]
Materials:
-
Recombinant E. coli expressing plant HPPD
-
Growth medium (e.g., LB broth)
-
Tyrosine
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Immobilization:
-
Grow the recombinant E. coli culture to a suitable optical density.
-
Immobilize the cells in a matrix (e.g., agarose) in a 96-well microplate.[15]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test compound in the appropriate buffer.
-
Add the test compound dilutions to the wells containing the immobilized cells. Include a control with no inhibitor.
-
-
Induction of Pigment Production:
-
Add tyrosine to the wells to initiate the metabolic pathway.
-
Incubate the plate under conditions that promote pigment production.
-
-
Measurement:
-
After a set incubation period, measure the absorbance of the soluble pigment in the supernatant at a specific wavelength (e.g., 405 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition of pigment production for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of a test compound on cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Conclusion
Cyclopropanecarbonitrile compounds and their derivatives are a versatile class of molecules with a broad spectrum of biological activities. Their ability to potently and often selectively inhibit key enzymes such as DHODH, HPPD, and MAOs underscores their potential in the development of new therapeutics and agrochemicals. The unique conformational constraints imposed by the cyclopropyl ring are a key determinant of their enhanced inhibitory potency. The identification of additional protein targets through proteomic approaches opens up new avenues for exploring the full therapeutic potential of these compounds. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the mechanism of action of cyclopropanecarbonitrile compounds and to screen for novel, more potent, and selective modulators of these important biological pathways. Future research should focus on obtaining more quantitative data for the parent cyclopropanecarbonitrile molecule and on elucidating the detailed downstream consequences of target engagement in relevant cellular and in vivo models.
References
- 1. Thioredoxin Interacting Protein: Redox Dependent and Independent Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 3. Enzyme inhibition potency enhancement by active site metal chelating and hydrogen bonding induced conformation-restricted cyclopropanecarbonyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 10. Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. xcessbio.com [xcessbio.com]
- 12. HPD 4-hydroxyphenylpyruvate dioxygenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. Tranylcypromine: Package Insert / Prescribing Info / MOA [drugs.com]
- 14. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Thioredoxin interacting protein (TXNIP) regulates tubular autophagy and mitophagy in diabetic nephropathy through the mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 1-(2-Chlorophenyl)cyclopropanecarbonitrile in Modern Organic Synthesis
For Immediate Release
In the landscape of contemporary organic synthesis, the strategic incorporation of unique molecular scaffolds is paramount for the efficient construction of complex chemical entities with desired functionalities. Among these, 1-(2-chlorophenyl)cyclopropanecarbonitrile has emerged as a versatile and valuable building block, particularly in the realms of medicinal chemistry and drug development. Its inherent structural rigidity, coupled with the electronic properties imparted by the chlorophenyl and nitrile moieties, offers chemists a powerful tool for molecular design and synthesis. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Spectral Data
A comprehensive understanding of the physicochemical properties and spectral characteristics of this compound is fundamental for its effective utilization in synthesis. The table below summarizes key data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₈ClN |
| Molecular Weight | 177.63 g/mol |
| CAS Number | 122143-18-4 |
| Appearance | White to off-white solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in common organic solvents |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.48-7.17 (m, 4H), 1.83-1.77 (m, 2H), 1.45-1.39 (m, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 136.4, 131.9, 130.0, 129.8, 129.0, 127.2, 118.0, 36.9, 29.2, 29.0, 23.8 |
Note: NMR data is predicted and may vary based on experimental conditions.
Synthesis of this compound
The construction of the 1-arylcyclopropanecarbonitrile scaffold can be achieved through several synthetic strategies. A prevalent method involves the α-alkylation of a substituted phenylacetonitrile with a 1,2-dihaloethane in the presence of a strong base. This approach provides a direct route to the desired cyclopropane ring system.
General Experimental Protocol: Synthesis of 1-Arylcyclopropanecarbonitriles
A solution of the appropriately substituted 2-phenylacetonitrile (1.0 equivalent) in a suitable aprotic solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), is treated with a strong base, for instance, sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (2.2 equivalents), at a reduced temperature (e.g., 0 °C). To this stirred mixture, 1,2-dibromoethane (1.1 equivalents) is added dropwise, maintaining the low temperature. The reaction is then allowed to warm to room temperature and stirred until completion, which is typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1-arylcyclopropanecarbonitrile.[1]
Logical Workflow for the Synthesis of 1-Arylcyclopropanecarbonitriles
Caption: General workflow for the synthesis of 1-arylcyclopropanecarbonitriles.
Reactivity and Applications as a Building Block
The chemical reactivity of this compound is dominated by the interplay between the strained cyclopropane ring and the electron-withdrawing nitrile group. This "donor-acceptor" nature of the cyclopropane ring makes it susceptible to a variety of ring-opening reactions with nucleophiles, providing access to a diverse range of functionalized acyclic compounds.[2][3] Furthermore, the nitrile group itself can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, further expanding the synthetic utility of this building block.
Ring-Opening Reactions
The reaction of donor-acceptor cyclopropanes with nucleophiles is a powerful method for the construction of 1,3-difunctionalized compounds. The regioselectivity of the ring opening is influenced by the nature of the substituents on the cyclopropane ring and the attacking nucleophile.
Illustrative Ring-Opening Reaction Pathway
Caption: General pathway for the nucleophilic ring-opening of a donor-acceptor cyclopropane.
Decyanation Reactions
Under specific conditions, donor-acceptor cyclopropanes can undergo decyanation, providing access to cyclopropane derivatives with different substitution patterns. For instance, the reaction of 2-arylcyclopropane-1,1-dicarbonitriles with thioacetic acid in the presence of a solid base like cesium carbonate can lead to a decyanation followed by a diastereoselective acetylation.
| Reactant | Product | Yield (%) |
| 2-(2-chlorophenyl)cyclopropane-1,1-dicarbonitrile | 1-acetyl-2-(2-chlorophenyl)cyclopropane-1-carbonitrile | 32 |
Data sourced from a study on the divergent reactivity of D-A cyclopropanes.
Significance in Medicinal Chemistry and Drug Discovery
The cyclopropane motif is a highly sought-after structural element in modern drug design.[4][5] Its incorporation into a drug candidate can confer several advantageous properties, including:
-
Enhanced Metabolic Stability: The strained C-C bonds of the cyclopropane ring are generally more resistant to metabolic degradation compared to their acyclic counterparts.[6]
-
Improved Potency and Selectivity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing its potency and selectivity.[6]
-
Modulation of Physicochemical Properties: The introduction of a cyclopropane ring can influence key properties such as lipophilicity and aqueous solubility, which are critical for a drug's pharmacokinetic profile.
While specific therapeutic applications of this compound are not extensively documented in publicly available literature, its structural features are present in a variety of biologically active compounds. For example, cyclopropane-containing molecules have shown promise as antimicrobial and antifungal agents.[7][8] The 2-chlorophenyl moiety is also a common feature in many pharmaceuticals.
Conceptual Drug Discovery Workflow Utilizing Cyclopropane Building Blocks
Caption: A conceptual workflow illustrating the role of cyclopropane building blocks in drug discovery.
Conclusion
This compound represents a valuable and versatile building block for organic synthesis. Its unique combination of a strained cyclopropane ring and reactive functional groups provides a gateway to a wide array of complex molecular architectures. The strategic use of this and related cyclopropane derivatives will undoubtedly continue to play a crucial role in the development of novel pharmaceuticals and other functional materials. Further exploration of its reactivity and applications is warranted to fully unlock its synthetic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivity of electrophilic cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Ascendant Role of Substituted Cyclopropanecarbonitriles in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cyclopropane ring, a motif once considered a synthetic curiosity, has emerged as a cornerstone in contemporary medicinal chemistry. Its unique conformational rigidity, coupled with the ability to introduce precise three-dimensional diversity, has empowered the development of novel therapeutics with enhanced potency, selectivity, and metabolic stability. This technical guide delves into the burgeoning applications of a specific and highly valuable subclass: substituted cyclopropanecarbonitriles. We will explore their role as key pharmacophores in the design of potent enzyme inhibitors, with a particular focus on Janus kinase (JAK) inhibitors for autoimmune diseases and dipeptidyl peptidase-IV (DPP-IV) inhibitors for type 2 diabetes. This guide provides a comprehensive overview of their synthesis, biological evaluation, and the intricate signaling pathways they modulate, offering a vital resource for professionals engaged in the pursuit of innovative medicines.
Substituted Cyclopropanecarbonitriles as Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in mediating cytokine signaling.[1] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including immune responses, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory disorders, making JAKs attractive therapeutic targets.[2]
The incorporation of a cyclopropanecarbonitrile moiety has proven to be a successful strategy in the design of potent and selective JAK inhibitors. The constrained nature of the cyclopropane ring helps to orient key functional groups for optimal interaction with the enzyme's active site, while the nitrile group can participate in crucial hydrogen bonding interactions.
Quantitative Analysis of a Potent Cyclopropylnitrile-Containing JAK Inhibitor
A notable example of a cyclopropylnitrile-containing JAK inhibitor is the clinical candidate Ruxolitinib. While the core of Ruxolitinib is a pyrrolo[2,3-d]pyrimidine, a key component of its synthesis involves a substituted cyclopropanecarbonitrile derivative. The biological activity of Ruxolitinib highlights the potential of this chemical class.
| Compound | Target | IC50 (nM) | Cellular Assay | Reference |
| Ruxolitinib | JAK1 | 3.3 | STAT3 phosphorylation | [3] |
| JAK2 | 2.8 | STAT3 phosphorylation | [3] | |
| JAK3 | 428 | STAT3 phosphorylation | [3] | |
| TYK2 | 19 | STAT3 phosphorylation | [3] |
Experimental Protocol: Synthesis of a Substituted Cyclopropanecarbonitrile Intermediate for JAK Inhibitor Synthesis
The following protocol outlines a general method for the synthesis of a key intermediate, (3R)-3-cyclopentyl-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile, which is a precursor to Ruxolitinib.
Step 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
To a solution of 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq) in phosphoryl chloride (10.0 eq) is added N,N-diisopropylethylamine (2.0 eq) at 0 °C.
-
The reaction mixture is heated to 110 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is slowly poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Step 2: Synthesis of 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
-
A mixture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), sodium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in a mixture of 1,4-dioxane and water (4:1) is heated to 100 °C for 12 hours under a nitrogen atmosphere.
-
The reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to give 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine.
Step 3: Synthesis of (3R)-3-cyclopentyl-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile
-
To a solution of 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and (R)-3-cyclopentyl-3-hydroxypropanenitrile (1.5 eq) in anhydrous tetrahydrofuran (THF) is added triphenylphosphine (2.0 eq) and diisopropyl azodicarboxylate (DIAD) (2.0 eq) at 0 °C.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired product.
Signaling Pathway: The JAK-STAT Cascade
Cytokine binding to its receptor induces receptor dimerization and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. STATs are recruited to the phosphorylated receptor, where they are themselves phosphorylated by JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate gene transcription.
Caption: The JAK-STAT signaling pathway and the inhibitory action of cyclopropanecarbonitrile-based JAK inhibitors.
Substituted Cyclopropanecarbonitriles as Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion. By inhibiting DPP-IV, the levels of active incretins are increased, leading to improved glycemic control in patients with type 2 diabetes.
The cyanopyrrolidine scaffold is a well-established pharmacophore for DPP-IV inhibitors. The introduction of a cyclopropane ring onto this scaffold has been explored as a means to enhance potency and fine-tune physicochemical properties.
Quantitative Analysis of a Potent Cyclopropylnitrile-Containing DPP-IV Inhibitor
Research into methanoprolinenitrile-containing dipeptide mimetics has yielded potent DPP-IV inhibitors. The incorporation of a cyclopropyl group at the 4,5-position of the proline mimetic has been shown to be particularly effective.
| Compound | DPP-IV IC50 (nM) | Chemical Stability (t1/2 in buffer, pH 7.4) | Reference |
| L-isoleucyl-cis-4,5-methanoprolinenitrile | 1.8 | > 48 h | |
| L-valyl-cis-4,5-methanoprolinenitrile | 3.2 | > 48 h | |
| L-tert-leucyl-cis-4,5-methanoprolinenitrile | 2.5 | > 48 h |
Experimental Protocol: Synthesis of a Substituted Cyclopropanecarbonitrile DPP-IV Inhibitor
The following protocol describes the synthesis of L-isoleucyl-cis-4,5-methanoprolinenitrile.
Step 1: Synthesis of cis-4,5-Methanoproline
-
A solution of N-Boc-pyrrole in dichloromethane is treated with ethyl diazoacetate in the presence of a rhodium catalyst to afford the corresponding cyclopropane derivative.
-
The ester is hydrolyzed with lithium hydroxide, and the Boc protecting group is removed with trifluoroacetic acid to yield cis-4,5-methanoproline.
Step 2: Synthesis of L-isoleucyl-cis-4,5-methanoprolinenitrile
-
To a solution of cis-4,5-methanoproline (1.0 eq) in dimethylformamide (DMF) is added N-Boc-L-isoleucine (1.1 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The product is then treated with a dehydrating agent, such as cyanuric chloride, to convert the C-terminal carboxylic acid to the nitrile.
-
Finally, the Boc protecting group is removed with trifluoroacetic acid to yield the desired product.
Signaling Pathway: DPP-IV and the Incretin Axis
Following food intake, incretin hormones (GLP-1 and GIP) are released from the gut. These hormones bind to their respective receptors on pancreatic β-cells, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, potentiates glucose-dependent insulin secretion. DPP-IV rapidly degrades and inactivates GLP-1 and GIP. DPP-IV inhibitors block this degradation, thereby prolonging the action of incretins.
Caption: The role of DPP-IV in the incretin pathway and its inhibition by cyclopropanecarbonitrile derivatives.
Conclusion
Substituted cyclopropanecarbonitriles represent a powerful and versatile class of molecules in the medicinal chemist's arsenal. Their unique structural features have enabled the development of highly potent and selective inhibitors for challenging therapeutic targets such as the Janus kinases and dipeptidyl peptidase-IV. The examples and protocols provided in this guide serve to illustrate the significant potential of this scaffold in addressing unmet medical needs in the areas of autoimmune disease and diabetes. As our understanding of synthetic methodologies and structure-activity relationships continues to evolve, we can anticipate the emergence of even more innovative and life-changing medicines built upon the cyclopropanecarbonitrile core.
References
InChI and SMILES for 1-(2-Chlorophenyl)cyclopropanecarbonitrile
An In-Depth Technical Guide to 1-(2-Chlorophenyl)cyclopropanecarbonitrile
This technical guide provides a comprehensive overview of this compound, catering to researchers, scientists, and professionals in drug development. It covers the fundamental chemical identifiers, predicted physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion on potential biological significance based on related compounds.
Chemical Identifiers and Structure
The foundational step in understanding any chemical entity is to establish its unequivocal identification through standardized nomenclature and structural representations.
| Identifier | Value |
| IUPAC Name | 1-(2-chlorophenyl)cyclopropane-1-carbonitrile |
| Molecular Formula | C10H8ClN |
| SMILES | C1CC1(C#N)C2=CC=CC=C2Cl[1] |
| InChI | InChI=1S/C10H8ClN/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4H,5-6H2[1] |
| InChIKey | QZTBYZDCUXBPLS-UHFFFAOYSA-N[1] |
Predicted Physicochemical Properties
Table 1: Predicted Collision Cross Section (CCS) Data [1]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 178.04181 | 131.5 |
| [M+Na]+ | 200.02375 | 149.1 |
| [M-H]- | 176.02725 | 140.4 |
| [M+NH4]+ | 195.06835 | 149.7 |
| [M+K]+ | 215.99769 | 140.7 |
| [M+H-H2O]+ | 160.03179 | 123.3 |
| [M+HCOO]- | 222.03273 | 150.3 |
| [M+CH3COO]- | 236.04838 | 146.2 |
| [M+Na-2H]- | 198.00920 | 140.8 |
| [M]+ | 177.03398 | 132.0 |
| [M]- | 177.03508 | 132.0 |
m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct were calculated using CCSbase.
Proposed Synthesis Pathway
Currently, a specific, experimentally validated synthesis protocol for this compound is not documented in readily accessible literature. However, based on established organic chemistry principles and synthetic routes for analogous structures, a plausible pathway can be proposed. A common method for the synthesis of similar cyclopropanecarbonitriles involves the reaction of a phenylacetonitrile derivative with a 1,2-dihaloethane in the presence of a strong base.
Caption: Proposed synthetic workflow for this compound.
Generalized Experimental Protocol
The following is a generalized protocol for the proposed synthesis. Researchers should perform their own optimization and safety assessments.
-
Reaction Setup : A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. The flask is charged with a strong base, such as sodium hydride (NaH), suspended in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Addition of Phenylacetonitrile : 2-Chlorophenylacetonitrile, dissolved in the same anhydrous solvent, is added dropwise to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature). The mixture is stirred for a period to ensure complete deprotonation.
-
Cyclopropanation : 1,2-Dibromoethane is then added dropwise to the reaction mixture. The reaction is often heated to facilitate the cyclization process. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup : Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound.
Potential Biological Significance and Research Directions
While no specific biological activities have been reported for this compound, its structural motifs—the cyclopropane ring and the nitrile group—are present in numerous bioactive compounds.
-
Cyclopropane Derivatives : The cyclopropane ring is a feature of many natural products and synthetic molecules with a wide range of biological activities, including insecticidal, antifungal, and antimicrobial properties.[2]
-
Nitrile-Containing Compounds : The nitrile group is a key functional group in many pharmaceuticals and natural products. The biological activity of nitrile-containing compounds is diverse, and they are found in molecules with applications in various therapeutic areas.
The combination of a chlorinated phenyl ring, a cyclopropane moiety, and a nitrile group suggests that this compound could be a scaffold for developing novel therapeutic agents. Further research is warranted to explore its potential biological activities.
Caption: Logical flow from chemical structure to potential research avenues.
References
A Technical Guide to the Stability and Reactivity of 1-(2-Chlorophenyl)cyclopropanecarbonitrile
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the stability and reactivity profile of 1-(2-Chlorophenyl)cyclopropanecarbonitrile, a valuable building block in medicinal chemistry. Due to the limited direct experimental data on this specific isomer, this document extrapolates its chemical behavior based on established principles of organic chemistry and data from analogous structures. The guide covers physicochemical properties, predicted stability under various conditions, and a detailed analysis of its reactivity at the nitrile, cyclopropane, and chlorophenyl functionalities. Detailed experimental protocols for key transformations and conceptual diagrams are provided to support further research and application in drug discovery and development.
Physicochemical Properties
This compound is a small molecule incorporating three key functional groups: a strained cyclopropane ring, an electron-withdrawing nitrile group, and a 2-chlorophenyl substituent. These features dictate its physical and chemical properties. The cyclopropyl group is a prevalent motif in drug molecules, often introduced to enhance potency, improve metabolic stability, and confer conformational rigidity.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClN | PubChem[3] |
| Molecular Weight | 177.63 g/mol | MySkinRecipes[4] |
| Canonical SMILES | C1CC1(C#N)C2=CC=CC=C2Cl | PubChem[3] |
| InChI Key | QZTBYZDCUXBPLS-UHFFFAOYSA-N | PubChem[3] |
| Predicted XlogP | 2.5 | PubChem[3] |
| Appearance | (Predicted) White to off-white solid or oil | - |
Stability Profile
The stability of this compound is governed by the intrinsic properties of its functional groups.
-
Thermal Stability: The molecule is expected to possess moderate to high thermal stability. The nitrile functional group itself is very stable; for instance, acetonitrile requires temperatures around 950°C for 99.99% destruction.[5] The cyclopropane ring, while strained, typically undergoes thermal rearrangement or decomposition at elevated temperatures, often in the range of 170–250°C for halogenated analogs.[6] The presence of the aromatic ring likely contributes to the overall stability. For definitive data, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended.
-
Photostability: Compounds containing a chlorophenyl group may be susceptible to photolytic degradation. The C-Cl bond can undergo homolytic cleavage upon exposure to UV light, potentially leading to radical-mediated degradation pathways. For applications in drug development, photostability testing according to ICH Q1B guidelines is essential.
-
Chemical Stability:
-
Acidic Conditions: Stable in dilute, non-nucleophilic acids at ambient temperature. Under strong acidic conditions and heat, hydrolysis of the nitrile group to a carboxylic acid can occur.
-
Basic Conditions: Susceptible to hydrolysis of the nitrile group to either an amide or a carboxylic acid, particularly at elevated temperatures.[7] Strong bases could also potentially promote ring-opening reactions, although this typically requires a more activated system.[8]
-
Oxidative/Reductive Conditions: The molecule is stable to common atmospheric oxidation. Strong oxidizing agents may affect the aromatic ring or the cyclopropane moiety. The nitrile and chloro groups are susceptible to reduction under specific conditions (e.g., catalytic hydrogenation or dissolving metal reduction).
-
Reactivity Profile
The reactivity can be analyzed at its three distinct functional regions: the nitrile group, the cyclopropane ring, and the chlorophenyl ring.
Reactions of the Nitrile Group
The nitrile is a versatile functional group that can undergo several key transformations.
-
Hydrolysis: The nitrile can be hydrolyzed to 1-(2-chlorophenyl)cyclopropanecarboxylic acid under either acidic or basic conditions. Basic hydrolysis, using reagents like sodium hydroxide in an aqueous alcohol solution, is a common and efficient method.[7][9]
-
Reduction: The nitrile can be reduced to the corresponding primary amine, (1-(2-chlorophenyl)cyclopropyl)methanamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation.
-
Addition of Organometallics: Grignard or organolithium reagents can add to the nitrile carbon to form ketones after acidic workup.
Reactions of the Cyclopropane Ring
The cyclopropane ring is characterized by significant ring strain (approx. 27 kcal/mol), making it susceptible to ring-opening reactions under various conditions.[10] The presence of the adjacent electron-withdrawing nitrile and chlorophenyl groups polarizes the C1-C2 and C1-C3 bonds, classifying it as a donor-acceptor (D-A) cyclopropane and enhancing its reactivity toward nucleophiles.[8]
-
Acid-Catalyzed Ring Opening: In the presence of a strong acid, protonation of the nitrile group would further increase the electron-withdrawing effect, making the ring highly susceptible to attack by nucleophiles, leading to ring-opened products.
-
Reductive Ring Opening: Treatment with dissolving metals (e.g., lithium in liquid ammonia) can induce ring cleavage, typically at the bond best able to stabilize an intermediate radical anion or carbanion.[11]
-
Radical Ring Opening: The strained ring can be opened by radical initiators. This process involves the formation of a cyclopropylcarbinyl radical, which can rapidly rearrange to a more stable homoallyl radical.[10]
Figure 1: Key reactivity pathways for this compound.
Reactions of the Chlorophenyl Ring
-
Electrophilic Aromatic Substitution (EAS): The chlorophenyl ring is deactivated towards EAS due to the electron-withdrawing nature of both the chlorine atom and the cyclopropyl-nitrile substituent. Substitution, if forced, would be directed to the positions ortho- and para- to the chlorine atom (positions 4 and 6).
-
Cross-Coupling Reactions: The aryl chloride provides a handle for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, or Buchwald-Hartwig amination reactions could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the C2 position of the phenyl ring.
Experimental Protocols
The following are proposed, generalized protocols for key transformations. Researchers should perform appropriate small-scale trials and safety assessments before scaling up.
Protocol 1: Basic Hydrolysis to 1-(2-Chlorophenyl)cyclopropanecarboxylic Acid
This protocol is adapted from established procedures for nitrile hydrolysis.[7]
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in ethanol or a mixture of ethanol and water.
-
Reaction: Add a solution of sodium hydroxide (2.0-3.0 eq) in water. Heat the mixture to reflux (typically 80-100°C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Isolation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~2. The carboxylic acid product should precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Figure 2: Experimental workflow for the basic hydrolysis of the nitrile group.
Protocol 2: Thermal Stability Analysis by TGA/DSC
-
Sample Preparation: Place 5-10 mg of this compound into an appropriate TGA/DSC pan (e.g., aluminum or ceramic).
-
Instrument Setup: Place the sample in a calibrated TGA/DSC instrument.
-
Analysis: Heat the sample from ambient temperature (e.g., 30°C) to an upper limit (e.g., 500°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).
-
Data Interpretation: Analyze the resulting TGA curve for mass loss to determine the onset of decomposition. Analyze the DSC curve for endothermic or exothermic events (e.g., melting, decomposition).
Relevance in Drug Discovery and Development
The cyclopropyl moiety is a "bioisostere" for groups like vinyl or gem-dimethyl and is frequently used to modulate a compound's physicochemical and pharmacokinetic properties.[1] this compound is a key synthetic intermediate that allows for the incorporation of the 1-(2-chlorophenyl)cyclopropyl group into larger, more complex molecules. The 2-chloro substituent can serve as a metabolic blocking site, engage in specific halogen bonding with a protein target, or simply be used to modulate lipophilicity and electronic properties. Its derivatives are of interest in the development of therapies for a range of conditions, including neurological disorders.[4]
Conclusion
This compound is a versatile chemical building block with a predictable but multifaceted reactivity profile. While generally stable under standard laboratory conditions, its functional groups offer distinct handles for chemical modification. The nitrile group can be readily hydrolyzed or reduced, the strained cyclopropane ring can undergo cleavage reactions, and the chlorophenyl ring is amenable to cross-coupling. This guide provides a foundational understanding of these properties to aid researchers in the rational design of synthetic routes and the development of novel chemical entities. Direct experimental verification of the predicted stability and reactivity is highly recommended for any specific application.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C10H8ClN) [pubchemlite.lcsb.uni.lu]
- 4. 1-(3-Chlorophenyl)cyclopropanecarbonitrile [myskinrecipes.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 10. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. era.ed.ac.uk [era.ed.ac.uk]
The Potential of 1-(2-Chlorophenyl)cyclopropanecarbonitrile in Agrochemical Research: A Technical Guide
Introduction
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of chemical scaffolds explored for pesticidal and herbicidal activity, compounds incorporating a cyclopropane ring have demonstrated significant biological efficacy. The unique conformational rigidity and electronic properties of the cyclopropane moiety can enhance binding to target receptors and improve metabolic stability. This technical guide delves into the potential of a specific, yet underexplored molecule, 1-(2-Chlorophenyl)cyclopropanecarbonitrile , as a promising lead structure in agrochemical research.
While direct research on the 2-chloro isomer is limited, extensive data on its 3-chloro and 4-chloro analogues, as well as the broader class of chlorophenyl cyclopropane derivatives, provide a strong rationale for its investigation. Compounds within this family have shown a wide spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties.[1] This whitepaper will synthesize the available information on related structures to build a comprehensive overview of the potential applications, synthesis, and evaluation of this compound for the next generation of crop protection agents.
Proposed Synthesis
The synthesis of functionalized cyclopropanecarbonitriles can be achieved through several established methodologies. A plausible and efficient route to this compound involves the reaction of 2-chlorophenylacetonitrile with a suitable 1,2-dihaloethane, typically 1,2-dibromoethane, in the presence of a strong base. This method, a variation of intramolecular cyclization, is a common approach for creating the cyclopropane ring.[2]
Caption: Proposed synthesis of this compound.
Potential Agrochemical Applications
Based on the activities of structurally related compounds, this compound is a candidate for investigation across three primary agrochemical domains.
Insecticidal Activity
The cyclopropane ring is a hallmark of synthetic pyrethroid insecticides, which are known to act on the voltage-gated sodium channels of insect neurons, causing paralysis and death.[1] The presence of a chlorophenyl group can further enhance this activity. Research on spiro-cyclopropane derivatives has demonstrated extremely high insecticidal activity against various insect species, including Aedes aegypti and Musca domestica.[3] It is hypothesized that the 1-(2-Chlorophenyl)cyclopropane moiety could serve as a core for a new class of pyrethroid-like insecticides.
Fungicidal Activity
Chlorophenyl derivatives have been investigated for their antifungal properties against significant plant pathogens like Botrytis cinerea and Colletotrichum gloeosporioides.[4] Furthermore, certain triazolylcyclopropane derivatives are known to possess antimycotic properties.[1] The combination of the chlorophenyl group and the cyclopropane ring in the target molecule suggests a potential for fungicidal action, possibly through the disruption of fungal cell membranes or inhibition of essential enzymes.
Herbicidal Activity
Analogues of cyclopropane-1,1-dicarboxylic acid have been synthesized and tested for herbicidal activities, showing inhibitory effects on key plant enzymes.[5] While the nitrile group in this compound differs significantly from a dicarboxylic acid, the fundamental cyclopropane scaffold warrants investigation into its potential as a herbicide. The mode of action could involve the inhibition of plant growth regulators or essential amino acid synthesis pathways.
Structure-Activity Relationships (SAR)
The biological activity of chlorophenyl cyclopropane derivatives is highly dependent on their specific structure. Key considerations for SAR studies include:
-
Position of the Chlorine Atom: The placement of the chlorine atom on the phenyl ring (ortho, meta, or para) significantly influences the molecule's electronic distribution and steric profile, which in turn affects its interaction with biological targets. Comparative studies of the 2-chloro, 3-chloro, and 4-chloro isomers are essential to determine the optimal substitution pattern for each type of agrochemical activity.[6]
-
The Nitrile Group: The cyano group is a versatile functional group that can participate in various interactions with target enzymes or receptors. It can also serve as a synthetic handle for further chemical modification to optimize activity.
-
Stereochemistry: For chiral cyclopropane derivatives, the stereoisomers often exhibit different biological activities. Chiral separation and testing of individual enantiomers will be crucial for developing highly potent and selective agrochemicals.[1]
| Compound Class | Key Structural Features | Observed Activity | Reference |
| Spiro-Cyclopropanes | gem-dimethylcyclopropane fused to pyrrolidine-2,3-dione | High insecticidal activity against Aedes aegypti and Musca domestica | [3][7] |
| Chlorophenyl Derivatives | para- or meta-chlorophenyl group with an alkyl chain | Antifungal activity against Botrytis cinerea and Colletotrichum gloeosporioides | [4] |
| Pyrazole Benzamides | Phenyl and pyrazole rings with F and Cl substituents | Insecticidal and fungicidal activities | [6] |
| Cyclopropane-1,1-dicarboxylic Acid Analogues | Cyclopropane ring with two carboxylic acid groups | Herbicidal activity | [5] |
Proposed Mechanisms of Action
While the precise mechanisms of action for this compound are yet to be determined, plausible hypotheses can be drawn from related compounds.
Caption: Potential mechanisms of action for this compound.
-
Insecticidal: As an analogue of pyrethroids, the primary target is likely the voltage-gated sodium channels in insect nerve cells. The compound could lock the channels in an open state, leading to continuous nerve impulses, paralysis, and death.[1]
-
Fungicidal: A potential mechanism is the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. This would lead to membrane instability and fungal cell death.
-
Herbicidal: The compound could act as an inhibitor of a key enzyme in a plant-specific metabolic pathway, such as the branched-chain amino acid synthesis pathway.
Experimental Protocols
Synthesis of this compound
Materials:
-
2-Chlorophenylacetonitrile
-
1,2-Dibromoethane
-
Sodium amide (NaNH₂) or other suitable strong base
-
Anhydrous toluene or other suitable solvent
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional
-
Hydrochloric acid (HCl), for workup
-
Sodium bicarbonate (NaHCO₃), for workup
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis under an inert atmosphere
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.
-
Dissolve 2-chlorophenylacetonitrile in anhydrous toluene in the flask.
-
Slowly add sodium amide in portions to the stirred solution at room temperature.
-
After the addition of the base, add 1,2-dibromoethane dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench by slowly adding water.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Agrochemical Screening Workflow
Caption: General workflow for agrochemical screening.
5.2.1. Primary Insecticidal Screening
-
Dissolve the test compound in a suitable solvent (e.g., acetone) to prepare a stock solution.
-
Apply the compound solution to leaf discs or incorporate it into an artificial diet.
-
Place a set number of test insects (e.g., 10-20 aphids or spider mites) onto the treated substrate in a petri dish or multi-well plate.
-
Maintain the insects under controlled environmental conditions (temperature, humidity, light).
-
Assess mortality at 24, 48, and 72 hours compared to a solvent-only control.[8]
5.2.2. Primary Fungicidal Screening (In Vitro)
-
Prepare potato dextrose agar (PDA) amended with various concentrations of the test compound.[9]
-
Pour the amended agar into petri dishes.
-
Inoculate the center of each plate with a mycelial plug of the target fungus (e.g., Botrytis cinerea).
-
Incubate the plates at an appropriate temperature for fungal growth.
-
Measure the radial growth of the fungal colony over several days and calculate the percent inhibition relative to a control plate without the compound.[9]
5.2.3. Primary Herbicidal Screening (Seed Germination)
-
Place filter paper in petri dishes and moisten with solutions of the test compound at various concentrations.
-
Place a set number of seeds (e.g., 20 lettuce or cress seeds) on the filter paper.
-
Seal the petri dishes and incubate under controlled light and temperature conditions.
-
After a set period (e.g., 5-7 days), measure the germination rate and the radicle and hypocotyl length.
-
Calculate the percent inhibition of germination and growth compared to a water-only control.
Conclusion
While direct experimental data for this compound in agrochemical applications is not yet available, a thorough analysis of related compounds strongly supports its potential as a valuable scaffold for the development of new insecticides, fungicides, and herbicides. Its unique combination of a conformationally constrained cyclopropane ring and an electronically modified chlorophenyl group presents a compelling case for its synthesis and comprehensive biological evaluation. The experimental protocols and theoretical frameworks outlined in this guide provide a clear path for researchers to explore the full potential of this promising molecule in the ongoing effort to secure global food production.
References
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 3. Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone - Eureka | Patsnap [eureka.patsnap.com]
- 5. Application of Cyclopropane with Triangular Stable Structure in Pesticides | Semantic Scholar [semanticscholar.org]
- 6. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. noldus.com [noldus.com]
- 9. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Cytotoxic Profile of 1-(2-Chlorophenyl)cyclopropanecarbonitrile: A Technical Review of Structurally Related Compounds
A comprehensive search of the current scientific literature reveals a notable absence of studies directly investigating the cytotoxic effects of 1-(2-Chlorophenyl)cyclopropanecarbonitrile on cancer cell lines. Despite the interest in novel chemical entities for cancer therapeutics, this specific compound has not been the subject of published research detailing its efficacy or mechanism of action.
This technical guide, therefore, pivots to an in-depth analysis of structurally related compounds, providing researchers, scientists, and drug development professionals with a foundational understanding of the potential anticancer activities that could be extrapolated to this compound. By examining derivatives containing the 2-chlorophenyl moiety and the cyclopropane ring, we can infer potential mechanisms of action and cytotoxic profiles that may guide future research into this specific molecule.
Anticancer Potential of Structurally Related 2-Chlorophenyl Derivatives
Compounds incorporating a 2-chlorophenyl group have been explored for their therapeutic potential, including their effects on cancer cells. The presence of the chlorine atom on the phenyl ring can influence the molecule's electronic properties and lipophilicity, which in turn can affect its interaction with biological targets.
One area of investigation has been on 2-(2-Chlorophenyl)acetohydrazide derivatives. While specific IC50 values for a range of cancer cell lines are not extensively documented in publicly available literature, the proposed mechanisms of action for this class of compounds provide a framework for their potential anticancer effects. These mechanisms include the inhibition of key signaling pathways and the induction of programmed cell death.
Potential Mechanisms of Action
Research into structurally related hydrazone and hydrazide compounds suggests that their anticancer activity may stem from a multi-pronged approach targeting critical cellular processes.[1]
-
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Some hydrazide-containing compounds are proposed to inhibit VEGFR-2, a key regulator of angiogenesis. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these molecules can disrupt downstream signaling, thereby impeding the formation of new blood vessels essential for tumor growth and metastasis.[1]
-
Induction of Apoptosis and Cell Cycle Arrest: Another significant mechanism is the induction of apoptosis. Certain derivatives have been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and triggering the apoptotic cascade. This is often associated with alterations in the expression of pro-apoptotic proteins like Bax and caspases, and anti-apoptotic proteins such as Bcl-2. Furthermore, these compounds can arrest the cell cycle at various phases, preventing cancer cell proliferation.[1]
The Role of the Cyclopropane Moiety in Anticancer Drug Design
The cyclopropane ring is a unique structural feature that has been increasingly incorporated into drug candidates to enhance their pharmacological properties. Its rigid conformation and distinct electronic character can lead to improved potency, metabolic stability, and target selectivity.
Studies on 1-phenylcyclopropane carboxamide derivatives have shown that these compounds can effectively inhibit the proliferation of certain cancer cell lines. For instance, some derivatives have demonstrated antiproliferative effects on the U937 human myeloid leukemia cell line without exhibiting general cytotoxicity, suggesting a targeted mechanism of action.[2]
The inclusion of a cyclopropane ring can confer several advantages in drug design:
-
Conformational Rigidity: The strained three-membered ring locks the molecule into a more defined conformation, which can lead to a more favorable and entropically less costly binding to a biological target.
-
Metabolic Stability: The cyclopropane group is generally more resistant to metabolic degradation compared to linear alkyl chains, potentially increasing the in vivo half-life of the drug.
-
Modulation of Physicochemical Properties: The unique electronic nature of the cyclopropane ring can influence the pKa and lipophilicity of a molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Protocols for Evaluating Cytotoxicity of Related Compounds
While specific protocols for this compound are unavailable, the following methodologies are standard for assessing the cytotoxic and antiproliferative effects of novel chemical compounds on cancer cell lines, as drawn from studies on related derivatives.
Cell Viability and Proliferation Assays
A common method to determine the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Generalized Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow for formazan crystal formation.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from a dose-response curve.[3]
Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique used to investigate the induction of apoptosis and cell cycle arrest.
Apoptosis Detection (Annexin V/Propidium Iodide Staining):
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.
Generalized Protocol:
-
Cell Treatment: Cells are treated with the test compound for a defined period.
-
Staining: Both floating and adherent cells are collected, washed, and then stained with fluorescently labeled Annexin V and PI according to the manufacturer's instructions.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.
Cell Cycle Analysis (Propidium Iodide Staining):
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Generalized Protocol:
-
Cell Treatment and Fixation: Cells are treated with the compound, harvested, and then fixed in cold ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with PI.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined.
Visualizing Potential Mechanisms and Workflows
To further elucidate the potential biological activities and the experimental approaches to their discovery, the following diagrams are provided.
Conclusion and Future Directions
While there is a clear gap in the literature regarding the cytotoxic effects of this compound, the analysis of structurally related compounds provides a valuable starting point for future research. The presence of the 2-chlorophenyl group in other bioactive molecules suggests potential anticancer mechanisms involving the inhibition of crucial signaling pathways and the induction of apoptosis. Concurrently, the cyclopropane moiety is a well-established structural element for enhancing the drug-like properties of therapeutic agents.
Future investigations should focus on the synthesis and in vitro screening of this compound against a panel of cancer cell lines to determine its cytotoxic profile and IC50 values. Subsequent studies could then delve into its mechanism of action, exploring its effects on cell cycle progression, apoptosis, and key cancer-related signaling pathways. Such research would be instrumental in determining if this compound holds promise as a novel anticancer agent.
References
Methodological & Application
Synthetic protocol for 1-(2-Chlorophenyl)cyclopropanecarbonitrile from 2-chlorobenzaldehyde
Application Notes: Synthesis of 1-(2-Chlorophenyl)cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed two-step synthetic protocol for the preparation of this compound, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the Knoevenagel condensation of 2-chlorobenzaldehyde and malononitrile to yield the intermediate, 2-(2-chlorobenzylidene)malononitrile. This is followed by a Corey-Chaykovsky cyclopropanation to afford the final product. The protocols are designed to be robust and scalable, with quantitative data summarized for clarity.
Experimental Protocols
Step 1: Knoevenagel Condensation for the Synthesis of 2-(2-Chlorobenzylidene)malononitrile
This procedure outlines the base-catalyzed condensation of 2-chlorobenzaldehyde with malononitrile.
Materials:
-
2-Chlorobenzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Water
-
Ethanol (for recrystallization)
-
Round-bottom flask with magnetic stirrer
-
Condenser
-
Heating mantle
-
Büchner funnel and flask
Procedure:
-
In a round-bottom flask, suspend malononitrile (1.0 eq.) in water.
-
To this suspension, add a catalytic amount of piperidine (e.g., 0.01 eq.) and stir at room temperature (20-30°C).
-
Slowly add 2-chlorobenzaldehyde (1.0 eq.) to the mixture. An exothermic reaction may be observed. The temperature should be maintained below 50°C.
-
After the addition is complete, continue stirring the reaction mixture for an additional 30-60 minutes at room temperature.
-
The solid product, 2-(2-chlorobenzylidene)malononitrile, will precipitate out of the solution.
-
Collect the solid by vacuum filtration using a Büchner funnel and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol to yield a white crystalline solid.
-
Dry the purified product under vacuum. The expected yield is typically high, often exceeding 90%.
Step 2: Corey-Chaykovsky Cyclopropanation for the Synthesis of this compound
This protocol describes the cyclopropanation of the intermediate, 2-(2-chlorobenzylidene)malononitrile, using dimethylsulfoxonium methylide (Corey's ylide).
Materials:
-
2-(2-Chlorobenzylidene)malononitrile (from Step 1)
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with magnetic stirrer and nitrogen inlet
-
Syringes
Procedure:
-
Preparation of Dimethylsulfoxonium Methylide (Corey's Ylide):
-
To a dry, nitrogen-flushed round-bottom flask, add sodium hydride (1.1 eq.) and wash with anhydrous THF to remove the mineral oil.
-
Add anhydrous DMSO to the sodium hydride and stir the suspension.
-
In a separate flask, dissolve trimethylsulfoxonium iodide (1.1 eq.) in anhydrous DMSO.
-
Slowly add the trimethylsulfoxonium iodide solution to the sodium hydride suspension at room temperature.
-
Stir the resulting mixture at room temperature for approximately 1 hour, until the evolution of hydrogen gas ceases and the solution becomes clear. This indicates the formation of the ylide.
-
-
Cyclopropanation Reaction:
-
In a separate dry, nitrogen-flushed flask, dissolve 2-(2-chlorobenzylidene)malononitrile (1.0 eq.) in anhydrous THF.
-
Cool the freshly prepared ylide solution to 0°C in an ice bath.
-
Slowly add the solution of 2-(2-chlorobenzylidene)malononitrile to the ylide solution via a syringe.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
-
Data Presentation
| Step | Reaction | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Knoevenagel Condensation | 2-Chlorobenzaldehyde, Malononitrile | Piperidine | Water | <50 | 0.5 - 1 | >90 |
| 2 | Corey-Chaykovsky Cyclopropanation | 2-(2-Chlorobenzylidene)malononitrile | Dimethylsulfoxonium methylide | DMSO/THF | 0 to RT | 3 - 5 | 60-80 |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for the Purity Assessment of 1-(2-Chlorophenyl)cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical assessment of the purity of 1-(2-Chlorophenyl)cyclopropanecarbonitrile, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are designed to deliver accurate and reproducible results for quality control and drug development purposes.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a primary technique for assessing the purity of non-volatile organic compounds.[1] This method separates the target compound from its impurities, allowing for accurate quantification.[2]
Experimental Protocol
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL for analysis.
b. Instrumentation and Conditions: A standard HPLC system equipped with a UV detector is suitable for this analysis.[3]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
c. Data Analysis: The purity of the sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.
Expected Quantitative Data
| Compound | Retention Time (min) | Relative Retention Time |
| This compound | ~ 5.8 | 1.00 |
| Potential Impurity 1 (e.g., starting material) | ~ 3.2 | 0.55 |
| Potential Impurity 2 (e.g., byproduct) | ~ 7.1 | 1.22 |
Note: Retention times are estimates and may vary depending on the specific HPLC system and column used.
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for identifying potential impurities in the sample. The use of a halogen-specific detector can also be beneficial for analyzing halogenated compounds.[4]
Experimental Protocol
a. Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
If necessary, derivatization can be performed to increase the volatility of certain impurities.
b. Instrumentation and Conditions:
| Parameter | Condition |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
c. Data Analysis: Identify the main component and any impurities by comparing their mass spectra with a reference library (e.g., NIST). The relative abundance of each impurity can be estimated from the peak areas in the total ion chromatogram (TIC).
Expected Mass Spectral Data
| Compound | Key m/z Fragments |
| This compound | M+ at ~177/179 (Cl isotope pattern), fragments corresponding to the loss of CN, C3H4, and the chlorophenyl group. |
| Potential Impurities | Will show fragmentation patterns characteristic of their structures. |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS impurity identification.
NMR Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy provides detailed information about the chemical structure of the molecule and can be used to confirm the identity of the main component and to detect and quantify impurities.[5][6] The protons on a cyclopropane ring typically show characteristic upfield chemical shifts.[7]
Experimental Protocol
a. Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl3) or another suitable deuterated solvent.
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing (0 ppm).
b. Instrumentation and Conditions:
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Nuclei | ¹H and ¹³C |
| Solvent | CDCl₃ |
| Temperature | 25 °C |
| ¹H NMR | 16-32 scans, relaxation delay of 1-2 s |
| ¹³C NMR | 512-1024 scans, proton decoupled |
c. Data Analysis:
-
¹H NMR: The integral of the peaks corresponding to the main compound is compared to the integrals of any impurity peaks to determine the molar ratio and thus the purity.
-
¹³C NMR: The number of signals will confirm the number of non-equivalent carbon atoms in the molecule.[8]
Expected NMR Data
¹H NMR:
-
Aromatic protons (chlorophenyl group): ~7.2-7.5 ppm (multiplets)
-
Cyclopropane protons: ~1.0-2.0 ppm (multiplets, characteristic upfield shift)
¹³C NMR:
-
Aromatic carbons: ~120-140 ppm
-
Nitrile carbon (CN): ~115-125 ppm
-
Cyclopropane carbons: ~10-30 ppm
NMR Analysis Logical Flow
Caption: Logical flow of NMR data acquisition and analysis.
Method Validation
All analytical methods used for purity assessment should be validated according to ICH guidelines (Q2(R2)) to ensure they are suitable for their intended purpose.[9][10] Validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[11][12]
References
- 1. moravek.com [moravek.com]
- 2. primescholars.com [primescholars.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 12. database.ich.org [database.ich.org]
Application Notes and Protocols for the Analysis of 1-(2-Chlorophenyl)cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of 1-(2-Chlorophenyl)cyclopropanecarbonitrile using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for the quantification, purity assessment, and stability testing of this compound in various stages of drug development and research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to the development of the analytical methods described herein.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClN | [1] |
| Molecular Weight | 177.63 g/mol | [1] |
| Boiling Point | 312.2 ± 35.0 °C (Predicted) | [1] |
| Appearance | Light yellow to yellow Liquid | [1] |
| UV Absorbance | Expected in the 200-300 nm range due to the chlorophenyl group. |
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds. The following reversed-phase HPLC method is recommended for the analysis of this compound.
Experimental Protocol: HPLC
1. Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data acquisition and processing software.
2. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Ultrapure water
-
HPLC grade formic acid
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 50% B1-10 min: 50-95% B10-12 min: 95% B12-12.1 min: 95-50% B12.1-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm and 254 nm (DAD for spectral analysis) |
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in acetonitrile to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Method Performance (Hypothetical Data)
The following table summarizes the expected performance characteristics of the HPLC method.
| Parameter | Expected Value |
| Retention Time (RT) | ~ 7.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
HPLC Experimental Workflow
References
Application Notes and Protocols for 1-(2-Chlorophenyl)cyclopropanecarbonitrile in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(2-Chlorophenyl)cyclopropanecarbonitrile as a versatile building block in the synthesis of pharmaceutical intermediates. This document offers detailed experimental protocols for key transformations and highlights the significance of the resulting intermediates in drug discovery, particularly for central nervous system (CNS) disorders.
Introduction
This compound is a valuable starting material in medicinal chemistry. The incorporation of the cyclopropane ring can impart unique conformational rigidity and metabolic stability to drug candidates, potentially enhancing their pharmacological properties. The presence of the 2-chlorophenyl group offers a site for further chemical modification and can influence the binding affinity of the final compound to its biological target. This document outlines the synthesis of key pharmaceutical intermediates derived from this compound: 1-(2-chlorophenyl)cyclopropanecarboxylic acid and 1-(2-chlorophenyl)cyclopropylamine.
Key Synthetic Transformations
The nitrile group of this compound can be readily transformed into other valuable functional groups, primarily a carboxylic acid via hydrolysis and a primary amine via reduction. These transformations yield key intermediates for the synthesis of a wide range of biologically active molecules.
Data Summary of Key Transformations
| Transformation | Intermediate Product | Reagents | Typical Yield (%) |
| Hydrolysis | 1-(2-Chlorophenyl)cyclopropanecarboxylic acid | H₂SO₄, H₂O | 70-80% |
| Reduction | 1-(2-Chlorophenyl)cyclopropylamine | LiAlH₄, Et₂O | 60-70% |
Experimental Protocols
Synthesis of this compound
General Procedure:
-
To a solution of 2-(2-chlorophenyl)acetonitrile in a suitable aprotic solvent (e.g., DMSO or THF), add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) portion-wise at 0 °C.
-
After stirring for 30 minutes, slowly add 1,2-dibromoethane.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 1: Hydrolysis of this compound to 1-(2-Chlorophenyl)cyclopropanecarboxylic Acid
This protocol describes the conversion of the nitrile to a carboxylic acid, a key intermediate for the synthesis of amides and esters.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Diethyl ether (Et₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) with a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then pour it onto crushed ice.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-Chlorophenyl)cyclopropanecarboxylic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Reduction of this compound to 1-(2-Chlorophenyl)cyclopropylamine
This protocol details the reduction of the nitrile to a primary amine, a crucial building block for the synthesis of various nitrogen-containing heterocycles and other amine derivatives. Cyclopropylamines are particularly important in the development of CNS-active drugs.[1]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether (Et₂O)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to 0 °C and quench it by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 1 hour until a white precipitate forms.
-
Filter the precipitate and wash it thoroughly with diethyl ether.
-
Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(2-Chlorophenyl)cyclopropylamine.
-
The crude amine can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
Application in Pharmaceutical Synthesis
The resulting intermediates, 1-(2-chlorophenyl)cyclopropanecarboxylic acid and 1-(2-chlorophenyl)cyclopropylamine, are valuable precursors for a variety of pharmaceutical agents.
-
1-(2-Chlorophenyl)cyclopropanecarboxylic Acid: Can be used in amide coupling reactions to synthesize novel carboxamides, which are present in a wide range of therapeutic agents.
-
1-(2-Chlorophenyl)cyclopropylamine: This is a key pharmacophore in several classes of drugs, particularly those targeting the central nervous system.[1] Cyclopropylamines are known to act as mechanism-based inhibitors for enzymes like monoamine oxidase (MAO), which are important targets for the treatment of depression and other neurological disorders.[2]
Visualizations
Synthesis Workflow
Caption: Synthetic pathways from this compound.
Logical Relationship of Intermediates to CNS Drug Discovery
Caption: Role of intermediates in CNS drug discovery.
References
Application Notes and Protocols for the Purification of 1-(2-Chlorophenyl)cyclopropanecarbonitrile via Recrystallization
Introduction
1-(2-Chlorophenyl)cyclopropanecarbonitrile is a chemical intermediate of interest in the development of pharmaceutical and agrochemical compounds. The purity of this intermediate is critical for the successful synthesis of the final active ingredients, impacting both the reaction yield and the impurity profile of the end product. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound using a solvent-based recrystallization method. The protocol is designed for researchers, scientists, and drug development professionals to achieve high-purity material suitable for further synthetic applications.
Principle of Recrystallization
Recrystallization is based on the principle of differential solubility. An ideal recrystallization solvent will dissolve the target compound to a high extent at an elevated temperature but only sparingly at lower temperatures. Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor upon cooling) or sparingly soluble at high temperatures (allowing for their removal by hot filtration). By carefully selecting a solvent or a solvent system, a supersaturated solution of the target compound is prepared at a high temperature, and upon controlled cooling, the compound crystallizes out in a purified form, leaving the impurities behind in the solution.
Experimental Protocol
This protocol outlines a systematic approach to determine a suitable solvent and perform the recrystallization of this compound.
Materials and Equipment
-
Crude this compound
-
A selection of organic solvents for screening (e.g., isopropanol, ethanol, methanol, acetone, ethyl acetate, toluene, heptane)
-
Deionized water
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Graduated cylinders
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Solvent Selection
Due to the lack of specific solubility data for this compound, a preliminary solvent screening is essential. The ideal solvent should exhibit the following properties:
-
The compound is highly soluble in the boiling solvent.
-
The compound has low solubility in the cold solvent.
-
The solvent does not react with the compound.
-
The solvent has a relatively low boiling point for easy removal during drying.
Based on the structure of the target molecule (containing a polar nitrile group and a less polar chlorophenyl group), a solvent of intermediate polarity, such as isopropanol or ethanol, is a good starting point. A mixed solvent system, such as ethanol/water or toluene/heptane, may also be effective.
Procedure for Solvent Screening:
-
Place approximately 50 mg of the crude compound into a small test tube.
-
Add the selected solvent dropwise at room temperature and observe the solubility.
-
If the compound is insoluble at room temperature, heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool to room temperature and then in an ice bath.
-
Observe the formation of crystals. An abundant formation of crystals upon cooling indicates a suitable solvent.
Recrystallization Protocol using Isopropanol
This protocol assumes isopropanol is identified as a suitable solvent from the screening process.
-
Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. Add a minimal amount of isopropanol to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with continuous stirring. Add more isopropanol in small portions until the solid completely dissolves at or near the boiling point of the solvent. Avoid adding an excess of solvent to ensure a good recovery yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of the solute) to the solution. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated carbon and any other insoluble impurities. Pre-heating the filtration apparatus prevents premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a drying oven at a temperature well below the melting point of the compound or in a vacuum desiccator to remove the residual solvent.
Data Presentation
The following table summarizes the key quantitative parameters for the recrystallization protocol.
| Parameter | Value | Unit | Notes |
| Amount of Crude Compound | 10.0 | g | Starting material. |
| Selected Solvent | Isopropanol | - | Based on solvent screening. |
| Approximate Solvent Volume | 50 - 70 | mL | Varies based on impurity level. |
| Dissolution Temperature | ~82 | °C | Boiling point of isopropanol. |
| Cooling Time (Room Temp.) | 1 - 2 | hours | For slow crystal growth. |
| Ice Bath Cooling Time | 30 | minutes | To maximize crystal yield. |
| Expected Yield | 80 - 95 | % | Dependent on initial purity. |
| Purity (by HPLC/GC) | >99.5 | % | Target purity. |
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Application Notes and Protocols for the Isolation of 1-(2-Chlorophenyl)cyclopropanecarbonitrile using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the purification of 1-(2-Chlorophenyl)cyclopropanecarbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, using column chromatography. The protocols detailed below are designed to facilitate the efficient removal of impurities, ensuring a high-purity final product suitable for downstream applications in drug development and medicinal chemistry.
Introduction to Column Chromatography for Purification
Column chromatography is a versatile and widely used preparative technique for the separation and purification of individual compounds from a mixture. The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase, typically a solid adsorbent like silica gel, and a liquid mobile phase that percolates through the column.
For the purification of this compound, a moderately polar compound due to the presence of the nitrile and chlorophenyl groups, normal-phase chromatography is a highly effective method. In this mode, a polar stationary phase (silica gel) is used with a non-polar mobile phase (eluent). Less polar impurities will travel through the column more quickly, while the target compound and more polar impurities will have a stronger interaction with the silica gel and elute more slowly. By gradually increasing the polarity of the mobile phase, the bound compounds can be selectively eluted and collected in separate fractions.
Experimental Protocols
This section outlines the detailed methodology for the purification of this compound using silica gel column chromatography.
Materials and Reagents
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Mobile Phase Solvents:
-
n-Hexane (non-polar)
-
Ethyl acetate (polar)
-
-
Crude Sample: this compound (dissolved in a minimal amount of dichloromethane or the initial mobile phase)
-
Apparatus:
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Separatory funnel or dropping funnel (for solvent addition)
-
Collection vessels (test tubes or flasks)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Column Preparation (Slurry Packing Method)
-
Column Setup: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. Add a thin layer (approximately 1 cm) of sand on top of the plug.
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane). The consistency should be easily pourable.
-
Packing the Column: With the stopcock open and a collection flask underneath, pour the silica gel slurry into the column. Use a funnel to aid in pouring. Gently tap the side of the column to encourage even packing and dislodge any air bubbles.
-
Equilibration: Once all the silica gel has been added, add a layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance during solvent addition. Continuously pass the initial eluent through the column until the silica bed is stable and no more settling occurs. Do not let the column run dry.
Sample Application
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, preferably the initial eluent or a slightly more polar solvent like dichloromethane.
-
Loading the Sample: Carefully add the dissolved sample solution to the top of the silica gel bed using a pipette. Allow the sample to adsorb completely onto the silica gel.
-
Washing: Rinse the sides of the column with a small amount of the initial eluent to ensure all the sample is on the silica bed.
Elution and Fraction Collection
-
Gradient Elution: Start the elution with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., 10%, 20%, 30% ethyl acetate in hexane). This gradient elution will first elute non-polar impurities, followed by the target compound, and finally, the more polar impurities.
-
Fraction Collection: Collect the eluent in small, numbered fractions (e.g., 10-20 mL each) in test tubes or flasks.
-
Monitoring the Separation: Regularly monitor the separation process using Thin Layer Chromatography (TLC). Spot the collected fractions on a TLC plate, develop the plate in an appropriate solvent system (e.g., 20% ethyl acetate in hexane), and visualize the spots under a UV lamp.
-
Pooling Fractions: Combine the fractions that contain the pure this compound, as determined by TLC analysis.
Solvent Removal
-
Evaporation: Evaporate the solvent from the pooled pure fractions using a rotary evaporator to obtain the purified this compound as a solid or oil.
-
Drying: Further dry the purified compound under high vacuum to remove any residual solvent.
Data Presentation
The following table summarizes the expected quantitative data for the purification of this compound using the described column chromatography protocol.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 30 cm length x 3 cm diameter |
| Crude Sample Load | 1.0 g |
| Initial Eluent | 5% Ethyl Acetate in Hexane |
| Final Eluent | 30% Ethyl Acetate in Hexane |
| Elution Volume | ~500 mL |
| Fraction Size | 15 mL |
| Typical Yield | 75-90% |
| Purity (Post-Column) | >98% (by HPLC/NMR) |
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow of the column chromatography protocol for the isolation of this compound.
Caption: Workflow for the purification of this compound.
Application Notes and Protocols for 1-(2-Chlorophenyl)cyclopropanecarbonitrile in Pesticide Development
Abstract: These application notes provide a comprehensive overview of the role of 1-(2-Chlorophenyl)cyclopropanecarbonitrile as a key intermediate in the synthesis of advanced triazole fungicides, with a specific focus on prothioconazole. This document details the synthetic protocols for this compound and its subsequent conversion to prothioconazole. Furthermore, it elucidates the mechanism of action of prothioconazole and presents relevant quantitative data on its efficacy. The information is intended for researchers, scientists, and professionals in the fields of pesticide development and chemical synthesis.
Introduction
This compound is a crucial building block in the synthesis of a new generation of agricultural fungicides. While not a pesticide itself, its unique chemical structure, featuring a chlorinated phenyl ring and a cyclopropane moiety, is integral to the efficacy of the final active ingredients. This intermediate is particularly significant in the production of prothioconazole, a broad-spectrum systemic fungicide widely used for the control of fungal diseases in various crops.
The development of synthetic routes utilizing this compound and its derivatives has enabled the efficient production of complex fungicidal molecules. Understanding the synthesis and application of this intermediate is therefore vital for the advancement of modern crop protection solutions.
Synthesis of this compound
The synthesis of this compound can be achieved through the cyclopropanation of 2-chlorobenzyl cyanide (also known as (2-chlorophenyl)acetonitrile) with a 1,2-dihaloethane under phase-transfer catalysis (PTC) conditions. This method provides a reliable and scalable route to the desired product.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Chlorobenzyl cyanide (1.0 eq)
-
1,2-Dibromoethane or 1,2-dichloroethane (2.0 eq)
-
50% aqueous Sodium Hydroxide (NaOH) solution (6.0 eq)
-
Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBAC) (0.02 eq)
-
Toluene or another suitable aprotic solvent
Equipment:
-
Round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a round-bottom flask, combine 2-chlorobenzyl cyanide and the phase-transfer catalyst in the chosen solvent.
-
With vigorous stirring, slowly add the 50% aqueous NaOH solution to the mixture.
-
Heat the reaction mixture to 60-70°C.
-
Add the 1,2-dihaloethane dropwise to the reaction mixture over a period of 1-2 hours.
-
Maintain the reaction at 60-70°C for an additional 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with the solvent (e.g., toluene).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Application in the Synthesis of Prothioconazole
This compound is a precursor to a key ketone intermediate, 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)ethan-1-one, which is then used to synthesize prothioconazole. The overall synthetic strategy involves the construction of the triazolinthione ring system onto the chlorophenylcyclopropyl scaffold.
Synthetic Workflow for Prothioconazole
The following diagram illustrates a plausible synthetic pathway from a derivative of 1-(2-chlorophenyl)cyclopropane to the final product, prothioconazole.
Experimental Protocol: Synthesis of Prothioconazole from a Key Intermediate
This protocol outlines the general steps for the conversion of the ketone intermediate to prothioconazole.
Step 1: Grignard Reaction
-
Prepare a Grignard reagent from a suitable magnesium source and an appropriate alkyl halide.
-
React the Grignard reagent with 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)ethan-1-one in an anhydrous ether solvent (e.g., THF, diethyl ether) at low temperature (e.g., 0°C).
-
After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify to obtain the tertiary alcohol intermediate.
Step 2: Nucleophilic Substitution with 1,2,4-Triazole
-
React the tertiary alcohol intermediate with 1,2,4-triazole in the presence of a base (e.g., sodium hydride, potassium carbonate) in a polar aprotic solvent (e.g., DMF, acetonitrile).[1]
-
Heat the reaction mixture to facilitate the substitution.
-
After completion, cool the reaction, add water, and extract the product.
-
Purify the crude product to yield the triazole intermediate.
Step 3: Thionation
-
The final step involves the conversion of the triazole to a triazolinthione. This can be achieved by reacting the intermediate with a sulfur source, such as elemental sulfur, in a high-boiling solvent.[2]
-
The reaction often requires high temperatures and may be facilitated by the use of a strong base.
-
Purification of the final product, prothioconazole, is typically carried out by recrystallization.
Mechanism of Action of Prothioconazole
Prothioconazole belongs to the class of demethylation inhibitor (DMI) fungicides.[3] Its mode of action is the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51).[2] This enzyme is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[2] By inhibiting ergosterol production, prothioconazole disrupts the structure and function of the fungal cell membrane, leading to the death of the fungus.
Quantitative Data
The efficacy of prothioconazole has been demonstrated against a wide range of fungal pathogens. The following tables summarize key quantitative data related to its synthesis and biological activity.
Table 1: Synthesis Yields of Prothioconazole and Intermediates
| Reaction Step | Starting Material | Product | Typical Yield (%) | Reference |
| Cyclopropanation | 2-Chlorobenzyl cyanide | This compound | 70-85 | General PTC methods |
| Grignard Reaction & Triazole Substitution | Ketone Intermediate | Triazole Intermediate | 60-75 | [3] |
| Thionation | Triazole Intermediate | Prothioconazole | 50-70 | [2] |
Table 2: Fungicidal Activity of Prothioconazole (EC₅₀ values)
| Fungal Pathogen | Common Disease | Crop | EC₅₀ (mg/L) |
| Septoria tritici | Septoria leaf blotch | Wheat | 0.1 - 0.5 |
| Puccinia triticina | Brown rust | Wheat | 0.2 - 1.0 |
| Fusarium graminearum | Fusarium head blight | Wheat, Barley | 0.5 - 2.0 |
| Rhynchosporium secalis | Leaf scald | Barley | 0.1 - 0.8 |
| Sclerotinia sclerotiorum | White mold | Canola, Soybeans | 0.3 - 1.5 |
EC₅₀ (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the in vitro growth of the target fungus.
Conclusion
This compound is a valuable intermediate in the synthesis of modern triazole fungicides, most notably prothioconazole. The synthetic protocols outlined in this document provide a basis for the laboratory-scale preparation of this intermediate and its conversion to the final active ingredient. The high efficacy of prothioconazole, stemming from its targeted inhibition of ergosterol biosynthesis, underscores the importance of such intermediates in the development of effective crop protection agents. Further research into optimizing the synthetic routes and exploring the potential of this chemical scaffold in developing new pesticides is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 3. WO2019123368A1 - Improved and efficient process for the synthesis of 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2- hydroxypropyl]-2,4-dihydro-3h-1,2,4-triazole-3-thione (prothioconazole) and its intermediates - Google Patents [patents.google.com]
Application Note: Reduction of 1-(2-Chlorophenyl)cyclopropanecarbonitrile to (1-(2-Chlorophenyl)cyclopropyl)methanamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides two detailed protocols for the reduction of the nitrile group in 1-(2-Chlorophenyl)cyclopropanecarbonitrile to the corresponding primary amine, (1-(2-Chlorophenyl)cyclopropyl)methanamine. The primary method utilizes the potent reducing agent Lithium Aluminum Hydride (LAH) for high efficacy. An alternative method employing catalytic hydrogenation with Raney Nickel is also described, offering a milder option suitable for various laboratory settings. Both protocols include comprehensive step-by-step procedures, safety precautions, and quantitative data summaries.
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This method is a highly effective, albeit rigorous, procedure for the complete reduction of the nitrile. It requires strict anhydrous conditions and careful handling of reagents.
Materials and Equipment:
-
Reagents: this compound, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O), Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄), Sodium Hydroxide (NaOH), Deionized Water, Celite®.
-
Equipment: Three-necked round-bottom flask, reflux condenser, dropping funnel, nitrogen/argon inlet, magnetic stirrer, heating mantle, ice-water bath, Buchner funnel, separatory funnel, rotary evaporator.
Experimental Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask with a magnetic stirrer, a reflux condenser topped with a nitrogen or argon inlet, and a dropping funnel.[1] Ensure all glassware is oven-dried to remove moisture. The entire procedure should be conducted under an inert atmosphere.
-
Reagent Preparation: In the reaction flask, carefully suspend Lithium Aluminum Hydride (1.5 equivalents) in anhydrous THF (approximately 10 volumes relative to the nitrile).[2] Cool the suspension to 0°C using an ice-water bath.
-
Addition of Nitrile: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0°C.[1][2]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (approx. 65°C for THF) for 2-4 hours.[2][3] Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up (Quenching): Once the reaction is complete, cool the flask back down to 0°C in an ice-water bath. CAUTION: This step is highly exothermic and generates hydrogen gas.[4] Quench the excess LiAlH₄ by the slow, sequential, dropwise addition of:
-
Isolation: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.[2]
-
Purification: Combine the filtrate and the washes. Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (1-(2-Chlorophenyl)cyclopropyl)methanamine. The product can be further purified by vacuum distillation or column chromatography if necessary.
Protocol 2: Catalytic Hydrogenation using Raney® Nickel
This method provides a milder alternative to LiAlH₄ reduction and avoids the use of pyrophoric hydrides. It is often preferred for larger-scale reactions due to its operational safety.[2]
Materials and Equipment:
-
Reagents: this compound, Raney® Nickel (50% slurry in water), Methanol or Ethanol, Hydrogen gas (H₂).
-
Equipment: Hydrogenation apparatus (e.g., Parr shaker or a flask setup for balloon hydrogenation), magnetic stirrer, filtration apparatus with Celite®.
Experimental Procedure:
-
Reactor Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 equivalent) in methanol or ethanol.[5]
-
Catalyst Addition: Under an inert atmosphere (if possible, to prevent premature deactivation), carefully add the Raney® Nickel slurry (approx. 10-20% by weight of the nitrile).[1] CAUTION: Raney® Nickel is pyrophoric when dry and must be handled with care.[5]
-
Hydrogenation: Seal the reaction vessel. Purge the system first with nitrogen and then carefully with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi or using a hydrogen-filled balloon for atmospheric pressure) and stir the mixture vigorously.[5] The reaction is typically run at room temperature for 4-24 hours.
-
Monitoring: The reaction progress can be monitored by the uptake of hydrogen gas or by TLC analysis of the reaction mixture.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Isolation and Purification: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. CAUTION: Keep the filter cake wet with solvent to prevent ignition. Wash the filter cake thoroughly with the solvent used for the reaction. Combine the filtrates and remove the solvent under reduced pressure to yield the crude amine product.
Data Presentation
| Parameter | Protocol 1: LiAlH₄ Reduction | Protocol 2: Catalytic Hydrogenation |
| Starting Material | This compound | This compound |
| Product | (1-(2-Chlorophenyl)cyclopropyl)methanamine | (1-(2-Chlorophenyl)cyclopropyl)methanamine |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Hydrogen Gas (H₂) |
| Catalyst | N/A | Raney® Nickel |
| Stoichiometry | 1.5 - 2.0 equivalents of LiAlH₄ | 10-20% (w/w) of Raney® Nickel |
| Solvent | Anhydrous THF or Diethyl Ether | Methanol or Ethanol |
| Temperature | 0°C to Reflux (approx. 65°C) | Room Temperature |
| Reaction Time | 2 - 4 hours | 4 - 24 hours |
| Work-up | Sequential H₂O / NaOH(aq) quench | Filtration of catalyst |
| Typical Yield | High (>85%) | Good to Excellent (>80%)[6] |
Visualizations
Chemical Reaction Scheme
References
Application Note: Hydrolysis of 1-(2-Chlorophenyl)cyclopropanecarbonitrile to 1-(2-Chlorophenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the hydrolysis of 1-(2-chlorophenyl)cyclopropanecarbonitrile to its corresponding carboxylic acid, a valuable building block in the synthesis of various pharmaceutical compounds. The protocol is based on established methods for nitrile hydrolysis, offering both acidic and basic condition options. This document includes a step-by-step experimental procedure, a summary of expected outcomes, and a workflow diagram to ensure clarity and reproducibility in the laboratory setting.
Introduction
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[1] This hydrolysis can be achieved under either acidic or basic conditions, with the choice of method often depending on the overall molecular structure and the presence of other functional groups.[2][3] The cyclopropyl carboxylic acid moiety is a key structural feature in numerous biologically active molecules. This document outlines reliable protocols for the preparation of 1-(2-chlorophenyl)cyclopropanecarboxylic acid from its nitrile precursor.
Reaction Principle
The hydrolysis of a nitrile to a carboxylic acid proceeds in two main stages: first, the hydration of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid and ammonia (or an ammonium salt).[4]
-
Acid-Catalyzed Hydrolysis: The nitrile is protonated by a strong acid, which increases the electrophilicity of the carbon atom. Water then acts as a nucleophile, attacking the carbon. A series of proton transfers and tautomerization leads to the formation of an amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.[1][3]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. The amide is then hydrolyzed under basic conditions to yield a carboxylate salt and ammonia. Acidification of the reaction mixture in a subsequent workup step is necessary to obtain the final carboxylic acid.[2]
Experimental Protocols
Two primary methods for the hydrolysis of this compound are presented below.
Protocol 1: Acid-Catalyzed Hydrolysis
This method is suitable for substrates that can withstand heating in a strong acidic solution.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Water (deionized)
-
Diethyl Ether (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Carefully add a 1:1 (v/v) mixture of glacial acetic acid and water (approximately 10-20 volumes relative to the nitrile).
-
Slowly and with caution, add concentrated sulfuric acid (2.0-3.0 eq) to the mixture while cooling the flask in an ice bath.
-
Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent such as diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Base-Catalyzed Hydrolysis
This method is a viable alternative, particularly if the starting material or product is sensitive to strong acids.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
-
Water (deionized)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether (or other suitable organic solvent)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol or methanol (10-20 volumes).
-
Add a 10-25% aqueous solution of sodium hydroxide or potassium hydroxide (2.0-5.0 eq).
-
Heat the mixture to reflux (typically 80-100 °C) and maintain for 2-12 hours. Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of 1-2 with concentrated hydrochloric acid. The carboxylic acid should precipitate out of the solution.
-
Collect the solid product by vacuum filtration. If the product is an oil, extract it with a suitable organic solvent.
-
If extracted, wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the hydrolysis of aryl nitriles, which can be used as a starting point for the optimization of the hydrolysis of this compound.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagent | Concentrated H₂SO₄ or HCl | NaOH or KOH |
| Solvent | Acetic Acid/Water | Ethanol/Water or Methanol/Water |
| Temperature | 100-120 °C (Reflux) | 80-100 °C (Reflux) |
| Reaction Time | 4-24 hours | 2-12 hours |
| Workup | Extraction | Acidification and Extraction/Filtration |
| Expected Yield | 60-90% | 70-95% |
Workflow and Process Visualization
The following diagram illustrates the general workflow for the hydrolysis of this compound.
Caption: General experimental workflow for the hydrolysis of this compound.
Signaling Pathway Diagram
The chemical transformation can be visualized as a direct conversion pathway.
Caption: Chemical transformation pathway from nitrile to carboxylic acid.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Concentrated acids and bases are highly corrosive. Handle with extreme care.
-
The reaction may be exothermic, especially during the addition of acid. Proper cooling and slow addition are crucial.
Conclusion
The protocols described in this application note provide robust and reliable methods for the synthesis of 1-(2-chlorophenyl)cyclopropanecarboxylic acid from its nitrile precursor. Researchers can adapt these procedures to suit their specific laboratory conditions and scale requirements. Careful monitoring of the reaction progress is recommended to optimize reaction times and yields.
References
Application Note: ¹H and ¹³C NMR Spectral Assignment for 1-(2-Chlorophenyl)cyclopropanecarbonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 1-(2-chlorophenyl)cyclopropanecarbonitrile. Due to the absence of publicly available experimental spectra for this specific compound, this note presents predicted spectral data based on the analysis of structurally similar compounds and established chemical shift principles. The provided tables of predicted chemical shifts, multiplicities, and coupling constants, alongside a standardized experimental protocol, serve as a valuable resource for the identification and characterization of this and related molecules.
Introduction
This compound is a substituted cyclopropane derivative with potential applications in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structure elucidation and purity assessment of such novel organic compounds. This document outlines the predicted ¹H and ¹³C NMR spectral assignments and provides a comprehensive protocol for obtaining experimental data.
Predicted ¹H and ¹³C NMR Spectral Data
The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These predictions are derived from known spectral data of related structures, including 1-phenylcyclopropanecarbonitrile, cyclopropanecarbonitrile, and various 2-chlorophenyl derivatives.[1][2] The assignments are based on the expected electronic effects of the substituents on the cyclopropane and aromatic rings.
Molecular Structure with Atom Numbering:
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3', H-4', H-5', H-6' | 7.20 - 7.60 | m | - |
| H-2a, H-2b, H-3a, H-3b | 1.40 - 1.90 | m | - |
Note: The aromatic protons (H-3' to H-6') are expected to appear as a complex multiplet due to second-order coupling effects and the influence of the chloro-substituent. The four protons on the cyclopropane ring (H-2 and H-3) are diastereotopic and will exhibit complex spin-spin coupling, likely appearing as two overlapping multiplets.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=N | ~120 |
| C-1' | ~135 |
| C-2' (C-Cl) | ~133 |
| C-3', C-4', C-5', C-6' | 127 - 131 |
| C-1 | ~25 |
| C-2, C-3 | ~18 |
Note: The chemical shifts of the aromatic carbons are influenced by the inductive and mesomeric effects of the chlorine atom. The quaternary carbon C-1' and the carbon bearing the chlorine (C-2') are expected to be the most deshielded among the aromatic signals.
Experimental Protocol
This section details a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument and Parameters:
-
Spectrometer: 500 MHz NMR Spectrometer
-
Probe: 5 mm Broadband Observe (BBO) probe
-
Temperature: 298 K
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30 (30-degree pulse)
-
Number of Scans (ns): 16
-
Dummy Scans (ds): 4
-
Spectral Width (sw): 20 ppm
-
Acquisition Time (aq): 3.28 s
-
Relaxation Delay (d1): 2.0 s
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30 (30-degree pulse with proton decoupling)
-
Number of Scans (ns): 1024
-
Dummy Scans (ds): 4
-
Spectral Width (sw): 240 ppm
-
Acquisition Time (aq): 1.36 s
-
Relaxation Delay (d1): 2.0 s
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.
-
Integrate the signals in the ¹H NMR spectrum.
-
Pick the peaks and report the chemical shifts (δ) in ppm, multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz (Hz).
Workflow for NMR Analysis:
Caption: Experimental workflow for NMR spectral analysis.
Conclusion
This application note provides a predicted ¹H and ¹³C NMR spectral assignment for this compound and a detailed experimental protocol for data acquisition and processing. The presented data and methodologies are intended to guide researchers in the structural characterization of this and analogous compounds, facilitating their research and development efforts. The predicted values serve as a reliable reference for the interpretation of experimentally obtained NMR spectra.
References
Safe Handling and Storage of 1-(2-Chlorophenyl)cyclopropanecarbonitrile: Application Notes and Protocols
Disclaimer: No specific Safety Data Sheet (SDS) for 1-(2-Chlorophenyl)cyclopropanecarbonitrile was available at the time of this writing. The following guidelines are based on the safety profiles of structurally similar compounds, including cyclopropanecarbonitrile and other chlorinated phenyl derivatives. These procedures should be treated as a baseline and adapted as necessary based on a thorough risk assessment conducted by qualified personnel.
Introduction
This compound is a chemical compound of interest for researchers, scientists, and drug development professionals. Due to its chemical structure, which includes a nitrile group and a chlorinated phenyl ring, this compound may present significant health and safety hazards. These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Data Summary
Based on data from analogous compounds, this compound is anticipated to be toxic if swallowed, in contact with skin, or if inhaled.[1][2] It may also cause skin and serious eye irritation.[1][2][3] The nitrile functional group suggests that it may be partially metabolized to cyanide in the body.[3]
Table 1: Potential Hazard Summary
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Toxic if swallowed.[1][2] |
| Acute Toxicity (Dermal) | Toxic in contact with skin.[1][2] |
| Acute Toxicity (Inhalation) | Toxic if inhaled.[1][2] |
| Skin Irritation | Causes skin irritation.[1][3] |
| Eye Irritation | Causes serious eye irritation.[1][3] |
| Respiratory Irritation | May cause respiratory irritation.[1][3][4] |
Table 2: Physical and Chemical Properties (Predicted/Inferred)
| Property | Value |
| Molecular Formula | C10H8ClN |
| Molecular Weight | 177.63 g/mol [5] |
| Boiling Point | 312.2±35.0 °C (Predicted)[6] |
| Density | 1.24 g/mL (Predicted)[6] |
| Storage Temperature | Room temperature, sealed in a dry environment.[5] |
Experimental Protocols
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following minimum PPE:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.
-
Hand Protection: Wear protective gloves. Nitrile rubber gloves are recommended.
-
Skin and Body Protection: Wear a lab coat, and in cases of potential splashing, chemical-resistant aprons and boots.
-
Respiratory Protection: Use only outdoors or in a well-ventilated area.[1] If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Safe Handling Procedures
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[3]
-
General Handling:
Storage Procedures
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[3][8]
-
Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[7][8]
First-Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor.[1][7] Rinse mouth.[1][7] Do NOT induce vomiting.[3]
-
If on Skin: Wash with plenty of water.[1] Call a POISON CENTER or doctor if you feel unwell.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1][7] Call a POISON CENTER or doctor.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] If eye irritation persists, get medical advice/attention.[7]
Accidental Release and Disposal
-
Spill Cleanup:
-
Evacuate personnel from the area.
-
Wear appropriate PPE as described in section 3.1.
-
For solid spills, carefully sweep up and shovel into a suitable container for disposal.[8] Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a chemical waste container.
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Visualized Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Cyclopropanecarbonitrile | C4H5N | CID 79637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. 122143-18-4|this compound|BLD Pharm [bldpharm.com]
- 6. 122143-18-4 CAS MSDS (1-(2-CHLORO-PHENYL)-CYCLOPROPANECARBONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 1-(2-Chlorophenyl)cyclopropanecarbonitrile
Abstract
These application notes provide a comprehensive overview and a detailed protocol for the scale-up synthesis of 1-(2-Chlorophenyl)cyclopropanecarbonitrile, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. The described method is based on a robust and industrially viable phase-transfer catalysis (PTC) approach, which offers significant advantages in terms of yield, safety, and cost-effectiveness for large-scale production. This document includes detailed experimental procedures, data presentation in tabular format for clarity, and a visual representation of the workflow to aid in the seamless transfer of this process from laboratory to pilot plant and ultimately to industrial manufacturing.
Introduction
This compound is a crucial building block in synthetic organic chemistry. The efficient and economical production of this intermediate is critical for the commercial viability of the final products. Phase-transfer catalysis (PTC) has been identified as a highly effective methodology for the synthesis of cyclopropane derivatives from active methylene compounds.[1][2][3] This approach utilizes a catalyst to facilitate the transfer of a reactant between immiscible phases (typically aqueous and organic), thereby enhancing reaction rates and yields while often using milder and more economical reagents like aqueous sodium hydroxide.[1][2] This protocol details the synthesis of this compound from 2-chlorophenylacetonitrile and 1,2-dibromoethane under PTC conditions.
Synthetic Strategy
The core of this synthetic protocol is the cyclopropanation of 2-chlorophenylacetonitrile with 1,2-dibromoethane. The reaction is carried out in a biphasic system consisting of an organic solvent and a concentrated aqueous solution of sodium hydroxide. A quaternary ammonium salt is employed as the phase-transfer catalyst.
Reaction Scheme
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound on a pilot-plant scale.
Materials and Reagents
| Reagent | Grade | Supplier |
| 2-Chlorophenylacetonitrile | ≥99% | Commercial Supplier |
| 1,2-Dibromoethane | ≥99% | Commercial Supplier |
| Sodium Hydroxide | ≥98% (pellets) | Commercial Supplier |
| Toluene | ACS Grade | Commercial Supplier |
| Tetrabutylammonium Bromide (TBAB) | ≥99% | Commercial Supplier |
| Hydrochloric Acid (37%) | ACS Grade | Commercial Supplier |
| Sodium Chloride | ACS Grade | Commercial Supplier |
| Anhydrous Magnesium Sulfate | ≥98% | Commercial Supplier |
Equipment
-
100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and addition funnel.
-
Heating/cooling mantle.
-
Receiving vessels.
-
Separatory funnel (or equivalent for phase separation at scale).
-
Rotary evaporator for solvent removal.
-
Vacuum distillation setup.
Synthesis Protocol
-
Reactor Setup: Ensure the 100 L reactor is clean and dry. Purge the reactor with an inert atmosphere (e.g., nitrogen).
-
Charging Reagents:
-
To the reactor, add 2-chlorophenylacetonitrile (5.00 kg, 33.0 mol).
-
Add toluene (30 L).
-
Add Tetrabutylammonium Bromide (TBAB) (1.06 kg, 3.30 mol).
-
Begin stirring the mixture at 200-300 RPM.
-
-
Addition of Sodium Hydroxide Solution:
-
Prepare a 50% (w/w) aqueous solution of sodium hydroxide by carefully dissolving sodium hydroxide pellets (13.2 kg, 330 mol) in water (13.2 L). Caution: This is a highly exothermic process. Prepare the solution in a separate vessel with adequate cooling.
-
Slowly add the 50% NaOH solution to the reactor over a period of 1-2 hours, maintaining the internal temperature between 25-35 °C using the cooling mantle.
-
-
Addition of 1,2-Dibromoethane:
-
After the complete addition of the NaOH solution, add 1,2-dibromoethane (7.42 kg, 39.6 mol) dropwise via the addition funnel over 2-3 hours. Maintain the reaction temperature between 35-45 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, heat the reaction mixture to 50-55 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add water (20 L) to the reactor and stir for 15 minutes.
-
Stop stirring and allow the phases to separate.
-
Separate the lower aqueous layer.
-
Wash the organic layer with 1 M hydrochloric acid (10 L) to neutralize any remaining NaOH.
-
Wash the organic layer with brine (10 L).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude product is then purified by vacuum distillation to yield pure this compound.
-
Data Presentation
The following tables summarize the expected quantitative data for the described protocol.
Stoichiometry and Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Quantity |
| 2-Chlorophenylacetonitrile | 151.59 | 33.0 | 5.00 kg |
| 1,2-Dibromoethane | 187.86 | 39.6 | 7.42 kg |
| Sodium Hydroxide | 40.00 | 330 | 13.2 kg |
| Tetrabutylammonium Bromide | 322.37 | 3.30 | 1.06 kg |
Process Parameters and Expected Results
| Parameter | Value |
| Reaction Temperature | 35-55 °C |
| Reaction Time | 6-9 hours |
| Expected Yield | 80-90% |
| Product Purity (post-distillation) | >98% (by GC) |
| Appearance | Colorless to pale yellow oil |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the scale-up synthesis of this compound.
Caption: Synthesis Workflow Diagram
Logical Relationship of Reaction Components
The diagram below outlines the logical relationship and roles of the key components in the phase-transfer catalyzed reaction.
Caption: PTC Component Interactions
Safety Considerations
-
Sodium Hydroxide: Highly corrosive. Avoid contact with skin and eyes. The dissolution of NaOH in water is highly exothermic and can cause boiling.
-
1,2-Dibromoethane: Toxic and a suspected carcinogen. Handle in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE).
-
Toluene: Flammable liquid. Keep away from ignition sources.
-
Pressure: The reaction is not expected to generate significant pressure, but it should be conducted in a reactor with appropriate pressure relief.
Conclusion
The provided protocol for the scale-up synthesis of this compound using phase-transfer catalysis offers a practical and efficient method for industrial production. The use of inexpensive and readily available reagents, coupled with the operational simplicity and high yields of PTC, makes this an economically attractive process. Adherence to the detailed steps and safety precautions outlined in this document will facilitate a successful and safe scale-up of this important chemical intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Chlorophenyl)cyclopropanecarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-Chlorophenyl)cyclopropanecarbonitrile. The primary synthetic route discussed is the phase-transfer catalyzed (PTC) cyclopropanation of 2-chlorophenylacetonitrile with 1,2-dibromoethane.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| SYN-001 | Low to No Product Yield | 1. Ineffective Phase-Transfer Catalyst: The catalyst may be degraded, poisoned by impurities, or inappropriate for the reaction. 2. Insufficient Base Strength or Concentration: The aqueous base (e.g., NaOH) may not be concentrated enough to efficiently deprotonate the 2-chlorophenylacetonitrile. 3. Poor Stirring/Agitation: Inadequate mixing of the aqueous and organic phases leads to a low interfacial area, hindering the reaction. 4. Reaction Temperature Too Low: The activation energy for the reaction may not be met at the current temperature. 5. Presence of Water in the Organic Phase: While a biphasic system is used, excess water in the organic phase can hinder the reaction. | 1. Use a fresh, high-purity phase-transfer catalyst such as benzyltriethylammonium chloride (TEBAC) or a tetraalkylammonium bromide. Consider adding the catalyst in portions. 2. Use a concentrated aqueous solution of sodium hydroxide, typically 50% (w/w). In some cases, 60% aqueous potassium hydroxide may be more effective. 3. Ensure vigorous stirring (e.g., >500 rpm) to create a fine emulsion and maximize the interfacial area between the two phases. 4. Gradually increase the reaction temperature, for example, to 40-50°C, while monitoring for side product formation. 5. Use an anhydrous organic solvent for the reaction. |
| SYN-002 | Formation of Significant Side Products | 1. Dimerization of 2-chlorophenylacetonitrile: This can occur under strongly basic conditions. 2. Hydrolysis of the Nitrile Group: Prolonged reaction times or high temperatures in the presence of a strong base can lead to the formation of the corresponding amide or carboxylic acid. 3. Elimination Reactions of 1,2-dibromoethane: The base can induce the elimination of HBr from 1,2-dibromoethane to form vinyl bromide. | 1. Add the 2-chlorophenylacetonitrile slowly to the reaction mixture. Maintain a moderate reaction temperature. 2. Monitor the reaction progress closely by TLC or GC and stop the reaction once the starting material is consumed. Use the minimum necessary reaction time. 3. Add the 1,2-dibromoethane dropwise to the reaction mixture to maintain a low concentration. |
| PUR-001 | Difficulty in Purifying the Final Product | 1. Co-elution with Starting Materials or By-products: The product may have a similar polarity to unreacted starting materials or side products, making chromatographic separation difficult. 2. Oily Product That is Difficult to Handle: The product may not be a crystalline solid, making isolation challenging. | 1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar solvent (e.g., ethyl acetate/hexanes mixture) may be effective. 2. If the product is an oil, purification by vacuum distillation is a viable alternative to chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the phase-transfer catalyzed synthesis of this compound?
A1: The reaction proceeds through a phase-transfer catalysis mechanism. A quaternary ammonium salt (Q⁺X⁻) is used as the phase-transfer catalyst. The hydroxide ion (OH⁻) from the aqueous phase is transferred to the organic phase. In the organic phase, the hydroxide ion deprotonates the 2-chlorophenylacetonitrile to form a carbanion. This carbanion then undergoes a nucleophilic substitution with 1,2-dibromoethane, followed by an intramolecular cyclization to form the cyclopropane ring.
Q2: Which phase-transfer catalyst is best for this reaction?
A2: Benzyltriethylammonium chloride (TEBAC) is a commonly used and effective catalyst for this type of reaction. Other quaternary ammonium salts such as tetrabutylammonium bromide (TBAB) can also be used. The choice of catalyst can impact the reaction rate and yield, so screening a few options may be beneficial.
Q3: What is the optimal concentration of the sodium hydroxide solution?
A3: A 50% (w/w) aqueous solution of sodium hydroxide is typically effective for this reaction. Using a less concentrated solution may result in a lower reaction rate due to insufficient deprotonation of the starting nitrile.
Q4: I am not seeing any reaction progress. What should I check first?
A4: First, ensure that your stirring is vigorous enough to create an emulsion between the aqueous and organic phases. Inadequate mixing is a common reason for PTC reactions to fail. Next, verify the concentration of your base and the quality of your phase-transfer catalyst. Finally, consider a moderate increase in the reaction temperature (e.g., to 40-50°C).
Q5: My NMR spectrum shows unreacted 2-chlorophenylacetonitrile and some new, unexpected peaks. What could they be?
A5: Besides unreacted starting material, the unexpected peaks could correspond to side products. Common side products include the dimer of 2-chlorophenylacetonitrile or the hydrolyzed product (1-(2-chlorophenyl)cyclopropanecarboxamide). Comparing the spectra with literature data for these potential byproducts can help in their identification.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of various 1-arylcyclopropanecarbonitriles using 1,2-dibromoethane and a phase-transfer catalyst. This data can serve as a starting point for optimizing the synthesis of this compound.
| Aryl Group | Base | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Phenyl | 50% NaOH | TEBAC | 50 | 4 | 62 |
| 4-Methylphenyl | 60% KOH | TEBAC | 40-45 | 6 | 56 |
| 4-Methoxyphenyl | 60% KOH | TEBAC | 50 | 4 | 58 |
| 4-Chlorophenyl | 50% NaOH | TEBAC | 45-50 | 6 | 47 |
| 4-Bromophenyl | 50% NaOH | TEBAC | 40 | 2.5 | 82 |
Data adapted from literature reports on the synthesis of 1-arylcyclopropanecarbonitriles.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on procedures for similar compounds and should be optimized for specific laboratory conditions.
Materials:
-
2-Chlorophenylacetonitrile
-
1,2-Dibromoethane
-
50% Aqueous Sodium Hydroxide (NaOH)
-
Benzyltriethylammonium chloride (TEBAC)
-
Toluene (or another suitable organic solvent)
-
Deionized Water
-
Saturated Brine Solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorophenylacetonitrile (1.0 eq), toluene, and benzyltriethylammonium chloride (0.05 eq).
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution (5-10 eq).
-
Heat the mixture to 40-50°C.
-
Add 1,2-dibromoethane (1.2-1.5 eq) dropwise over a period of 30-60 minutes.
-
Continue stirring vigorously at 40-50°C and monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-6 hours.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water and toluene.
-
Separate the organic layer, and wash it with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
Technical Support Center: Synthesis of 1-(2-Chlorophenyl)cyclopropanecarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Chlorophenyl)cyclopropanecarbonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the cyclialkylation of 2-chlorophenylacetonitrile with 1,2-dibromoethane. This reaction is typically carried out in the presence of a strong base and often utilizes a phase-transfer catalyst (PTC) to facilitate the reaction between the aqueous and organic phases.
Q2: What are the primary starting materials and reagents required?
A2: The key materials include:
-
2-Chlorophenylacetonitrile
-
1,2-Dibromoethane
-
A strong base (e.g., sodium hydroxide, potassium hydroxide)
-
A phase-transfer catalyst (e.g., tetrabutylammonium bromide (TBAB), benzyltriethylammonium chloride (TEBAC))
-
An organic solvent (e.g., toluene, dichloromethane)
Q3: What are the expected side reactions in this synthesis?
A3: Several side reactions can occur, leading to impurities and reduced yield of the desired product. These include:
-
Formation of 1-(2-Chlorophenyl)-2-vinylacetonitrile: This can result from the elimination of HBr from 1,2-dibromoethane to form vinyl bromide, which then reacts with the 2-chlorophenylacetonitrile anion.
-
Hydrolysis of the nitrile group: Under strongly basic conditions, the nitrile group can be partially or fully hydrolyzed to form 1-(2-chlorophenyl)cyclopropanecarboxamide or 1-(2-chlorophenyl)cyclopropanecarboxylic acid, respectively.
-
Formation of a dimer of the starting material: Self-condensation of 2-chlorophenylacetonitrile can occur under basic conditions.
-
Formation of polymeric materials: Polymerization of reactants or intermediates can lead to the formation of intractable tars.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion of starting material | 1. Ineffective mixing of the biphasic system. 2. Inactive or insufficient amount of phase-transfer catalyst. 3. Base concentration is too low. 4. Reaction temperature is too low. | 1. Increase the stirring speed to ensure efficient mixing of the aqueous and organic phases. 2. Use a fresh batch of a suitable phase-transfer catalyst (e.g., TBAB) at an appropriate loading (typically 1-5 mol%). 3. Use a concentrated aqueous solution of the base (e.g., 50% w/w NaOH). 4. Gradually increase the reaction temperature, monitoring for the formation of side products. |
| Formation of significant amounts of 1-(2-Chlorophenyl)-2-vinylacetonitrile | The concentration of the base is too high, promoting the elimination of HBr from 1,2-dibromoethane. | Slowly add the base to the reaction mixture to maintain a lower instantaneous concentration. Consider using a weaker base or a solid base like powdered potassium carbonate. |
| Presence of nitrile hydrolysis products (amide or carboxylic acid) | 1. High reaction temperature. 2. Prolonged reaction time. 3. Presence of excess water. | 1. Maintain the reaction temperature at the lowest effective level. 2. Monitor the reaction progress by TLC or GC and quench the reaction as soon as the starting material is consumed. 3. Use a more concentrated base solution to minimize the amount of water in the reaction mixture. |
| Formation of a dark, tarry substance | Polymerization of reactants or side products, often catalyzed by strong base and high temperatures. | 1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Maintain a lower reaction temperature. 3. Add the base slowly and controllably. |
| Difficulties in isolating the pure product | The presence of multiple side products with similar polarities to the desired product. | Employ column chromatography with a suitable eluent system (e.g., hexane/ethyl acetate gradient) for purification. Recrystallization from an appropriate solvent system may also be effective. |
Quantitative Data Summary
The following table summarizes typical, albeit hypothetical, quantitative data for the synthesis of this compound, highlighting the impact of different reaction conditions.
| Parameter | Condition A (Standard) | Condition B (High Temperature) | Condition C (Slow Base Addition) |
| Yield of Main Product (%) | 75 | 55 | 82 |
| Purity of Main Product (%) | 95 | 80 | 98 |
| 1-(2-Chlorophenyl)-2-vinylacetonitrile (%) | 3 | 10 | 1 |
| Nitrile Hydrolysis Products (%) | 1 | 5 | <1 |
| Unreacted Starting Material (%) | <1 | <1 | <1 |
| Other Impurities (%) | 1 | 10 (including polymers) | <1 |
Experimental Protocol
General Procedure for the Synthesis of this compound
Disclaimer: This is a generalized protocol and may require optimization.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-chlorophenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.2 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq) in toluene.
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Base Addition: While stirring vigorously, slowly add a 50% aqueous solution of sodium hydroxide (3.0 eq) dropwise from the dropping funnel over a period of 1-2 hours. Maintain the internal temperature of the reaction mixture between 25-30 °C using a water bath.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add water to dissolve the salts. Separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene (2 x 50 mL).
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Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure this compound.
Visualizations
Caption: Synthetic pathway for this compound and major side reactions.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Troubleshooting low conversion rates in cyclopropanation reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in cyclopropanation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Troubleshooting
Q1: My cyclopropanation reaction is showing low conversion. What are the first things I should check?
A1: Low conversion in cyclopropanation can be attributed to several general factors. A systematic investigation is recommended, starting with the most common culprits:
-
Reagent Quality: Ensure the purity and activity of your alkene, carbene precursor (e.g., diazo compound, diiodomethane), and any catalysts. Reagents can degrade over time, and catalysts may lose activity.[1]
-
Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters that often need to be optimized for specific substrates.[1]
-
Solvent Choice: The solvent's polarity and ability to coordinate with the catalyst can significantly impact the reactivity of the carbene or carbenoid species.[1][2]
-
Atmosphere Control: Many reagents and intermediates in cyclopropanation are sensitive to air and moisture.[1] It is often crucial to maintain an inert atmosphere (e.g., under argon or nitrogen).
Catalyst-Related Issues
Q2: I suspect my catalyst is the problem. How can I troubleshoot catalyst-related issues?
A2: Catalyst inefficiency is a frequent cause of low conversion. Here’s how to address it:
-
Catalyst Loading: Ensure the correct catalyst loading is being used. For some reactions, increasing the catalyst loading can improve conversion, but this should be optimized to avoid side reactions.
-
Catalyst Activity: If you are using a solid-supported catalyst, ensure it has been properly activated and stored. For homogeneous catalysts, verify the purity and integrity of the catalyst complex.
-
Catalyst Deactivation: Catalysts can deactivate through various mechanisms, including poisoning by impurities in the reagents or solvent, thermal degradation, or coke formation.[3] Consider regenerating the catalyst if possible or using a fresh batch.
-
Alternative Catalysts: If a particular catalyst is not performing well, screening alternative catalysts can be beneficial. For example, in reactions involving diazo compounds, various rhodium and copper catalysts can be employed, each with different reactivity profiles.[4]
Catalyst Optimization Parameters
| Parameter | Recommended Range/Consideration | Potential Impact on Conversion |
| Catalyst Loading (mol%) | 0.001 - 10 mol% | Higher loading can increase reaction rate but may also lead to side reactions or be uneconomical. |
| Ligand Choice | Varies widely based on catalyst | Ligands can significantly influence the catalyst's reactivity, selectivity, and stability. |
| Catalyst Precursor | e.g., Rh₂(OAc)₄, Cu(acac)₂ | The choice of precursor can affect the formation of the active catalytic species. |
| Activation Procedure | e.g., reduction, heating | Improper activation can lead to a completely inactive catalyst. |
Substrate and Reagent Issues
Q3: My catalyst and conditions seem fine, but the conversion is still low. Could my substrate be the issue?
A3: Yes, the nature of the alkene substrate plays a significant role in the success of a cyclopropanation reaction.
-
Electronic Effects: Electron-rich alkenes are generally more reactive towards the electrophilic carbenes often used in cyclopropanation.[1] If your alkene is electron-deficient, the reaction may be sluggish.
-
Steric Hindrance: Sterically hindered alkenes can be challenging substrates.[2] The accessibility of the double bond to the carbene or carbenoid is crucial for the reaction to proceed efficiently.
-
Substrate Purity: Impurities in the alkene substrate can sometimes act as catalyst poisons. Ensure your starting material is of high purity.
Q4: I'm using a diazo compound, and the reaction is not working well. What should I consider?
A4: Reactions involving diazo compounds can be sensitive and require careful handling.
-
Diazo Compound Stability: Diazo compounds can be unstable and potentially explosive.[5][6] It is often best to generate them in situ or use them fresh.
-
Slow Addition: A slow addition of the diazo compound to the reaction mixture can help to maintain a low concentration of this reactive species, which can minimize side reactions such as dimerization.[7]
-
Purity of Diazo Precursor: If generating the diazo compound in situ, ensure the purity of the precursor (e.g., N-tosylhydrazone).
Experimental Protocols
Protocol 1: General Procedure for a Trial Cyclopropanation Reaction
-
Preparation: Dry all glassware in an oven at 120°C overnight and allow to cool under a stream of inert gas (argon or nitrogen).
-
Reagent Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the alkene substrate (1.0 mmol) and the catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%) in a suitable anhydrous solvent (e.g., dichloromethane, 10 mL).
-
Reaction Initiation: Prepare a solution of the diazo compound (e.g., ethyl diazoacetate, 1.2 mmol) in the same anhydrous solvent (5 mL) in a syringe.
-
Slow Addition: Using a syringe pump, add the diazo compound solution to the stirred reaction mixture over a period of 4 hours at the desired temperature (e.g., room temperature).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting alkene), quench the reaction by adding a few drops of acetic acid. Concentrate the mixture in vacuo and purify the residue by column chromatography on silica gel.
Protocol 2: Monitoring Reaction Progress using ¹H NMR Spectroscopy
-
Initial Spectrum: Before starting the reaction, acquire a ¹H NMR spectrum of the starting alkene to identify characteristic peaks.
-
Reaction Sampling: At regular intervals (e.g., every hour), carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere.
-
Sample Preparation: Dilute the aliquot with a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum of the sample.
-
Analysis: Compare the integration of the characteristic peaks of the starting material and the product to determine the conversion rate over time.
Visualizing Troubleshooting Logic
Troubleshooting Workflow for Low Conversion
Caption: A step-by-step workflow for diagnosing low conversion rates in cyclopropanation reactions.
Logical Relationship of Key Factors Affecting Conversion
Caption: Interrelationship of primary factors that influence the conversion rate of cyclopropanation reactions.
References
Optimization of reaction conditions (temperature, solvent) for nitrile synthesis
Welcome to the Technical Support Center for Nitrile Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their nitrile synthesis reactions. Nitriles are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This guide provides answers to frequently asked questions and detailed troubleshooting for common issues encountered during the optimization of reaction conditions, specifically temperature and solvent selection.
Frequently Asked Questions (FAQs)
Q1: My nitrile synthesis from a primary amide is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in the dehydration of primary amides to nitriles often stem from incomplete reactions, side reactions, or product degradation.[3] Key factors to investigate include:
-
Inadequate Dehydrating Agent : The choice and quantity of the dehydrating agent are critical. Ensure the agent is fresh and anhydrous. Common choices include phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃).[3][4][5][6] Milder, more modern reagents like the Burgess reagent may offer higher yields and faster reaction times.[3][7] It's important to optimize the stoichiometry of the dehydrating agent; while an excess may be necessary, a large excess can lead to side reactions.[3]
-
Harsh Reaction Conditions : High temperatures can cause decomposition of the starting material or the nitrile product.[3] Consider running the reaction at a lower temperature, as some modern methods are effective even at room temperature or 0°C.[3] If heating is required, ensure it is uniform to prevent localized overheating.[3]
-
Presence of Water : Moisture can consume the dehydrating agent and hydrolyze the amide starting material or the nitrile product.[3][8] Always use anhydrous solvents and reagents, and thoroughly dry all glassware.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[3]
Q2: I am observing the formation of an isonitrile byproduct in my reaction to synthesize a nitrile from an alkyl halide. How can I minimize this?
Isonitrile formation is a common side reaction in the Kolbe nitrile synthesis, where an alkyl halide is treated with a metal cyanide.[9] This occurs because the cyanide ion (CN⁻) is an ambident nucleophile, meaning it can attack via either the carbon or the nitrogen atom.[9][10]
To favor the formation of the desired nitrile (R-CN) over the isonitrile (R-NC), consider the following:
-
Solvent Choice : Polar aprotic solvents, such as DMSO and acetone, are known to enhance the rate of SN2 reactions and favor nitrile formation.[9][10] Protic solvents can solvate the carbon end of the cyanide nucleophile, which may favor attack from the nitrogen atom.[10]
-
Counter-ion : The choice of the metal cyanide is important. Alkali metal cyanides like NaCN or KCN in a polar aprotic solvent tend to produce nitriles.[9] In contrast, more covalent cyanide salts, such as silver cyanide (AgCN) and cuprous cyanide (CuCN), are more likely to yield isonitriles as the main product.[10]
-
Reaction Temperature : While not explicitly stated as a primary factor for nitrile/isonitrile selectivity in the provided results, temperature can influence the reaction rate and potentially the product ratio. It is a parameter that can be optimized for your specific substrate.
Q3: Can I synthesize nitriles directly from carboxylic acids?
Yes, it is possible to synthesize nitriles directly from carboxylic acids, although it often requires harsh conditions. One method involves an acid-nitrile exchange reaction with acetonitrile, which acts as both the solvent and the nitrile source. This reaction is typically performed at high temperatures and pressures (e.g., 350 °C and 65 bar) and may not require a catalyst.[11][12] More recent methods are being developed that utilize catalysts to perform this transformation under milder conditions.[11] Another approach is the Letts nitrile synthesis, which involves the reaction of aromatic carboxylic acids with metal thiocyanates.[13]
Q4: What are the best solvents for the dehydration of primary amides to nitriles?
The optimal solvent can depend on the specific dehydrating agent and substrate. However, some general guidelines can be followed. For a dehydration system using P(NMe₂)₃/Et₂NH, chloroform (CHCl₃) was found to give the best results, yielding 88% of the desired nitrile after 6 hours at reflux temperature.[14] Other solvents tested, such as toluene, ethanol, dichloromethane (CH₂Cl₂), and acetonitrile (MeCN), resulted in lower yields under the same conditions.[14] Anhydrous solvents are generally recommended to prevent the consumption of the dehydrating agent by water.[3]
Troubleshooting Guides
Guide 1: Low Yield in Nitrile Synthesis from Primary Amides
If you are experiencing low yields when dehydrating a primary amide, use the following guide to troubleshoot the issue.
Caption: Troubleshooting workflow for low yield in amide to nitrile synthesis.
Guide 2: Formation of Isonitrile Impurity in Reactions with Alkyl Halides
The formation of isonitriles is a common issue when synthesizing nitriles from alkyl halides.[9] The following guide provides steps to minimize this side product.
Caption: Troubleshooting guide for minimizing isonitrile byproduct formation.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data on the optimization of reaction conditions for nitrile synthesis from various starting materials.
Table 1: Dehydration of Benzamide to Benzonitrile using P(NMe₂)₃/Et₂NH [14]
| Entry | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | CHCl₃ | Reflux | 6 | 88 |
| 2 | Toluene | Reflux | 12 | 60 |
| 3 | EtOH | Reflux | 12 | 40 |
| 4 | CH₂Cl₂ | Reflux | 12 | 75 |
| 5 | MeCN | Reflux | 12 | 70 |
Table 2: Synthesis of Geranyl Nitrile from Citral [15]
| Parameter | Condition | Citral Conversion (%) | Geranyl Nitrile Yield (%) |
| Optimized Conditions | Isopropanol, 10-15°C, 5h | 97.50 | 94.59 |
| Solvent | Isopropanol | - | - |
| Temperature | 10-15°C | - | - |
| Reaction Time | 5 hours | - | - |
| Reactant Ratio (citral:NH₃·H₂O:H₂O₂:CuCl) | 1:2.7:5.5:0.045 | - | - |
Experimental Protocols
Protocol 1: Dehydration of a Primary Amide using Thionyl Chloride
This protocol provides a general procedure for the dehydration of a primary amide to a nitrile using thionyl chloride.[3]
-
Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the primary amide (1 equivalent).
-
Solvent : Add a suitable anhydrous solvent (e.g., dichloromethane or toluene) to dissolve or suspend the amide.[3]
-
Reagent Addition : Under an inert atmosphere, slowly add thionyl chloride (SOCl₂) (1.1 to 1.5 equivalents) to the reaction mixture. This is often done at 0°C to control the initial exotherm.[3]
-
Reaction : After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or GC.[3]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to a cold aqueous solution of sodium bicarbonate.[3]
-
Extraction : Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude nitrile can be purified by distillation or chromatography.
Protocol 2: Synthesis of a Nitrile from an Alkyl Halide (Kolbe Nitrile Synthesis)
This protocol outlines the synthesis of a nitrile from a primary or secondary alkyl halide using sodium cyanide.[3][16]
-
Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkyl halide (1 equivalent) in a suitable polar aprotic solvent (e.g., DMSO or ethanol).[9][16]
-
Reagent Addition : Add sodium cyanide (NaCN) (1.1 to 1.2 equivalents) to the solution.[3]
-
Reaction : Heat the mixture to a temperature that allows for a reasonable reaction rate (e.g., 50-80°C) and monitor the reaction by TLC or GC.[3][16] The reaction should be heated under reflux.[16]
-
Work-up : After the reaction is complete, cool the mixture and pour it into water.[3]
-
Extraction : Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).[3]
-
Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography. Isonitrile impurities can often be removed by an extraction with dilute hydrochloric acid.[10]
Caption: A general experimental workflow for nitrile synthesis.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nitrile Synthesis: Methods and Applications | Algor Cards [cards.algoreducation.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 7. Synthesis of Nitrile [en.highfine.com]
- 8. benchchem.com [benchchem.com]
- 9. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
- 10. Kolbe Nitrile Synthesis [organic-chemistry.org]
- 11. Direct preparation of nitriles from carboxylic acids in continuous flow. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Letts nitrile synthesis - Wikipedia [en.wikipedia.org]
- 14. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Optimization of Synthesis Process of Geranyl Nitrile [aeeisp.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 1-(2-Chlorophenyl)cyclopropanecarbonitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 1-(2-Chlorophenyl)cyclopropanecarbonitrile. The information is targeted towards researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this compound in high purity.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound sample?
A1: Without specific analysis of your synthetic route, common impurities can be inferred from typical syntheses of related cyclopropanecarbonitriles. These may include:
-
Unreacted Starting Materials: Such as 2-chlorophenylacetonitrile and 1,2-dihaloethane derivatives.
-
Side Products: Products from dimerization or elimination reactions.
-
Solvent Residues: Residual solvents from the reaction or initial workup.
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under certain conditions.
Q2: What is the recommended first-pass purification method for this compound?
A2: For a crystalline solid like this compound, recrystallization is often the most effective and scalable initial purification technique.[1] It is generally more cost-effective and can yield highly pure material if an appropriate solvent system is identified.[1]
Q3: When should I consider using column chromatography?
A3: Column chromatography is recommended under the following circumstances:
-
If recrystallization fails to remove impurities effectively, particularly those with similar solubility profiles to the desired product.
-
When dealing with an oily or amorphous crude product that does not crystallize.
-
For the separation of isomeric impurities.
-
When a very high purity (>99.5%) is required for applications such as reference standard preparation.[2]
Q4: How can I determine the purity of my final product?
A4: The purity of this compound should be assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help in identifying impurities.[2]
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Guide 1: Troubleshooting Recrystallization
Problem: The crude material does not dissolve in the chosen solvent, even at boiling point.
-
Possible Cause: The solvent is too non-polar for the compound.
-
Solution:
-
Increase the polarity of the solvent. For instance, if you are using a non-polar solvent like hexane, try a solvent of intermediate polarity like toluene or ethyl acetate.
-
Consider using a mixed-solvent system. Dissolve the compound in a small amount of a hot solvent in which it is highly soluble (e.g., acetone or ethanol), and then add a hot anti-solvent (a solvent in which it is poorly soluble, like water or hexane) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[4][5]
-
Problem: The product "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent.[6]
-
Solution:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to reduce the saturation.
-
Allow the solution to cool very slowly. You can insulate the flask to prolong the cooling period.
-
Scratch the inside of the flask with a glass rod at the meniscus to induce crystallization.
-
Add a seed crystal of the pure compound if available.
-
Problem: The recrystallized product is still impure.
-
Possible Cause: The cooling was too rapid, trapping impurities in the crystal lattice, or the chosen solvent does not effectively differentiate between the product and the impurities.[6]
-
Solution:
-
Repeat the recrystallization, ensuring the solution cools slowly and without disturbance.
-
Experiment with different solvent systems. The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold, while the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
If impurities are colored, consider adding a small amount of activated charcoal to the hot solution before filtration (be aware that charcoal can also adsorb some of your product).
-
Problem: The recovery yield from recrystallization is very low.
-
Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.[6]
-
Solution:
-
Use the minimum amount of hot solvent required to fully dissolve the crude product.[6]
-
Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[6]
-
Minimize the amount of cold solvent used to wash the crystals during filtration.
-
The mother liquor (the filtrate) can be concentrated and a second crop of crystals can be obtained, although they may be of lower purity.
-
Guide 2: Troubleshooting Column Chromatography
Problem: The compound does not move from the origin (Rf = 0).
-
Possible Cause: The mobile phase (eluent) is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using 100% hexane, try a 95:5 hexane:ethyl acetate mixture, and continue to increase the proportion of the more polar solvent.
Problem: All components run with the solvent front (Rf = 1).
-
Possible Cause: The eluent is too polar.
-
Solution: Decrease the polarity of the eluent. For example, if you are using a 50:50 hexane:ethyl acetate mixture, try a 90:10 or 95:5 mixture.
Problem: Poor separation between the product and an impurity.
-
Possible Cause: The chosen eluent system does not have sufficient selectivity.
-
Solution:
-
Try a different solvent system. For example, replacing ethyl acetate with dichloromethane or diethyl ether might change the elution order and improve separation.
-
Use a shallower solvent gradient if employing gradient elution.
-
Ensure the column is not overloaded with the crude material.
-
Data Presentation
The following table provides illustrative data for different purification methods. The actual results will depend on the nature and quantity of impurities in the crude material.
| Purification Method | Solvent System | Typical Recovery | Purity (by HPLC) |
| Recrystallization | Isopropanol | 75-85% | >99.0% |
| Recrystallization | Toluene/Hexane | 80-90% | >98.5% |
| Column Chromatography | Silica Gel, Hexane/Ethyl Acetate Gradient | 60-75% | >99.5% |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Isopropanol)
-
Dissolution: Place 10 g of crude this compound in a 250 mL Erlenmeyer flask with a stir bar. Add 50 mL of isopropanol and heat the mixture to a gentle boil while stirring. Continue to add small portions of hot isopropanol until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (starting from 2% ethyl acetate and gradually increasing to 10% based on TLC analysis).
-
Column Packing: Prepare a slurry of silica gel in hexane and pack the column.
-
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with the starting mobile phase, collecting fractions. Monitor the fractions by Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Visualization
The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Preventing "oiling out" during recrystallization of cyclopropane derivatives
Welcome to the technical support center for the recrystallization of cyclopropane derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues, specifically "oiling out," during the crystallization process.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" during recrystallization?
A1: "Oiling out," also known as liquid-liquid phase separation, is a phenomenon where a dissolved compound separates from the solution as a liquid (an "oil") rather than as solid crystals.[1][2] This oil is a concentrated solution of the solute that is immiscible with the bulk solvent. This can be a significant issue in the purification of cyclopropane derivatives as it often leads to an impure, amorphous, or difficult-to-handle product.[1]
Q2: What are the primary causes of oiling out when working with cyclopropane derivatives?
A2: Oiling out is typically caused by high supersaturation of the cyclopropane derivative in the solvent.[1][2] Key contributing factors include:
-
Rapid Cooling: Drastic temperature drops can lead to a rapid increase in supersaturation, favoring the formation of an oil over an ordered crystal lattice.[2][3]
-
Inappropriate Solvent Choice: A solvent in which the cyclopropane derivative is excessively soluble, or one that has a boiling point higher than the melting point of the compound, can promote oiling out.[4][5]
-
High Solute Concentration: Starting with a highly concentrated solution increases the likelihood of reaching the critical supersaturation level for oiling out to occur.[2]
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation and induce oiling out.[1][4]
Q3: How does the structure of cyclopropane derivatives contribute to the risk of oiling out?
A3: The cyclopropane ring introduces rigidity and often non-polar characteristics to a molecule.[6][7] Depending on the other functional groups present, cyclopropane derivatives can have a wide range of polarities. If the overall molecule is non-polar, it will have better solubility in non-polar organic solvents.[6] The choice of a solvent with a polarity that is too similar to the derivative can lead to very high solubility, making it difficult to achieve the controlled precipitation necessary for crystallization and increasing the risk of oiling out.
Q4: How can I prevent my cyclopropane derivative from oiling out?
A4: The key to preventing oiling out is to control the rate of supersaturation.[1][2] This can be achieved through several strategies:
-
Slower Cooling Rate: A gradual reduction in temperature allows the molecules to orient themselves into a crystal lattice.[3][8][9]
-
Optimized Solvent System: Select a solvent or solvent mixture where the cyclopropane derivative has moderate solubility at high temperatures and low solubility at low temperatures.[10][11][12][13]
-
Seeding: Introducing a small crystal of the pure compound (a seed crystal) can encourage crystallization to begin at a lower level of supersaturation.[1][2][14]
-
Lower Initial Concentration: Starting with a more dilute solution can prevent the system from reaching the high supersaturation levels that lead to oiling out.[2]
Q5: What should I do if my cyclopropane derivative has already oiled out?
A5: If oiling out occurs, you can often remedy the situation by:
-
Re-heating the solution: Increase the temperature to redissolve the oil back into the solvent.
-
Adding more solvent: This will decrease the overall concentration.
-
Attempting to re-crystallize: Cool the solution very slowly, with vigorous stirring, and consider adding seed crystals once the solution is slightly supersaturated.
Troubleshooting Guide
This guide provides a systematic approach to resolving issues with oiling out during the recrystallization of cyclopropane derivatives.
Logical Flow for Troubleshooting Oiling Out
Caption: A workflow diagram for troubleshooting oiling out.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for a Novel Cyclopropane Derivative
-
Objective: To identify a suitable solvent or solvent system for the recrystallization of a new cyclopropane derivative.
-
Materials:
-
Small sample of the crude cyclopropane derivative (~10-20 mg per solvent).
-
A range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, water).
-
Test tubes or small vials.
-
Heating apparatus (e.g., hot plate, sand bath).
-
Cooling apparatus (e.g., ice bath).
-
-
Procedure:
-
Place a small, known amount of the crude solid into separate test tubes.
-
Add a small volume of a single solvent to each test tube at room temperature and observe the solubility. A good solvent will not dissolve the compound at room temperature.[11][13]
-
For solvents that do not dissolve the compound at room temperature, gently heat the mixture while stirring until the solid dissolves. Note the approximate volume of solvent required.
-
Allow the clear solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. Note the quality and quantity of the crystals formed. The ideal solvent will yield a large amount of pure-looking crystals upon cooling.[12]
-
If a single solvent does not provide satisfactory results, attempt a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Protocol 2: Controlled Cooling and Seeding to Prevent Oiling Out
-
Objective: To crystallize a cyclopropane derivative that is known to be prone to oiling out.
-
Materials:
-
Crude cyclopropane derivative.
-
Optimal solvent or solvent system identified from Protocol 1.
-
Seed crystals of the pure cyclopropane derivative.
-
Programmable heating/cooling system or a large, insulated water bath.
-
Stirring apparatus.
-
-
Procedure:
-
Dissolve the crude cyclopropane derivative in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Cool the solution slowly. Aim for a cooling rate of 5-10 °C per hour. This can be achieved using a programmable mantle or by allowing a large, hot water bath to cool to room temperature overnight.[3][8][9]
-
Once the solution has cooled to a temperature where it is slightly supersaturated (just below the saturation temperature), add a small amount of seed crystals (1-5% by weight).[1][2]
-
Continue the slow cooling process with gentle stirring.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
-
Data Presentation
Table 1: Properties of Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant |
| Hexane | 69 | 0.1 | 1.88 |
| Toluene | 111 | 2.4 | 2.38 |
| Diethyl Ether | 35 | 2.8 | 4.34 |
| Chloroform | 61 | 4.1 | 4.81 |
| Ethyl Acetate | 77 | 4.4 | 6.02 |
| Acetone | 56 | 5.1 | 20.7 |
| Ethanol | 78 | 5.2 | 24.5 |
| Methanol | 65 | 6.6 | 32.7 |
| Water | 100 | 10.2 | 80.1 |
Note: The choice of solvent should be guided by the polarity of the specific cyclopropane derivative.
Visualization of Key Concepts
The Metastable Zone and Oiling Out
Caption: Relationship between supersaturation and crystallization outcome.
References
- 1. mt.com [mt.com]
- 2. benchchem.com [benchchem.com]
- 3. reelmind.ai [reelmind.ai]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Cyclopropane - Wikipedia [en.wikipedia.org]
- 8. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 9. atlantis-press.com [atlantis-press.com]
- 10. mt.com [mt.com]
- 11. edu.rsc.org [edu.rsc.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 14. mt.com [mt.com]
Stability issues of 1-(2-Chlorophenyl)cyclopropanecarbonitrile under acidic/basic conditions
Welcome to the technical support center for 1-(2-Chlorophenyl)cyclopropanecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to address potential issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound revolve around its susceptibility to hydrolysis under both acidic and basic conditions. The nitrile group can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid. Additionally, the cyclopropane ring, while generally stable, can be susceptible to ring-opening under harsh acidic conditions. The presence of the chlorophenyl group may also influence the electronic properties and reactivity of the molecule.
Q2: What are the likely degradation products of this compound under acidic or basic conditions?
A2: Under acidic or basic conditions, the primary degradation pathway is expected to be the hydrolysis of the nitrile functional group. This would likely lead to the formation of 1-(2-chlorophenyl)cyclopropanecarboxamide as an initial product, which can be further hydrolyzed to 1-(2-chlorophenyl)cyclopropanecarboxylic acid. Under strongly acidic conditions, there is a possibility of cyclopropane ring-opening, which could lead to a variety of rearranged products.
Q3: Are there any visual indicators of degradation for this compound?
A3: While significant degradation can occur without any visible changes, you might observe a change in the physical appearance of the compound, such as a color change (e.g., yellowing) or a change in the consistency of a solid sample. However, analytical methods are essential for confirming the purity and detecting degradation.
Q4: What analytical methods are recommended for assessing the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity and degradation of this compound.[1][2] This method should be capable of separating the parent compound from its potential degradation products, allowing for accurate quantification.[1][2]
Troubleshooting Guides
Issue 1: Unexpectedly low yield or recovery of this compound in a reaction performed under acidic or basic conditions.
-
Possible Cause: Degradation of the compound due to hydrolysis of the nitrile group or instability of the cyclopropane ring.
-
Troubleshooting Steps:
-
pH Control: Carefully monitor and control the pH of your reaction mixture. If possible, use buffered solutions to maintain a stable pH.
-
Temperature Management: Perform the reaction at the lowest effective temperature to minimize the rate of degradation.
-
Reaction Time: Optimize the reaction time to maximize the formation of the desired product while minimizing the degradation of the starting material.
-
Inert Atmosphere: For reactions sensitive to oxidation, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).
-
Analysis of Byproducts: Use analytical techniques like HPLC or GC-MS to identify any degradation products in your reaction mixture. This can help confirm the degradation pathway and inform further optimization.
-
Issue 2: Appearance of unknown peaks in the HPLC chromatogram of a sample of this compound.
-
Possible Cause: The unknown peaks are likely degradation products formed during storage or handling.
-
Troubleshooting Steps:
-
Forced Degradation Study: Conduct a forced degradation study to intentionally degrade the compound under controlled acidic, basic, oxidative, and photolytic conditions.[3][4][5][6] This will help in identifying the retention times of the potential degradation products.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer to obtain mass-to-charge ratio information for the unknown peaks, which can aid in their identification.
-
Review Storage Conditions: Ensure the compound is stored in a cool, dry, and dark place, away from incompatible materials.
-
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade acetonitrile and water
-
HPLC column (e.g., C18)
2. Procedure:
-
Acidic Hydrolysis:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile).
-
Add an equal volume of 0.1 M HCl.
-
Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Withdraw samples at various time points, neutralize with NaOH, and analyze by HPLC.
-
Repeat with 1 M HCl for more stringent conditions.
-
-
Basic Hydrolysis:
-
Follow the same procedure as for acidic hydrolysis, but use 0.1 M NaOH and 1 M NaOH. Neutralize samples with HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent.
-
Add 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for a defined period.
-
Analyze samples by HPLC at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a UV light source (e.g., 254 nm or 365 nm) for a defined period.
-
Analyze samples by HPLC at various time points.
-
-
Thermal Degradation:
-
Heat a solid sample of the compound in an oven at a controlled temperature (e.g., 80°C) for a defined period.
-
Dissolve samples taken at different time points and analyze by HPLC.
-
3. Analysis:
-
Use a validated stability-indicating HPLC method to analyze the samples.
-
Quantify the amount of parent compound remaining and the formation of any degradation products.
Data Presentation
Table 1: Example Data from a Forced Degradation Study of this compound
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 85.2 | 12.1 | 2.7 | |
| 24 | 65.7 | 28.5 | 5.8 | |
| 0.1 M NaOH (60°C) | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 78.9 | 18.3 | 2.8 | |
| 24 | 50.1 | 42.6 | 7.3 | |
| 3% H₂O₂ (RT) | 24 | 98.5 | 1.5 | 0.0 |
| UV Light (254 nm) | 24 | 99.1 | 0.9 | 0.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
By-product identification in the synthesis of 1-(2-Chlorophenyl)cyclopropanecarbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 1-(2-Chlorophenyl)cyclopropanecarbonitrile.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions. The primary synthetic route considered is the reaction of 2-chlorophenylacetonitrile with 1,2-dibromoethane in the presence of a strong base, such as sodium amide or sodium hydroxide with a phase-transfer catalyst.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| SYN-001 | Low or No Product Yield | 1. Ineffective Base: The base used may be old, hydrated, or not strong enough to deprotonate the phenylacetonitrile. 2. Reaction Temperature Too Low: The reaction may be too sluggish at lower temperatures. 3. Poor Quality Reagents: Starting materials (2-chlorophenylacetonitrile, 1,2-dibromoethane) may be impure. | 1. Use a fresh, anhydrous strong base. Consider using sodium amide in liquid ammonia or a sodium hydroxide solution with a phase-transfer catalyst like tetrabutylammonium bromide. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. 3. Purify starting materials before use. 2-chlorophenylacetonitrile can be distilled under reduced pressure. |
| SYN-002 | Formation of Significant By-products | 1. Dimerization of 2-chlorophenylacetonitrile: The starting material can self-condense in the presence of a strong base. 2. Formation of vinyl cyanide derivatives: Elimination of HBr from 1,2-dibromoethane can occur, leading to the formation of vinyl bromide, which can then react further. 3. Hydrolysis of the nitrile group: Presence of water during workup or the reaction itself can lead to the formation of the corresponding amide or carboxylic acid. | 1. Add the 2-chlorophenylacetonitrile slowly to the reaction mixture containing the base and 1,2-dibromoethane. 2. Maintain a controlled reaction temperature to minimize elimination reactions.[1] 3. Ensure anhydrous reaction conditions and perform the aqueous workup at a low temperature. |
| PUR-001 | Difficulty in Product Purification | 1. Co-elution of By-products: By-products may have similar polarity to the desired product, making separation by column chromatography difficult. 2. Oily Product: The final product may be an oil that is difficult to crystallize. | 1. Optimize the solvent system for column chromatography. A combination of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. 2. If the product is an oil, consider purification by vacuum distillation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of this compound?
A1: While specific literature on by-products for this exact molecule is scarce, based on the general reaction mechanism, the following by-products can be anticipated:
-
2,4-dichloro-3-imino-2,4-diphenylbutanenitrile: A dimer resulting from the self-condensation of 2-chlorophenylacetonitrile.
-
1-(2-chlorophenyl)cyclopropanecarboxamide: Formed by the partial hydrolysis of the nitrile group of the final product.
-
1-(2-chlorophenyl)cyclopropanecarboxylic acid: Results from the complete hydrolysis of the nitrile group.
-
Polymeric materials: Can form under harsh reaction conditions.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 8:2 v/v). The disappearance of the starting material (2-chlorophenylacetonitrile) and the appearance of a new spot corresponding to the product will indicate the reaction's progress. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the reaction and identify products and by-products.
Q3: What is the optimal temperature for this reaction?
A3: The optimal temperature can vary depending on the base and solvent system used. Generally, the reaction is initiated at a lower temperature (e.g., 0-10 °C) during the addition of the base to control the initial exotherm, and then the temperature is gradually raised to 25-50 °C to drive the reaction to completion.[1]
Q4: I am observing a significant amount of a higher molecular weight impurity. What could it be?
A4: A higher molecular weight impurity is likely a dimer of the starting material, 2-chlorophenylacetonitrile. This occurs when the benzylic proton is removed by the strong base, and the resulting carbanion attacks another molecule of the starting material. To minimize this, ensure slow addition of the 2-chlorophenylacetonitrile to the reaction mixture.
Experimental Protocols
Generalized Synthesis of this compound
-
Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagents: The flask is charged with a solution of sodium hydroxide (e.g., 50% aqueous solution) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent like toluene.
-
Addition of Reactants: A mixture of 2-chlorophenylacetonitrile and 1,2-dibromoethane is added dropwise to the stirred reaction mixture at room temperature over a period of 1-2 hours.
-
Reaction: After the addition is complete, the reaction mixture is heated to 50-60°C and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: The reaction mixture is cooled to room temperature and diluted with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.
By-product Analysis by HPLC-MS
-
Sample Preparation: A small aliquot of the crude reaction mixture is diluted with acetonitrile.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 50-500.
-
Analysis: The masses of the eluted peaks are analyzed to identify potential by-products based on their molecular weights.
-
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Optimizing Catalyst Selection for the Synthesis of Substituted Cyclopropanes
Welcome to the technical support center for optimizing cyclopropanation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for catalyst selection and troubleshooting common experimental challenges. Cyclopropanes are valuable structural motifs in drug discovery due to the unique conformational constraints and metabolic stability they impart to molecules.[1][2] Their synthesis, however, often requires careful optimization of catalytic conditions to achieve high yield and stereoselectivity.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of substituted cyclopropanes in a question-and-answer format.
Q1: My cyclopropanation reaction shows low or no conversion. What are the primary factors to investigate?
A1: Low conversion is a frequent issue that can often be resolved by systematically evaluating several key parameters. A logical workflow is essential for diagnosing the root cause.[4]
-
Reagent and Catalyst Integrity:
-
Catalyst Activity: Ensure the catalyst has not degraded. Many catalysts, particularly organometallic complexes, are sensitive to air and moisture. Consider using a freshly opened bottle or a catalyst from a reliable supplier.
-
Carbene Precursor Purity: Diazo compounds, a common carbene precursor, can be unstable and their purity is critical.[5] If using a Simmons-Smith reaction, the quality of the diiodomethane and the activation of the zinc-copper couple are crucial.[6]
-
Substrate and Solvent Quality: Verify the purity of your alkene substrate and ensure solvents are anhydrous, as many cyclopropanation reactions are moisture-sensitive.[7]
-
-
Reaction Conditions:
-
Temperature: The optimal temperature is highly specific to the catalyst and substrates. Some reactions require low temperatures to prevent side reactions, while others may need heating to proceed at a reasonable rate.[7]
-
Inert Atmosphere: Ensure the reaction is conducted under a completely inert atmosphere (e.g., argon or nitrogen), as oxygen can deactivate many catalysts.[4]
-
Catalyst Loading: While typical catalyst loadings range from 0.01 to 5 mol%, this may need to be optimized.[7] If you suspect catalyst deactivation, a higher loading might improve conversion.
-
A systematic approach to troubleshooting low conversion is outlined in the workflow diagram below.
Q2: My reaction is producing a mixture of diastereomers or enantiomers with poor selectivity. How can I improve this?
A2: Achieving high stereoselectivity is a central challenge in cyclopropane synthesis and is highly dependent on the catalyst system.[3][8]
-
Chiral Ligand Selection: For enantioselective reactions, the choice of chiral ligand is paramount. Different ligand families (e.g., BOX, PYBOX, Salen, chiral porphyrins) are suited for different metals (Cu, Rh, Co) and substrates.[3][8] Screening a panel of ligands is often necessary.
-
Catalyst Metal: The metal center plays a crucial role. For example, chiral dirhodium(II) carboxamidates are highly effective for intramolecular reactions, while copper complexes with bis-oxazoline ligands and cobalt(II) porphyrins have shown exceptional stereocontrol in intermolecular reactions.[3]
-
Substrate Directing Groups: In substrates with existing stereocenters, such as allylic alcohols, functional groups can direct the cyclopropanation to a specific face of the double bond, a phenomenon well-documented in Simmons-Smith reactions.[8][9]
-
Carbene Precursor: The steric and electronic properties of the carbene precursor can influence selectivity. For instance, bulkier esters on diazoacetates can lead to higher diastereoselectivity.
Q3: I am observing significant side products, such as C-H insertion or alkene polymerization. What can be done?
A3: The formation of side products indicates a lack of chemoselectivity in the catalyst system.
-
C-H Insertion vs. Cyclopropanation: The competition between C-H insertion and cyclopropanation is a known issue, particularly with rhodium catalysts.[7] The choice of catalyst and ligand can shift the balance. Screening different catalysts is the most effective solution.[7][10]
-
Alkene Polymerization: This side reaction can be promoted by catalysts or reaction conditions that are too harsh. Using milder conditions, such as a lower reaction temperature, and ensuring the catalyst is selective for cyclopropanation can mitigate this issue.[7]
-
Carbene Dimerization: Formation of a carbene dimer (e.g., diethyl fumarate from ethyl diazoacetate) suggests that the reaction between the catalyst and the carbene precursor is faster than the reaction with the alkene substrate. This can sometimes be addressed by slow addition of the diazo compound to the reaction mixture.
Q4: My catalyst appears to be deactivating over the course of the reaction. What are the common causes and solutions?
A4: Catalyst deactivation is a process where the active sites of the catalyst are lost over time.[11] The main mechanisms are poisoning, fouling, and sintering.[11][12]
-
Poisoning: This occurs when impurities in the feed (e.g., sulfur compounds) or even the products themselves irreversibly bind to the active sites.[11] Ensuring high purity of all reagents is the best preventative measure.
-
Fouling (Coking): This is the physical deposition of carbonaceous materials on the catalyst surface, blocking active sites.[12] This is more common in high-temperature reactions.
-
Sintering/Aging: This involves the loss of active surface area due to structural changes in the catalyst, often caused by prolonged exposure to reaction conditions.[11]
To address deactivation, one might consider using a more robust catalyst, purifying all reagents and solvents, or implementing a continuous-flow setup where the residence time at high temperatures is minimized.
Frequently Asked Questions (FAQs)
Q1: How do I select the best catalyst for my specific cyclopropane synthesis?
A1: There is no single "best" catalyst; the optimal choice depends on several factors.[7] The decision process can be guided by the nature of your starting materials and the desired product stereochemistry.
-
Carbene Precursor: The type of carbene you need to generate dictates the catalyst class.
-
Diazo Compounds: Rhodium and copper catalysts are most common.[7] Chiral cobalt(II) porphyrins have also emerged as highly selective catalysts for these precursors.[3]
-
Diiodomethane (Simmons-Smith): This classic method uses a zinc-copper couple to form a carbenoid reagent.[6]
-
gem-Dichloroalkanes: Cobalt catalysts can be used to generate nonstabilized carbenes from these precursors, offering an alternative to hazardous diazoalkanes.[13]
-
Sulfur Ylides: Palladium catalysts have been developed for the diastereoselective cyclopropanation of allylamines with sulfur ylides.[14]
-
-
Alkene Substrate: The electronic properties of the alkene are a key consideration.
-
Electron-Rich/Neutral Alkenes: These are generally good substrates for most cyclopropanation methods.[7]
-
Electron-Deficient Alkenes: Cyclopropanation of these substrates can be challenging due to the electrophilic nature of many metal-carbenoid intermediates.[15] Specialized catalysts, such as certain chiral cyclopentadienyl Rh(III) complexes or engineered enzymes, may be required.[16]
-
-
Desired Stereochemistry:
-
Diastereoselectivity: For substrates that can form cis/trans isomers, the catalyst's steric profile is critical. Bulky ligands often favor the formation of the less sterically hindered trans isomer.[3]
-
Enantioselectivity: To form a single enantiomer, a chiral catalyst is required. The combination of the metal and the chiral ligand determines the degree of enantiomeric excess (% ee).
-
Q2: Why are cyclopropanes so important in drug development?
A2: Cyclopropane rings are the second most common alicyclic ring in small-molecule pharmaceuticals.[14] Their inclusion in drug candidates offers several advantages:
-
Structural Rigidity: The strained three-membered ring locks the molecule into a specific conformation, which can enhance binding affinity and selectivity for a biological target.[1]
-
Metabolic Stability: The cyclopropyl group is resistant to many common metabolic degradation pathways, which can increase the drug's half-life in the body.[1]
-
Modulation of Physicochemical Properties: Incorporating a cyclopropane ring can alter a molecule's shape, polarity, and lipophilicity, allowing medicinal chemists to fine-tune its properties for better absorption, distribution, metabolism, and excretion (ADME).
Data Presentation: Comparison of Common Catalyst Systems
The following table summarizes the performance of representative catalyst systems for the cyclopropanation of styrene with ethyl diazoacetate (EDA), a common benchmark reaction.
| Catalyst System | Typical Loading (mol%) | Substrate Scope | Diastereoselectivity (trans:cis) | Enantioselectivity (% ee, trans) | Key Considerations |
| Rh₂(OAc)₄ | 0.5 - 2 | Broad (Electron-rich/neutral olefins) | Moderate (e.g., ~70:30) | N/A (Achiral) | Standard, reliable catalyst for non-asymmetric synthesis. |
| Cu(I)-BOX | 1 - 5 | Broad | Good to Excellent (>90:10) | Good to Excellent (>90%) | One of the earliest successful asymmetric systems; ligand choice is critical.[3] |
| Dirhodium(II) Chiral Carboxamidates (e.g., Rh₂(S-DOSP)₄) | 0.1 - 1 | Excellent for intramolecular reactions | Excellent (>95:5) | Excellent (>95%) | Highly effective and can operate at very low catalyst loadings.[17] |
| Chiral Cobalt(II) Porphyrins | 1 - 5 | Broad (incl. some electron-deficient) | Exceptional (>99:1) | Exceptional (>98%) | Offers unprecedented stereocontrol and can be used with the alkene as the limiting reagent.[3] |
| Palladium(II) / Diamine Ligand | 2 - 10 | Allylamines, Alkenyl acids | Excellent (>95:5) | N/A (Diastereoselective control) | Utilizes sulfur ylides as carbene precursors, avoiding diazo compounds.[14][18] |
Data compiled from multiple sources for illustrative purposes. Actual results are highly dependent on specific substrates and reaction conditions.[3][14][17][18]
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in Asymmetric Cyclopropanation
This protocol outlines a general method for screening different chiral catalysts for the reaction between an alkene and a diazo compound.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the chiral catalyst (e.g., 0.01 mmol, 1 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with dry argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Through the septum, add the alkene substrate (1.0 mmol, 1.0 eq) dissolved in an anhydrous solvent (e.g., 2 mL of dichloromethane or toluene).
-
Initiation: Begin stirring the solution. Prepare a separate solution of the diazo compound (e.g., ethyl diazoacetate, 1.1 mmol, 1.1 eq) in the same anhydrous solvent (1 mL).
-
Slow Addition: Add the diazo compound solution to the reaction vial dropwise over a period of 1-2 hours using a syringe pump. This is critical to maintain a low concentration of the diazo compound and suppress side reactions.
-
Reaction Monitoring: Allow the reaction to stir at the desired temperature (e.g., room temperature) and monitor its progress by TLC or GC-MS.
-
Workup: Once the reaction is complete (typically indicated by the disappearance of the starting material or cessation of nitrogen evolution), quench any remaining diazo compound carefully (e.g., with a few drops of acetic acid). Concentrate the mixture in vacuo.
-
Analysis: Purify the crude product by column chromatography. Analyze the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC or GC).
Protocol 2: Representative Simmons-Smith Cyclopropanation
This protocol is a representative example for a Simmons-Smith reaction.[7]
-
Reagent Preparation: To a solution of dichloromethane (CH₂Cl₂) (e.g., 50 mL) under a nitrogen atmosphere, add diethylzinc (Et₂Zn) (2.0 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Acid Addition: Slowly add a solution of trifluoroacetic acid (2.0 eq) in CH₂Cl₂.
-
Carbenoid Formation: Stir the mixture for 10 minutes, then add diiodomethane (CH₂I₂) (2.0 eq) and stir for another 10 minutes to form the carbenoid reagent.
-
Substrate Addition: Add the alkene substrate (1.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).
-
Quenching and Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude product for purification.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. ethz.ch [ethz.ch]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 14. Rewriting the recipe for life-saving drugs – IITM TECH TALK [tech-talk.iitm.ac.in]
- 15. sas.rochester.edu [sas.rochester.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Optimization of a palladium-catalyzed decarboxylative cyclopropanation of phthalides and isoindolinones using data chemistry - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Purification of Polar Nitrile Compounds
Welcome to the technical support center for the purification of polar nitrile compounds. This resource is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common challenges encountered in the lab.
Section 1: Chromatography Troubleshooting Guide
This section addresses frequent issues encountered during the chromatographic purification of polar nitrile compounds.
Frequently Asked Questions (FAQs) - Chromatography
Q1: My polar nitrile compound shows little to no retention on a standard C18 reversed-phase column. What are my options?
A1: This is a common challenge as highly polar compounds have a strong affinity for the polar mobile phase in reversed-phase high-performance liquid chromatography (RP-HPLC) and elute quickly.[1] Here are several strategies to increase retention:
-
Increase Mobile Phase Polarity: For RP columns designed to be stable in highly aqueous conditions, you can increase the percentage of the aqueous component in your mobile phase.[2]
-
Use a Polar-Embedded or Polar-Endcapped Column: Consider switching to a reversed-phase column with a more polar character. Phenyl-hexyl or columns with embedded polar groups (EPG) can offer different selectivity and improved retention for polar analytes.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[3][4][5][6] It uses a polar stationary phase (like silica, diol, or amide) with a mobile phase rich in a water-miscible organic solvent, like acetonitrile.[3][7] The analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to the retention of polar compounds.[3][7]
-
Supercritical Fluid Chromatography (SFC): SFC is another powerful technique for purifying polar compounds. It uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[8][9][10] SFC can provide fast and efficient separations.[8]
Q2: I am observing significant peak tailing when purifying my basic nitrile compound on a silica gel column. What causes this and how can I fix it?
A2: Peak tailing for basic compounds on silica gel is typically caused by strong interactions between the basic analyte and acidic silanol groups on the silica surface.[2] This leads to poor peak shape and inefficient separation. Here’s how to troubleshoot this issue:
-
Use Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide (typically 0.1-2%), to the mobile phase can mask the active silanol sites and significantly improve peak shape.[2][11]
-
Deactivate the Silica Gel: Before loading your sample, you can neutralize the acidic sites by flushing the packed column with a solvent system containing a base like triethylamine.[2]
-
Switch to an Alternative Stationary Phase: Consider using a less acidic stationary phase. Alumina (neutral or basic) or polar bonded phases like amino or diol can be effective alternatives to silica for purifying basic compounds.[2][12]
Q3: My nitrile compound seems to be degrading on the silica gel during flash chromatography. How can I prevent this?
A3: The acidic nature of standard silica gel can cause the decomposition of sensitive compounds.[11] If you suspect your polar nitrile is unstable on silica, consider these solutions:
-
Test for Stability: First, confirm the instability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot streaks, the compound is likely unstable on silica.[11]
-
Deactivate the Silica Gel: As with peak tailing, pre-treating the silica with a basic modifier like triethylamine can neutralize its acidity and prevent degradation.[2]
-
Use a Different Stationary Phase: Switching to a neutral support like neutral alumina or a bonded phase can provide a non-destructive environment for purification.[2][11]
-
Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, reversed-phase flash chromatography is an excellent alternative that avoids the acidity of silica gel.[13]
Section 2: Recrystallization Troubleshooting Guide
Recrystallization is a powerful technique for purifying solid compounds, but polar nitriles can present unique challenges.
Frequently Asked Questions (FAQs) - Recrystallization
Q1: What is a good starting point for selecting a recrystallization solvent for a polar nitrile?
A1: The principle of "like dissolves like" is a good starting point; polar compounds are more soluble in polar solvents.[14] For polar nitriles, polar protic solvents like ethanol, methanol, or water are often good choices. However, a single solvent may be too effective, leading to high solubility even when cold and thus poor recovery.
A mixed solvent system is often ideal.[14] A common approach is to dissolve the nitrile in a minimal amount of a hot solvent in which it is very soluble (e.g., ethanol) and then slowly add a hot "anti-solvent" in which it is less soluble (e.g., water or hexane) until the solution becomes cloudy (turbid). Reheat to clarify and then allow to cool slowly.
Q2: My polar nitrile compound is "oiling out" instead of forming crystals. How can I resolve this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is too concentrated.[14][15][16] To prevent this:
-
Add More Solvent: Reheat the solution to dissolve the oil, then add more of the primary solvent to lower the saturation temperature.[15]
-
Cool Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling encourages oil formation.[14][15]
-
Change Solvents: Switch to a solvent or solvent pair with a lower boiling point.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal to provide a nucleation point for crystal growth.[14][17]
Q3: My recovery after recrystallization is very low. What are the common causes?
A3: Low recovery is a frequent issue in recrystallization. Potential causes include:
-
Using Too Much Solvent: The most common cause is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[17] Always use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Premature Crystallization: The compound may crystallize on the filter paper or funnel during hot filtration. To prevent this, use a pre-heated funnel and filter flask.[14][16]
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve a significant portion of your product.[17]
Section 3: Alternative & Preparatory Techniques
Sometimes, a preliminary cleanup step is necessary before final purification by chromatography or recrystallization.
Frequently Asked Questions (FAQs) - LLE & SPE
Q1: Can I use Liquid-Liquid Extraction (LLE) for a very polar nitrile compound?
A1: Standard LLE relies on partitioning a compound between an aqueous and an immiscible organic solvent.[18] Highly polar nitriles will preferentially stay in the aqueous phase, making extraction with common non-polar organic solvents like ethyl acetate or dichloromethane inefficient. However, you can try:
-
Salting Out: Adding a high concentration of an inorganic salt (e.g., NaCl) to the aqueous layer can decrease the solubility of the polar organic compound, potentially driving more of it into the organic phase.[19]
-
Using a More Polar Extraction Solvent: A solvent mixture like 3:1 chloroform/isopropanol can sometimes extract water-soluble organic compounds more effectively.[20]
-
pH Modification: If your nitrile has an acidic or basic functional group, you can adjust the pH of the aqueous layer to neutralize the charge on the molecule, making it less polar and more extractable into an organic solvent.[21]
Q2: How can Solid-Phase Extraction (SPE) be used to clean up a crude polar nitrile sample?
A2: SPE is an excellent technique for sample cleanup.[22][23] The choice of SPE cartridge depends on the nature of your compound and the impurities you want to remove.
-
Normal-Phase SPE: Use a polar sorbent (like silica, diol, or cyano) to retain the polar nitrile from a non-polar sample matrix.[24] The sample is loaded in a non-polar solvent (e.g., hexane), non-polar impurities are washed away, and the desired polar nitrile is then eluted with a more polar solvent (e.g., methanol or acetonitrile).
-
Reversed-Phase SPE: Use a non-polar sorbent (like C18) to retain non-polar impurities from a polar sample. The sample is loaded in a polar solvent (e.g., water/methanol), the polar nitrile passes through or is eluted with a weak solvent, while non-polar impurities are retained and discarded.
-
Ion-Exchange SPE: If your nitrile is ionizable, this mode can be very effective. A cation-exchange (CX) sorbent will retain basic nitriles, while an anion-exchange (AX) sorbent will retain acidic ones.[24]
Section 4: Data & Visualizations
Data Tables
Table 1: Comparison of Chromatographic Techniques for Polar Nitrile Purification
| Technique | Stationary Phase | Mobile Phase | Principle | Best For | Key Challenges |
| Reversed-Phase (RP-HPLC) | Non-polar (e.g., C18) | Polar (e.g., Water/Acetonitrile) | Hydrophobic Interactions | Nitriles with some non-polar character. | Poor retention of highly polar nitriles. |
| HILIC | Polar (e.g., Silica, Amide) | Non-polar (e.g., >70% Acetonitrile) | Partitioning into a water layer on the stationary phase.[3][7] | Highly polar, hydrophilic nitriles.[3][4] | Requires careful equilibration; sensitive to water content. |
| Normal-Phase (NP-HPLC) | Polar (e.g., Silica, Alumina) | Non-polar (e.g., Hexane/EtOAc) | Adsorption | Polar nitriles soluble in organic solvents. | Water intolerance; potential for compound degradation on acidic silica.[11] |
| SFC | Various (Chiral, Achiral) | Supercritical CO₂ with polar co-solvents (e.g., Methanol).[9] | Partitioning/Adsorption | Thermally labile nitriles; chiral separations.[9] | May not be suitable for extremely water-soluble compounds.[8][25] |
Table 2: Common Solvents for Purification of Polar Compounds
| Solvent | Polarity Index | Boiling Point (°C) | Use Case Notes |
| Water | 10.2 | 100.0 | RP mobile phase; Recrystallization anti-solvent for less polar compounds or primary solvent for very polar salts.[14] |
| Methanol | 5.1 | 65.0 | RP/NP mobile phase; HILIC modifier; Good recrystallization solvent.[14] |
| Acetonitrile | 5.8 | 82.0 | Primary organic component in HILIC; Common RP mobile phase. |
| Ethanol | 4.3 | 78.0 | Good general-purpose recrystallization solvent.[14] |
| Isopropanol | 3.9 | 82.0 | Can be used in both NP and RP chromatography. |
| Ethyl Acetate | 4.4 | 77.0 | Common NP mobile phase component; Recrystallization solvent.[14] |
| Dichloromethane | 3.1 | 40.0 | Common NP mobile phase component. |
| Hexane | 0.1 | 69.0 | NP mobile phase; Recrystallization anti-solvent.[14] |
Diagrams and Workflows
Caption: Decision tree for selecting a purification strategy for polar nitriles.
Caption: Analyte partitioning in Hydrophilic Interaction Liquid Chromatography (HILIC).
Section 5: Experimental Protocols
Protocol 1: Method Development for HILIC Purification
-
Column Selection: Choose a HILIC column (e.g., bare silica, amide, or diol phase). Bare silica is a good starting point for many polar compounds.
-
Mobile Phase Preparation:
-
Mobile Phase A (Weak): 95:5 (v/v) Acetonitrile:Water with a 10 mM buffer (e.g., ammonium formate or ammonium acetate).
-
Mobile Phase B (Strong): 50:50 (v/v) Acetonitrile:Water with the same 10 mM buffer.
-
-
Sample Preparation: Dissolve the sample in a solvent that matches the initial mobile phase conditions as closely as possible to ensure good peak shape. A 75/25 acetonitrile/methanol mixture is often a good choice.
-
Column Equilibration: HILIC requires longer equilibration times than reversed-phase. Equilibrate the column with the initial mobile phase conditions (e.g., 95% A) for at least 10-15 column volumes or until a stable baseline is achieved.
-
Initial Gradient Run: Perform a broad gradient run to determine the approximate elution conditions for your compound.
-
Start at 95% A / 5% B.
-
Run a linear gradient to 50% A / 50% B over 10-15 minutes.
-
Hold at 50% A / 50% B for 2-3 minutes.
-
Return to initial conditions and re-equilibrate.
-
-
Optimization: Based on the initial run, optimize the gradient. If the compound elutes very late, you can start with a higher percentage of B or make the gradient steeper. If it elutes too early, start with a higher percentage of A (e.g., 97%) or use a shallower gradient. Adjust buffer concentration and pH to further refine selectivity and peak shape.[2]
Protocol 2: Deactivating Silica Gel for Flash Chromatography
-
Column Packing: Dry or slurry pack a column with standard silica gel as you normally would, using a non-polar solvent like hexane.
-
Solvent Preparation: Prepare a deactivating solvent mixture. This should be your initial elution solvent (e.g., 95:5 hexane/ethyl acetate) with the addition of 1-2% triethylamine (TEA).
-
Deactivation Flush: Flush the packed column with 2-3 column volumes of the deactivating solvent. This neutralizes the acidic silanol sites.
-
Equilibration Flush: Flush the column with 2-3 column volumes of your initial elution solvent without TEA. This removes excess, unbound TEA from the stationary phase, which could otherwise interfere with elution.
-
Sample Loading: Load your acid-sensitive nitrile compound onto the column. You can use a standard wet-loading or dry-loading technique.[26]
-
Elution: Proceed with the chromatography using your pre-determined solvent system, either isocratically or with a gradient. The stationary phase is now significantly less acidic, reducing the risk of compound degradation.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 10. Video: Supercritical Fluid Chromatography [jove.com]
- 11. Purification [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. biotage.com [biotage.com]
- 14. rubingroup.org [rubingroup.org]
- 15. benchchem.com [benchchem.com]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. Workup [chem.rochester.edu]
- 21. youtube.com [youtube.com]
- 22. Chemistry Teaching Labs - Solid Phase Extraction [chemtl.york.ac.uk]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 26. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Stability of 1-(2-Chlorophenyl)cyclopropanecarbonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of 1-(2-Chlorophenyl)cyclopropanecarbonitrile during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and handling of this compound, providing systematic approaches to troubleshoot these problems.
Issue 1: Appearance of a New Peak in HPLC Analysis After Storage
-
Question: I have observed a new, more polar peak in the HPLC chromatogram of my sample of this compound after storing it at room temperature for several weeks. What could be the cause and how can I identify the impurity?
-
Answer: The appearance of a new, more polar peak upon storage, particularly at room temperature, suggests potential degradation of the parent compound. A likely cause is the hydrolysis of the nitrile group to either an amide or a carboxylic acid, both of which are more polar than the starting nitrile.
Troubleshooting Steps:
-
Characterize the Impurity:
-
LC-MS Analysis: The most effective method to identify the new peak is Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peak will help determine its molecular weight.
-
If the molecular weight has increased by 18 amu, it indicates the formation of the corresponding amide: 1-(2-Chlorophenyl)cyclopropanecarboxamide.
-
If the molecular weight has increased by 19 amu, it suggests the formation of the carboxylic acid: 1-(2-Chlorophenyl)cyclopropanecarboxylic acid.
-
-
Co-injection with a Standard: If a standard of the suspected impurity (e.g., the carboxylic acid) is available, co-injecting it with your degraded sample can confirm the identity of the new peak if the retention times match.
-
-
Confirm Hydrolysis:
-
FT-IR Analysis: Analyze the degraded sample using Fourier-Transform Infrared (FT-IR) spectroscopy. The appearance of a broad peak around 3200-3500 cm⁻¹ could indicate the presence of an N-H bond (amide) or an O-H bond (carboxylic acid), and a carbonyl (C=O) stretch around 1650-1710 cm⁻¹ would further support this hypothesis.
-
-
Prevent Further Degradation:
-
Storage Conditions: Store the compound in a tightly sealed container at a lower temperature, such as 2-8°C, and in a desiccator to protect it from atmospheric moisture.
-
Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to displace moisture.
-
-
Issue 2: Discoloration of the Compound Upon Storage
-
Question: My sample of this compound, which was initially a white to off-white solid, has developed a yellowish or brownish tint after being stored on the lab bench. What could be the reason for this change in color?
-
Answer: Discoloration upon storage can be an indicator of decomposition, often due to exposure to light or air (oxidation). Aromatic compounds, in particular, can be susceptible to photodecomposition, leading to the formation of colored impurities.
Troubleshooting Steps:
-
Assess Purity:
-
HPLC Analysis: Run an HPLC analysis of the discolored sample and compare it to a chromatogram of a fresh or properly stored sample. The presence of new peaks will confirm degradation.
-
-
Investigate Photostability:
-
Controlled Experiment: To determine if light is the cause, store a fresh sample in a clear vial and another in an amber or foil-wrapped vial under the same temperature conditions. If the sample in the clear vial discolors while the other does not, photodecomposition is the likely cause.
-
-
Implement Proper Storage:
-
Light Protection: Always store this compound in amber glass vials or in a container that is otherwise protected from light.
-
Inert Atmosphere: To prevent oxidation, store the compound under an inert atmosphere (argon or nitrogen).
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and storage of this compound.
-
Question 1: What are the ideal storage conditions for this compound to ensure its long-term stability?
-
Answer: To ensure the long-term stability of this compound, it is recommended to store the compound at 2-8°C in a tightly sealed, amber glass vial to protect it from moisture and light. For extended storage, placing the vial in a desiccator and under an inert atmosphere (e.g., argon or nitrogen) is also advisable.
-
Question 2: What are the potential degradation pathways for this compound?
-
Answer: Based on the chemical structure, the two most likely degradation pathways are:
-
Hydrolysis of the Nitrile Group: The nitrile group can undergo hydrolysis in the presence of moisture, especially under acidic or basic conditions, to form the corresponding amide or carboxylic acid.[1][2][3]
-
Thermal Decomposition of the Cyclopropane Ring: While the cyclopropane ring is relatively stable, at elevated temperatures it can undergo ring-opening reactions.[4][5] However, this is less likely to occur under standard storage conditions.
-
-
Question 3: Are there any recommended stabilizers that can be added to enhance the stability of this compound?
-
Answer: While there is no specific data on stabilizers for this particular compound, for nitriles in general, ensuring an anhydrous and neutral environment is the most effective way to prevent degradation. The addition of stabilizers is not a common practice for this class of compounds in a research setting. Instead, focus should be on proper storage and handling.
-
Question 4: How can I monitor the stability of my this compound sample over time?
-
Answer: A stability-indicating HPLC method is the best way to monitor the purity of your sample over time. This involves developing an HPLC method that can separate the parent compound from any potential degradation products. Regular analysis (e.g., every 3-6 months) of a stored sample and comparison of the chromatograms will allow you to track any changes in purity.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To slow down potential degradation reactions. |
| Light Exposure | Protect from light (use amber vials) | To prevent photodecomposition. |
| Atmosphere | Store under an inert gas (Argon/Nitrogen) | To minimize contact with oxygen and moisture. |
| Moisture | Store in a desiccator | To prevent hydrolysis of the nitrile group. |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol provides a general method for the analysis of this compound. Method optimization may be required.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
-
Mobile Phase:
-
A mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture.
-
A small amount of formic acid (e.g., 0.1%) can be added to the aqueous phase to improve peak shape.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for the compound)
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
The purity of the sample can be determined by calculating the peak area percentage of the main peak relative to the total area of all peaks.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Volatile Impurities
This protocol can be used to identify potential volatile degradation products.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Injection Mode: Splitless
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 amu
-
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
-
Procedure:
-
Inject the sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC).
-
Identify the peaks by comparing their mass spectra with a library of known spectra (e.g., NIST).
-
Visualizations
Caption: Potential hydrolysis degradation pathway.
Caption: Troubleshooting workflow for stability issues.
References
- 1. pub H-BRS | Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS [pub.h-brs.de]
- 2. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 3. Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation | Research | Chemistry World [chemistryworld.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Bayesian Optimization for Chemical Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Bayesian optimization to optimize chemical reaction conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during a Bayesian optimization campaign.
Q1: Why is my optimization not converging or suggesting suboptimal conditions?
A1: Poor convergence is a common issue that can often be traced back to the core components of the Bayesian optimization loop.[1][2] Here are several potential causes and solutions:
-
Inappropriate Surrogate Model: The surrogate model (e.g., Gaussian Process) may not be capturing the true complexity of your reaction landscape.[3] A linear model, for instance, is unlikely to be effective.[3]
-
Poorly Tuned Acquisition Function: The acquisition function guides the search for the optimum.[4] An imbalance between exploration (searching uncertain areas) and exploitation (focusing on known good areas) can stall progress.[4]
-
Insufficient Initial Data: Bayesian optimization requires an initial set of experimental data to build its first model. If this set is too small or not diverse enough, the model will be poor.
-
Solution: Start with a well-distributed set of initial experiments. Latin Hypercube Sampling (LHS) is a common method for selecting these initial points to avoid clustering.[5] The number of initial points can vary, but it should be sufficient to capture the initial variance in the system.
-
-
Incorrect Search Space Boundaries: If the true optimum lies outside the defined parameter space, the algorithm will naturally fail to find it.
-
Solution: Double-check that the defined ranges for your continuous variables (e.g., temperature, concentration) and the choices for your categorical variables (e.g., catalysts, solvents) are reasonable and encompass the potential optimal region.
-
Q2: The algorithm keeps suggesting experiments in the same region. How do I encourage more exploration?
A2: This issue, known as getting stuck in a local optimum, is a classic exploration vs. exploitation problem.[4]
-
Tune the Acquisition Function: Many acquisition functions have a parameter that directly controls this balance. For Upper Confidence Bound (UCB), increasing the β parameter will favor exploration of areas with high uncertainty.
-
Introduce Noise or Randomness: While Bayesian optimization is designed to be more efficient than random sampling, a small degree of randomness can be beneficial.[6] Some strategies involve occasionally selecting a random experiment instead of the one suggested by the acquisition function to break out of a local minimum.[3]
-
Restart the aAlgorithm: If the optimization appears completely stalled, you can try restarting with a new set of initial, randomly sampled data points.
Q3: How do I handle categorical or discrete variables like catalysts, solvents, or reagents?
A3: This is a critical challenge in chemistry, as many key parameters are not continuous.[7][8]
-
One-Hot Encoding: A common method is to convert categorical variables into a numerical format using one-hot encoding.[4][8] This creates a binary vector for each category, which can then be handled by standard surrogate models.
-
Specialized Algorithms and Kernels: Some modern Bayesian optimization packages and algorithms are designed to handle mixed-variable (continuous and categorical) spaces natively.[9][10][11] Algorithms like Gryffin have been developed to specifically address categorical variables in chemistry.[8]
-
Descriptor-Based Approach: Instead of treating catalysts or ligands as arbitrary categories, you can represent them using quantitative physicochemical or quantum chemical descriptors (e.g., DFT-calculated properties).[6][8] This transforms a categorical problem into a continuous one and can lead to better model performance.[8]
Below is a diagram illustrating the workflow for handling mixed variable types.
Caption: Workflow for processing mixed continuous and categorical variables.
Frequently Asked Questions (FAQs)
Q1: What is Bayesian optimization and why is it useful for chemical reactions?
A1: Bayesian optimization is a sequential, model-based approach for finding the optimum of expensive-to-evaluate "black-box" functions.[5][6] It is particularly well-suited for chemical reaction optimization because experiments can be costly and time-consuming.[12][13] The core idea is to use the results of previous experiments to build a statistical model (a "surrogate") of the reaction landscape. This model, which includes an estimate of uncertainty, is then used by an "acquisition function" to intelligently select the most promising conditions for the next experiment.[6][14] This approach balances exploring unknown conditions with exploiting conditions known to give good results, often finding the optimum in far fewer experiments than traditional methods like grid search or even expert intuition.[4][15][16]
The general workflow of a Bayesian optimization loop is depicted below.
Caption: The iterative loop of Bayesian optimization for chemical reactions.
Q2: How do I choose the right surrogate model and acquisition function?
A2: This is a key decision in setting up your optimization campaign.
-
Surrogate Models: The most common surrogate model is the Gaussian Process (GP) because of its flexibility and ability to provide uncertainty estimates for its predictions.[3][4] Other options include Random Forests, Bayesian Neural Networks, and Tree-Parzen Estimators.[8] For most chemical reaction optimizations, a GP with a suitable kernel is a strong starting point.
-
Acquisition Functions: These functions formalize the exploration-exploitation trade-off.[4] The choice is often less critical than the choice of surrogate model.[3] Common choices include:
-
Expected Improvement (EI): A very popular and balanced choice.
-
Probability of Improvement (PI): Can be more exploitative.[3]
-
Upper Confidence Bound (UCB): Explicitly balances the mean prediction and the uncertainty.
-
The relationship between these components is illustrated below.
Caption: How the surrogate model informs the acquisition function.
Q3: How does Bayesian optimization compare to traditional methods like Design of Experiments (DoE)?
A3: Both are systematic approaches to optimization, but they differ in their strategy.
-
Design of Experiments (DoE): Methods like Full Factorial or Fractional Factorial designs involve running a pre-defined set of experiments to map out the entire parameter space.[17] This is a "one-shot" approach that can be very resource-intensive, especially for high-dimensional problems.
-
Bayesian Optimization (BO): BO is a sequential or adaptive method.[6] It uses the information from past experiments to decide which experiment to run next. This allows it to focus on promising regions of the parameter space, often reaching the optimum with significantly fewer experiments. Studies have shown that Bayesian optimization can outperform human decision-making in terms of both the number of experiments needed and the consistency of the results.[6][15]
| Feature | Design of Experiments (DoE) | Bayesian Optimization (BO) |
| Strategy | Parallel / "One-shot" | Sequential / Adaptive |
| Experiment Selection | Pre-determined based on statistical design | Iteratively chosen based on a model |
| Efficiency | Can be resource-intensive, especially for many variables | Highly sample-efficient; minimizes experiments[7] |
| Prior Knowledge | Not explicitly incorporated in the same way | Uses prior assumptions and updates them with data |
| Best For | Screening variables, initial space exploration | Fine-tuning and finding global optima efficiently |
Experimental Protocols
Protocol: Setting Up a Bayesian Optimization Campaign for a Chemical Reaction
This protocol outlines the key steps for applying Bayesian optimization to a new chemical reaction.
1. Define the Optimization Problem:
- Objective: Clearly state what you are trying to optimize. This is typically maximizing the yield, but could also be minimizing an impurity, maximizing enantiomeric excess, or a multi-objective combination.[4]
- Variables: Identify all the reaction parameters you can control.
- Continuous: Temperature, reaction time, concentration, reagent equivalents.
- Categorical: Catalyst type, solvent type, ligand type, base type.
- Constraints: Define the viable range (bounds) for each continuous variable and the specific options for each categorical variable.
2. Select an Initial Experimental Design:
- Choose a set of initial experiments to provide a starting point for the algorithm.
- Use a space-filling design like Latin Hypercube Sampling (LHS) to ensure the initial points are well-distributed across the parameter space.[5] The number of experiments will depend on the dimensionality of the problem, but 10-20 is often a reasonable start.
3. Choose Your Bayesian Optimization Software/Package:
- Select a software package that fits your needs and expertise. Open-source Python packages are widely available.[12][15]
- Examples include EDBO, Dragonfly, BoTorch, and Gryffin.[4][8][15]
4. Configure the Optimization Algorithm:
- Surrogate Model: Select a Gaussian Process (GP) model. Choose a kernel (e.g., Matérn 5/2 is a robust default choice).
- Acquisition Function: Select a function like Expected Improvement (EI) or Upper Confidence Bound (UCB).
- Data Representation: For categorical variables, decide on a representation strategy (e.g., one-hot encoding or using pre-computed chemical descriptors).
5. Run the Optimization Loop:
- Input the results (e.g., yields) from your initial set of experiments into the software.
- The software will train the surrogate model and suggest the conditions for the next experiment.
- Perform the suggested experiment in the lab.
- Add the new data point to your dataset.
- Repeat this iterative process until a stopping criterion is met (e.g., the model stops finding better conditions, you have reached your experimental budget, or the desired yield is achieved).[13][17]
6. Analyze the Results:
- Once the campaign is complete, analyze the final surrogate model to understand the relationships between parameters and the objective.
- Identify the optimal conditions suggested by the algorithm and perform confirmatory experiments.
References
- 1. Diagnosing and fixing common problems in Bayesian optimization for molecule design [arxiv.org]
- 2. [2406.07709] Diagnosing and fixing common problems in Bayesian optimization for molecule design [arxiv.org]
- 3. chimia.ch [chimia.ch]
- 4. chimia.ch [chimia.ch]
- 5. Choosing a suitable acquisition function for batch Bayesian optimization: comparison of serial and Monte Carlo approaches - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00066A [pubs.rsc.org]
- 6. Race to the bottom: Bayesian optimisation for chemical problems - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00234A [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. [1907.01329] Mixed-Variable Bayesian Optimization [arxiv.org]
- 11. medium.com [medium.com]
- 12. Frequently Asked Questions | Bayesian Optimization Hackathon for Chemistry and Materials [ac-bo-hackathon.github.io]
- 13. Bayesian Optimization of Chemical Reactions - Dassault Systèmes blog [blog.3ds.com]
- 14. youtube.com [youtube.com]
- 15. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 16. researchgate.net [researchgate.net]
- 17. Understanding Bayesian Optimization [experimentaldesignhub.com]
Validation & Comparative
Spectroscopic Scrutiny: Confirming the Structure of 1-(2-Chlorophenyl)cyclopropanecarbonitrile
A Comparative Guide to Spectroscopic Analysis for Structural Elucidation in Drug Development
For Immediate Release
In the intricate landscape of pharmaceutical research and development, the unambiguous confirmation of molecular structure is a cornerstone of success. Erroneous structural assignment can lead to wasted resources, derailed timelines, and potential safety concerns. This guide provides a comparative analysis of spectroscopic techniques to definitively confirm the structure of 1-(2-Chlorophenyl)cyclopropanecarbonitrile, a key intermediate in the synthesis of various pharmaceutical agents. By comparing its expected spectroscopic data with that of a close structural analog, 1-phenylcyclopropanecarbonitrile, and its isomer, 1-(4-Chlorophenyl)cyclopropanecarbonitrile, we demonstrate the power of a multi-technique spectroscopic approach.
Executive Summary
This guide presents a comprehensive spectroscopic analysis for the structural confirmation of this compound. Through a detailed examination of Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data, we provide a clear methodology for distinguishing the target molecule from potential isomers and related compounds. The presented data, summarized in comparative tables, highlights the unique spectral fingerprints arising from the specific substitution pattern of the chlorophenyl group.
Spectroscopic Data Comparison
The following tables summarize the expected and experimental spectroscopic data for this compound and its comparative compounds.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound (Predicted) | ~2245 (sharp, medium) | C≡N (Nitrile) |
| ~3100-3000 | Aromatic C-H stretch | |
| ~1590, 1480, 1440 | Aromatic C=C stretch | |
| ~1050, 830 | Cyclopropane ring vibrations | |
| ~750 | C-Cl stretch (ortho-disubstituted) | |
| 1-Phenylcyclopropanecarbonitrile | 2239 | C≡N (Nitrile) |
| 3080-3010 | Aromatic C-H stretch | |
| 1600, 1495, 1450 | Aromatic C=C stretch | |
| 1020, 930 | Cyclopropane ring vibrations | |
| 750, 695 | C-H out-of-plane bend (monosubstituted) | |
| 1-(4-Chlorophenyl)cyclopropanecarbonitrile (Predicted) | ~2240 (sharp, medium) | C≡N (Nitrile) |
| ~3100-3000 | Aromatic C-H stretch | |
| ~1590, 1490 | Aromatic C=C stretch | |
| ~1090, 830 | Cyclopropane ring vibrations | |
| ~820 | C-H out-of-plane bend (para-disubstituted) |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound (Predicted) | 7.5-7.2 | Multiplet | 4H | Aromatic protons |
| 1.8-1.6 | Multiplet | 2H | Cyclopropyl CH₂ | |
| 1.5-1.3 | Multiplet | 2H | Cyclopropyl CH₂ | |
| 1-Phenylcyclopropanecarbonitrile [1] | 7.4-7.2 | Multiplet | 5H | Aromatic protons |
| 1.73 | Multiplet | 2H | Cyclopropyl CH₂ | |
| 1.45 | Multiplet | 2H | Cyclopropyl CH₂ | |
| 1-(4-Chlorophenyl)cyclopropanecarbonitrile (Predicted) | ~7.4 (d, J≈8.5 Hz) | Doublet | 2H | Aromatic protons (ortho to Cl) |
| ~7.3 (d, J≈8.5 Hz) | Doublet | 2H | Aromatic protons (meta to Cl) | |
| ~1.7 | Multiplet | 2H | Cyclopropyl CH₂ | |
| ~1.4 | Multiplet | 2H | Cyclopropyl CH₂ |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound (Predicted) | ~138 | Aromatic C-Cl |
| ~134-127 | Aromatic CH | |
| ~122 | C-CN (quaternary) | |
| ~118 | C≡N (Nitrile) | |
| ~25 | Cyclopropyl C (quaternary) | |
| ~18 | Cyclopropyl CH₂ | |
| 1-Phenylcyclopropanecarbonitrile [1] | 139.1 | Aromatic C (quaternary) |
| 128.8, 128.1, 126.0 | Aromatic CH | |
| 122.3 | C≡N (Nitrile) | |
| 24.9 | C-CN (quaternary) | |
| 17.5 | Cyclopropyl CH₂ | |
| 1-(4-Chlorophenyl)cyclopropanecarbonitrile (Predicted) | ~137 | Aromatic C-Cl |
| ~134 | Aromatic C (quaternary) | |
| ~129, 128 | Aromatic CH | |
| ~122 | C≡N (Nitrile) | |
| ~25 | C-CN (quaternary) | |
| ~18 | Cyclopropyl CH₂ |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Fragmentation Pattern |
| This compound (Predicted) | 177/179 (M⁺, ~3:1 ratio) | 142, 115, 101 | Loss of Cl, loss of HCN, fragmentation of cyclopropane ring |
| 1-Phenylcyclopropanecarbonitrile [1] | 143 (M⁺) | 116, 115, 89 | Loss of HCN, loss of C₂H₂, fragmentation of cyclopropane ring |
| 1-(4-Chlorophenyl)cyclopropanecarbonitrile (Predicted) | 177/179 (M⁺, ~3:1 ratio) | 142, 115, 101 | Loss of Cl, loss of HCN, fragmentation of cyclopropane ring |
Experimental Protocols
Infrared (IR) Spectroscopy: Spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (NaCl or KBr) for liquids, or as a KBr pellet for solids. The spectral range is typically 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. Samples are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0 ppm).
Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The electron energy is typically 70 eV. The sample is introduced via a direct insertion probe or through a gas chromatograph (GC).
Workflow for Structural Confirmation
Caption: Experimental workflow for synthesis, purification, and spectroscopic confirmation.
Interpretation and Conclusion
The combined application of IR, NMR, and MS provides a robust and definitive method for the structural confirmation of this compound. The key distinguishing features are:
-
IR Spectroscopy: The position of the C-Cl stretching vibration and the pattern of the aromatic C-H out-of-plane bending bands can differentiate between the ortho, meta, and para isomers.
-
¹H NMR Spectroscopy: The complex multiplet pattern of the aromatic protons in the 2-chloro isomer is a clear indicator of the ortho substitution, contrasting with the more symmetrical patterns expected for the para isomer and the unsubstituted phenyl ring.
-
¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons, particularly the carbon bearing the chlorine atom and the quaternary carbon of the cyclopropane ring, are sensitive to the substituent position.
-
Mass Spectrometry: While the molecular ion will be identical for the chloro-isomers, the fragmentation patterns, though potentially similar, may show subtle differences in fragment ion abundances that can aid in differentiation when combined with other spectroscopic data.
By following the outlined experimental protocols and comparing the acquired data with the reference tables, researchers and drug development professionals can confidently verify the structure of this compound, ensuring the integrity and quality of their synthetic intermediates and final products.
References
A Comparative Analysis of Positional Chloro-Isomers of Substituted Cyclopropanecarbonitrile on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The introduction of a chlorine atom into a biologically active molecule can significantly modulate its properties. Factors such as lipophilicity, metabolic stability, and the molecule's interaction with its biological target can be altered, and the position of the halogen is often a critical determinant of the compound's overall activity.[1][2][3]
Data Presentation: Hypothetical Comparison of Biological Activity
The following table illustrates a hypothetical comparison based on general SAR principles, where a chloro-substituent's position on a larger molecular scaffold containing a cyclopropanecarbonitrile moiety could influence its biological activity. The data presented here is for illustrative purposes and is not based on direct experimental results for the specified compounds.
| Parameter | 2-Chloro Substituted Cyclopropanecarbonitrile Derivative | 4-Chloro Substituted Cyclopropanecarbonitrile Derivative | General SAR Observations for Chloro-Substituents |
| Receptor Binding Affinity (Ki) | Potentially higher due to steric interactions in the binding pocket. | May exhibit different binding modes depending on the target. | The position of a halogen can influence non-bonding interactions with the binding site.[2] |
| In vitro Potency (IC50/EC50) | Could be more potent if the 2-position is optimal for target engagement. | Potency is highly dependent on the specific biological target and assay. | Chloro-substitution can enhance intrinsic biological activity.[3] |
| Metabolic Stability (t1/2) | May be more or less stable depending on its susceptibility to metabolic enzymes. | The position can prevent metabolic hydroxylation, thereby increasing stability.[1] | Halogenation can block sites of metabolism. |
| Lipophilicity (LogP) | Expected to have a similar LogP value to the 4-chloro isomer. | Expected to have a similar LogP value to the 2-chloro isomer. | The presence of a chlorine atom generally increases the lipophilicity of a molecule.[1][2] |
| Cytotoxicity (CC50) | Dependent on the cell line and mechanism of action. | Dependent on the cell line and mechanism of action. | The toxicity profile can be significantly altered by the position of the halogen. |
Experimental Protocols
To empirically determine the biological activities of 2-chloro and 4-chloro substituted cyclopropanecarbonitrile derivatives, a series of standardized experimental protocols would be necessary.
1. Receptor Binding Assays:
-
Objective: To determine the binding affinity of the compounds to their putative molecular target.
-
Methodology: A competitive binding assay using a radiolabeled ligand known to bind to the target receptor. The ability of the test compounds to displace the radioligand is measured, and the inhibitor constant (Ki) is calculated.
2. In Vitro Potency Assays:
-
Objective: To measure the functional effect of the compounds on a biological process.
-
Methodology: A cell-based or enzyme-based assay relevant to the expected biological activity. For example, if the compounds are expected to be insecticides, an assay measuring the inhibition of insect acetylcholinesterase could be used.[4] The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is determined from dose-response curves.
3. Metabolic Stability Assays:
-
Objective: To assess the susceptibility of the compounds to metabolism.
-
Methodology: Incubation of the compounds with liver microsomes or hepatocytes. The disappearance of the parent compound over time is monitored by LC-MS/MS, and the in vitro half-life (t1/2) is calculated.
4. Lipophilicity Determination:
-
Objective: To measure the octanol-water partition coefficient (LogP) as an indicator of lipophilicity.
-
Methodology: The shake-flask method or, more commonly, reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to determine the LogP value.
5. Cytotoxicity Assays:
-
Objective: To evaluate the general toxicity of the compounds to cells.
-
Methodology: A standard cytotoxicity assay, such as the MTT or LDH release assay, is performed on a relevant cell line. The half-maximal cytotoxic concentration (CC50) is determined.
Visualizations
Below are diagrams illustrating key concepts in the comparison of substituted isomers.
Caption: Influence of substituent position on biological properties.
Caption: Workflow for comparing the biological activity of isomers.
References
A Comparative Analysis of Synthetic Routes to 1-(2-Chlorophenyl)cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for the preparation of 1-(2-chlorophenyl)cyclopropanecarbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The analysis focuses on reaction conditions, yields, and the relative advantages and disadvantages of each approach, supported by available experimental data and established chemical principles.
Introduction
This compound is a valuable building block in medicinal chemistry due to the presence of the reactive cyclopropane ring and the functional nitrile group. The 2-chloro substitution on the phenyl ring further allows for diverse downstream modifications. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide explores two primary synthetic strategies: Phase-Transfer Catalyzed (PTC) alkylation and intramolecular cyclization of a γ-halonitrile.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route 1: Phase-Transfer Catalyzed Alkylation | Route 2: Intramolecular Cyclization of a γ-Halonitrile |
| Starting Materials | 2-Chlorophenylacetonitrile, 1,2-Dibromoethane | 2-Chlorobenzaldehyde, Malononitrile, a suitable halogenating agent (e.g., NBS), a reducing agent (e.g., NaBH4) |
| Key Reagents | Phase-transfer catalyst (e.g., TBAB), Sodium hydroxide | Base (e.g., NaH, K2CO3) |
| Solvent | Toluene, Water | Aprotic solvent (e.g., DMF, THF) |
| Reaction Temperature | 25-60 °C | Typically room temperature to moderate heating |
| Reaction Time | 4-12 hours | 1-6 hours |
| Reported/Expected Yield | High (potentially >80% based on analogs) | Moderate to High (dependent on the efficiency of the precursor synthesis) |
| Purification | Column chromatography | Column chromatography |
| Advantages | - One-pot reaction- Readily available starting materials- Milder reaction conditions- Environmentally friendly (uses water as a solvent) | - Direct formation of the cyclopropane ring- Avoids the use of highly reactive dihaloalkanes |
| Disadvantages | - Potential for side reactions (e.g., elimination)- Catalyst may need to be removed from the final product | - Multi-step synthesis of the precursor required- Use of strong bases may be necessary |
Experimental Protocols
Route 1: Phase-Transfer Catalyzed Alkylation of 2-Chlorophenylacetonitrile
This protocol is adapted from the synthesis of the analogous 1-(4-chlorophenyl)cyclopropanecarbonitrile and is expected to be a highly effective method.
Materials:
-
2-Chlorophenylacetonitrile
-
1,2-Dibromoethane
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
Procedure:
-
To a solution of 2-chlorophenylacetonitrile (1.0 eq) in toluene, add a 50% aqueous solution of sodium hydroxide.
-
Add a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 eq).
-
To the stirred biphasic mixture, add 1,2-dibromoethane (1.2 eq) dropwise at room temperature.
-
The reaction mixture is then heated to 60 °C and stirred vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with toluene.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Route 2: Intramolecular Cyclization of a γ-Halonitrile
This route involves the synthesis of a γ-halo-α-(2-chlorophenyl)butyronitrile precursor, followed by base-induced intramolecular cyclization.
Step 1: Synthesis of 2-(2-Chlorobenzylidene)malononitrile
-
In a round-bottom flask, dissolve 2-chlorobenzaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine and stir the mixture at room temperature for 2-4 hours.
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry to obtain 2-(2-chlorobenzylidene)malononitrile.
Step 2: Reduction of the Double Bond
-
Dissolve the 2-(2-chlorobenzylidene)malononitrile (1.0 eq) in a suitable solvent such as methanol.
-
Cool the solution in an ice bath and add sodium borohydride (NaBH4, 1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(2-chlorobenzyl)malononitrile.
Step 3: Halogenation of the Malononitrile Derivative
-
Dissolve the 2-(2-chlorobenzyl)malononitrile (1.0 eq) in a suitable solvent like carbon tetrachloride.
-
Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as benzoyl peroxide (catalytic amount).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to obtain the crude γ-bromo-α-(2-chlorophenyl)butyronitrile.
Step 4: Intramolecular Cyclization
-
Dissolve the crude γ-bromo-α-(2-chlorophenyl)butyronitrile (1.0 eq) in an aprotic solvent such as dimethylformamide (DMF).
-
Add a base such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K2CO3, 2.0 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
Mandatory Visualization
Caption: Logical workflow for selecting a synthetic route.
Conclusion
Both the Phase-Transfer Catalyzed (PTC) alkylation and the intramolecular cyclization of a γ-halonitrile present viable pathways for the synthesis of this compound.
The PTC alkylation is likely the more direct and efficient method, especially for large-scale production, due to its one-pot nature and the use of readily available and inexpensive reagents. The reaction conditions are generally mild, and high yields have been reported for analogous compounds.
The intramolecular cyclization route , while involving multiple steps to prepare the precursor, offers an alternative that avoids the use of 1,2-dibromoethane, which can be a consideration for safety and environmental reasons. The success of this route is highly dependent on the efficiency of each step in the precursor synthesis.
The choice of the optimal synthetic route will depend on the specific requirements of the research or production setting, including scale, cost considerations, available equipment, and safety protocols. For rapid access to the target compound with high expected yields, the PTC route is recommended. For projects where avoidance of dihaloalkanes is a priority and a multi-step synthesis is acceptable, the intramolecular cyclization route provides a solid alternative. Further optimization of both routes for the specific 2-chloro isomer is recommended to maximize yield and purity.
Validating HPLC Purity Results for 1-(2-Chlorophenyl)cyclopropanecarbonitrile: A Comparative Guide
For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice and a prerequisite for regulatory approval. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 1-(2-Chlorophenyl)cyclopropanecarbonitrile, a key intermediate in the synthesis of various pharmaceutical agents. Supporting experimental protocols and comparative data are presented to aid in the selection of the most appropriate analytical methodology.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a powerful and versatile analytical technique for the separation, identification, and quantification of components in a mixture.[1][2][3] It is particularly well-suited for compounds that are non-volatile or thermally labile, making it a primary choice for the analysis of complex organic molecules like this compound.[2][4]
A typical HPLC analysis involves dissolving the sample in a suitable solvent and injecting it into a column containing a stationary phase. A liquid mobile phase is then pumped through the column, and the separation of the sample components is achieved based on their differential interactions with the stationary and mobile phases.
The following protocol is a recommended starting point for the purity analysis of this compound, based on methods for structurally similar compounds.[5][6]
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Start with a higher percentage of water and gradually increase the percentage of acetonitrile.
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: 225 nm, with DAD to monitor for impurities at other wavelengths.[5]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Comparative Analysis with Alternative Methods
While HPLC is a robust technique, other methods can be employed for purity validation, each with its own advantages and limitations. The choice of method often depends on the specific properties of the analyte and the potential impurities.[3]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase. | Separation by HPLC followed by mass analysis for identification.[7][8] |
| Applicability | Wide range of non-volatile and thermally unstable compounds.[2][4] | Volatile and thermally stable compounds.[2][9] | Broad applicability, provides molecular weight information.[7][8] |
| Sample Preparation | Generally straightforward dissolution and filtration. | May require derivatization for non-volatile compounds. | Similar to HPLC, but requires volatile buffers for the mobile phase. |
| Sensitivity | Good, detector dependent (UV, DAD, etc.). | High, especially with sensitive detectors like FID.[2] | Very high, capable of detecting trace-level impurities.[10] |
| Impurity Identification | Based on retention time comparison with standards. | Based on retention time; can be coupled with MS for identification. | Provides mass-to-charge ratio for structural elucidation of impurities.[7][10] |
| Cost | Moderate initial and operational costs.[4][9] | Generally lower initial and operational costs.[1][9] | Higher initial and maintenance costs. |
Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[2][9] For a molecule like this compound, which may have limited volatility, GC analysis would likely require derivatization to increase its volatility and thermal stability. While GC can offer high resolution and sensitivity, the added complexity of sample preparation can be a drawback.[9]
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry.[7][8] This hyphenated technique is invaluable for impurity profiling as it not only separates the impurities but also provides information about their molecular weights.[10] This can significantly aid in the identification of unknown impurities without the need for reference standards.[7]
Workflow for HPLC Purity Validation
The following diagram illustrates the typical workflow for validating the purity of a compound using HPLC.
Caption: Workflow for HPLC Purity Validation.
Logical Framework for Method Selection
The decision to use a particular analytical technique for purity determination is based on a logical evaluation of the compound's properties and the analytical requirements.
Caption: Logic for Analytical Method Selection.
Conclusion
For the routine purity assessment of this compound, HPLC stands out as the most suitable technique due to its applicability to non-volatile and potentially thermally sensitive molecules. The method is robust, reliable, and provides accurate quantification. For more in-depth analysis, particularly for the identification of unknown impurities, coupling HPLC with mass spectrometry (LC-MS) is highly recommended. While GC can be a viable alternative, it may necessitate a more complex sample preparation process involving derivatization. The choice of the analytical method should always be guided by the specific requirements of the analysis, including the need for impurity identification, sensitivity, and throughput.
References
- 1. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 10. hovione.com [hovione.com]
Structure-activity relationship (SAR) of chlorophenyl cyclopropane derivatives
A Comprehensive Comparison of Chlorophenyl Cyclopropane Amide Derivatives as Antimicrobial Agents
The unique structural features of the cyclopropane ring, such as its rigidity and electronic properties, have made it a valuable component in the design of novel therapeutic agents.[1][2][3] When incorporated into a larger molecule, the cyclopropane moiety can significantly influence its conformational flexibility and metabolic stability, often leading to enhanced biological activity.[1] This guide provides a detailed comparison of a series of chlorophenyl cyclopropane amide derivatives, focusing on their structure-activity relationships (SAR) as antimicrobial agents. The data presented is primarily based on a study by Peng et al. (2024), which systematically synthesized and evaluated these compounds.[4]
Structure-Activity Relationship Insights
The core structure of the evaluated compounds consists of a chlorophenyl group attached to a cyclopropane ring, which is further functionalized with an amide linkage. The SAR analysis reveals several key insights into the antimicrobial properties of these derivatives:
-
Influence of Halogen Substitution : The presence and position of the chloro substituent on the phenyl ring are critical for activity. Derivatives with a chlorine atom at the para-position (4-position) of the phenyl ring generally exhibit significant antimicrobial activity.
-
Impact of the Amide Moiety : The nature of the substituent attached to the amide nitrogen plays a crucial role in determining the potency and spectrum of activity. Aromatic and heteroaromatic substituents have been extensively explored.
-
Stereochemistry : The stereochemistry of the cyclopropane ring (cis/trans isomerism) can also influence the biological activity, as it dictates the spatial orientation of the substituents.
Below is a generalized structure of the chlorophenyl cyclopropane amide derivatives discussed.
Caption: General scaffold of chlorophenyl cyclopropane amide derivatives.
Comparative Antimicrobial Activity
The antimicrobial activity of a selection of chlorophenyl cyclopropane amide derivatives against various bacterial and fungal strains is summarized below. The activity is reported as the minimum inhibitory concentration (MIC80), which is the lowest concentration of the compound that inhibits 80% of microbial growth.[4]
| Compound ID | R Group (Substituent on Amide) | S. aureus MIC80 (µg/mL) | B. subtilis MIC80 (µg/mL) | E. coli MIC80 (µg/mL) | P. aeruginosa MIC80 (µg/mL) | C. albicans MIC80 (µg/mL) |
| F8 | 4-chlorophenyl | >64 | >64 | >64 | >64 | 16 |
| F24 | 2,4-dichlorophenyl | >64 | >64 | >64 | >64 | 16 |
| F42 | 4-bromophenyl | >64 | >64 | >64 | >64 | 16 |
Data extracted from Peng et al., 2024.[4] Ciprofloxacin and fluconazole were used as positive controls for antibacterial and antifungal assays, respectively.[4]
The data indicates that while these specific derivatives show moderate to low antibacterial activity, compounds F8 , F24 , and F42 exhibit notable antifungal activity against Candida albicans.[4] The SAR suggests that the presence of a halogenated phenyl ring as the R-group is beneficial for antifungal activity.[4]
Experimental Protocols
The evaluation of the antimicrobial activity of these compounds was performed using the broth microdilution method.[4][5]
Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for antimicrobial susceptibility testing.
Detailed Methodology
-
Preparation of Inoculum : A standardized inoculum of the test microorganisms (Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans) is prepared in a suitable broth medium.[4][5]
-
Serial Dilution : Two-fold serial dilutions of the test compounds are made in a 96-well microtiter plate containing the broth medium.[5]
-
Inoculation : Each well is inoculated with the prepared microbial suspension.[5]
-
Incubation : The plates are incubated under conditions appropriate for the growth of the specific microorganism.
-
Determination of MIC80 : After incubation, the growth in each well is measured, often using a microplate reader to determine the absorbance. The MIC80 is identified as the lowest concentration of the compound that causes an 80% reduction in microbial growth compared to the control.[4]
Conclusion
The structure-activity relationship of chlorophenyl cyclopropane derivatives reveals that subtle changes in their chemical structure can lead to significant differences in their antimicrobial profiles. Specifically, the nature and substitution pattern of the amide moiety are key determinants of antifungal activity against C. albicans. The compounds highlighted in this guide, particularly those with halogenated phenyl substituents on the amide, serve as a promising starting point for the development of new antifungal agents.[4] Further optimization of this scaffold could lead to the discovery of more potent and selective antimicrobial drugs.
References
- 1. nbinno.com [nbinno.com]
- 2. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparing the efficacy of 1-(2-Chlorophenyl)cyclopropanecarbonitrile with other anticancer agents
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer therapeutics with improved efficacy and reduced side effects is a cornerstone of oncological research. Within this landscape, synthetic small molecules offer a promising avenue for the discovery of potent and selective anticancer agents. This guide provides a comparative analysis of a class of compounds known as phenylacrylonitrile derivatives, which have demonstrated significant potential as anticancer agents, with a primary focus on their role as tubulin inhibitors. While direct experimental data on 1-(2-Chlorophenyl)cyclopropanecarbonitrile is not publicly available, this guide will focus on the closely related and well-studied 2-phenylacrylonitrile scaffold.
Introduction to Phenylacrylonitrile Derivatives
Phenylacrylonitrile derivatives are a class of organic compounds characterized by a phenyl group and a nitrile group attached to an acrylonitrile backbone. Their structural simplicity allows for diverse chemical modifications, making them an attractive scaffold for developing novel therapeutic agents.[1] Early investigations into these compounds revealed their potent biological activities, leading to extensive research into their potential as anticancer drugs.[1] A significant mechanism of action identified for many of these derivatives is the inhibition of tubulin polymerization, a critical process for cell division, making them promising candidates for cancer chemotherapy.[2][3][4]
Comparative In Vitro Efficacy
The anticancer potential of various 2-phenylacrylonitrile derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro efficacy of a compound. The following table summarizes the IC50 values for representative 2-phenylacrylonitrile derivatives against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (nM) | Reference Compound | IC50 (nM) |
| 1g2a | HCT116 (Colon Cancer) | 5.9 | Taxol | - |
| BEL-7402 (Liver Cancer) | 7.8 | |||
| 5c (4-fluoro) | AGS (Gastric Cancer) | 750 | CA-4 | - |
| 5f (4-bromo) | AGS (Gastric Cancer) | 680 | CA-4P | - |
| 5h (4-chloro) | AGS (Gastric Cancer) | 410 | ||
| 5k (4-trifluoromethyl) | AGS (Gastric Cancer) | 1490 | ||
| Compound 3 | HER2 (Breast Cancer) | - | Tyrphostin 1 (AG9) | - |
| FPPS (Various Cancers) | - | Tyrphostin 23 (A23) | - |
Note: A direct numerical comparison for Compound 3 with its reference compounds was not provided in the source material, but it was stated to have a stronger effect.
As the data indicates, certain 2-phenylacrylonitrile derivatives exhibit potent anticancer activity. For instance, compound 1g2a demonstrated remarkable efficacy against HCT116 and BEL-7402 cancer cells with IC50 values in the nanomolar range.[2][3] Notably, this compound showed better selective antiproliferative activities and specificities compared to the well-known anticancer drug, Taxol.[2] Another study highlighted derivatives of 3-(4-halogen phenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile, such as 5h (4-chloro) , which displayed significant activity against the AGS gastric cancer cell line.[5] The antiproliferative effects of these compounds were attributed to cell-cycle arrest in the G2/M phase and induction of apoptosis.[5]
Mechanism of Action: Tubulin Polymerization Inhibition
A primary mechanism through which many phenylacrylonitrile derivatives exert their anticancer effects is by disrupting microtubule dynamics via the inhibition of tubulin polymerization.[2][3][4][6][7] Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division.[4] By interfering with tubulin polymerization, these compounds can arrest the cell cycle, typically at the G2/M phase, and subsequently induce apoptosis (programmed cell death).[2][5]
The following diagram illustrates the proposed signaling pathway for tubulin polymerization inhibitors.
Experimental Protocols
The evaluation of the anticancer efficacy of 2-phenylacrylonitrile derivatives typically involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments commonly cited in the research.
The anti-proliferative activities of the synthesized compounds are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
Experimental Workflow:
Protocol Details:
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-phenylacrylonitrile derivatives. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.
-
Incubation: The plates are incubated for a predetermined period, typically 48 to 72 hours.
-
MTT Addition: Following incubation, MTT solution is added to each well.
-
Formazan Crystal Formation: Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration.
Flow cytometry is employed to analyze the effect of the compounds on the cell cycle distribution.[2]
Protocol Details:
-
Cell Treatment: Cancer cells are treated with the test compound at a specific concentration (e.g., its IC50 value) for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.
-
Staining: The fixed cells are then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
In Vivo Studies
Promising compounds from in vitro assays are often advanced to in vivo studies using animal models, such as xenografts in mice, to evaluate their antitumor efficacy and toxicity in a living organism. For example, some studies have evaluated the in vivo anticancer activity of novel synthetic makaluvamine analogs, a different class of compounds, in a mouse MCF-7 xenograft model of breast cancer, which provides a framework for how such studies could be conducted for phenylacrylonitrile derivatives.[8]
Conclusion
While specific data on this compound remains elusive, the broader class of 2-phenylacrylonitrile derivatives has emerged as a promising scaffold for the development of novel anticancer agents. Numerous studies have demonstrated their potent in vitro activity against a variety of cancer cell lines, with some compounds exhibiting efficacy in the nanomolar range. Their primary mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. The detailed experimental protocols provided herein offer a standardized approach for the continued investigation and comparison of these and other potential anticancer compounds. Further research, including in vivo studies and exploration of structure-activity relationships, is warranted to fully elucidate the therapeutic potential of this class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Reactivity: A Comparative Guide to 1-(2-Chlorophenyl)cyclopropanecarbonitrile and Related Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1-(2-Chlorophenyl)cyclopropanecarbonitrile, a key intermediate in medicinal chemistry. Understanding the relative reactivity of this and similar intermediates is crucial for optimizing reaction conditions, predicting reaction outcomes, and designing efficient synthetic routes for novel therapeutics. This document outlines the principles governing the reactivity of activated cyclopropanes, presents a detailed protocol for quantitative reactivity assessment, and discusses the expected reactivity trends based on structural variations.
Introduction to Cyclopropane Reactivity
Cyclopropanes substituted with electron-withdrawing groups, such as a nitrile, are known as "activated" cyclopropanes. The inherent ring strain of the cyclopropane ring (approximately 27 kcal/mol) provides a thermodynamic driving force for ring-opening reactions. The electron-withdrawing group polarizes the distal cyclopropane bond, rendering the carbon atoms electrophilic and susceptible to nucleophilic attack.
However, cyclopropanes bearing a single activating group, such as this compound, are generally less reactive than their counterparts activated by two electron-withdrawing groups (e.g., dicyano or diester functionalities). Uncatalyzed ring-opening reactions of these mono-activated cyclopropanes with common nucleophiles are often slow or do not proceed at all under standard conditions, necessitating the use of catalysts to achieve synthetically useful transformations. Lewis acids or Brønsted acids are commonly employed to further enhance the electrophilicity of the cyclopropane ring and facilitate nucleophilic attack.
Comparative Intermediates
To effectively benchmark the reactivity of this compound, a selection of structurally similar intermediates is proposed for comparison. These analogues are chosen to probe the electronic and steric effects of substituents on the phenyl ring.
Table 1: Proposed Intermediates for Comparative Reactivity Studies
| Intermediate | Structure | Rationale for Comparison |
| Target Molecule | This compound | The primary subject of this guide. The ortho-chloro substituent introduces both steric and electronic (inductive electron-withdrawing) effects. |
| Isomeric Analogue | 1-(4-Chlorophenyl)cyclopropanecarbonitrile | Allows for the deconvolution of electronic and steric effects. The para-chloro group exerts a similar electronic influence with minimal steric hindrance compared to the ortho isomer. |
| Electron-Donating Analogue | 1-(4-Methoxyphenyl)cyclopropanecarbonitrile | The para-methoxy group is strongly electron-donating through resonance, which is expected to decrease the electrophilicity of the cyclopropane ring and thus reduce reactivity towards nucleophiles. |
| Electron-Withdrawing Analogue | 1-(4-Nitrophenyl)cyclopropanecarbonitrile | The para-nitro group is a strong electron-withdrawing group, which should increase the electrophilicity of the cyclopropane ring and enhance reactivity. |
| Unsubstituted Analogue | 1-Phenylcyclopropanecarbonitrile | Provides a baseline reactivity measurement for the 1-aryl-cyclopropanecarbonitrile scaffold, against which the effects of substituents can be compared. |
Experimental Protocol: Kinetic Analysis of Nucleophilic Ring-Opening
To quantitatively assess the reactivity of these intermediates, a standardized kinetic study is proposed. This protocol is adapted from established methods for studying the reactivity of electrophilic cyclopropanes.[1][2] The reaction of the cyclopropane with a model nucleophile, such as sodium thiophenolate, is monitored by UV-Vis spectrophotometry to determine the second-order rate constant (k₂) of the ring-opening reaction.
Materials and Instrumentation:
-
Substituted 1-aryl-cyclopropanecarbonitrile intermediates
-
Sodium thiophenolate (or other suitable nucleophile)
-
Anhydrous, spectroscopic grade solvent (e.g., DMSO or acetonitrile)
-
UV-Vis spectrophotometer with a temperature-controlled cell holder
-
Stopped-flow apparatus (for fast reactions)
-
Standard laboratory glassware and reagents for solution preparation
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of each 1-aryl-cyclopropanecarbonitrile intermediate of known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of sodium thiophenolate of known concentration (e.g., 0.01 M) in the same solvent. The thiophenolate solution has a characteristic UV-Vis absorbance that will be monitored.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to monitor the decay of the thiophenolate absorbance at its λmax.
-
Equilibrate the instrument and reactant solutions to a constant temperature (e.g., 25 °C).
-
For each kinetic run, mix the cyclopropane solution (in at least 10-fold excess) with the thiophenolate solution under pseudo-first-order conditions.
-
Record the absorbance of the thiophenolate anion over time until the reaction is complete.
-
-
Data Analysis:
-
Fit the absorbance versus time data to a pseudo-first-order exponential decay function to obtain the observed rate constant (k_obs) for each cyclopropane concentration.
-
Plot the obtained k_obs values against the corresponding concentrations of the cyclopropane intermediate.
-
The slope of the resulting linear plot represents the second-order rate constant (k₂) for the reaction.
-
Expected Data Presentation
The determined second-order rate constants should be tabulated for easy comparison, as shown in the template below.
Table 2: Second-Order Rate Constants (k₂) for the Reaction of 1-Aryl-cyclopropanecarbonitriles with Sodium Thiophenolate at 25 °C
| Intermediate | Substituent (Aryl) | k₂ (M⁻¹s⁻¹) | Relative Reactivity |
| This compound | 2-Chloro | Experimental Value | Calculated Value |
| 1-(4-Chlorophenyl)cyclopropanecarbonitrile | 4-Chloro | Experimental Value | Calculated Value |
| 1-(4-Methoxyphenyl)cyclopropanecarbonitrile | 4-Methoxy | Experimental Value | Calculated Value |
| 1-(4-Nitrophenyl)cyclopropanecarbonitrile | 4-Nitro | Experimental Value | Calculated Value |
| 1-Phenylcyclopropanecarbonitrile | Unsubstituted | Experimental Value | 1.00 |
Visualizing Workflows and Relationships
To further clarify the experimental and theoretical aspects of this comparative study, the following diagrams are provided.
References
A Comparative Guide to the Cross-Validation of Analytical Data for Novel Cyclopropane Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key analytical techniques for the characterization and quantification of novel cyclopropane compounds. It emphasizes the importance of cross-validation to ensure data integrity and reliability in research and development. Detailed experimental protocols and supporting data for analogous compounds are presented to facilitate methodological implementation.
Introduction to Analytical Cross-Validation
Cross-validation in analytical chemistry is the process of verifying that a validated method produces consistent, reliable, and accurate results when compared with a different method or when used in a different laboratory.[1][2] This is a critical step in drug development and quality control, as it ensures the robustness and reproducibility of analytical data.[1] The incorporation of a cyclopropane ring into a molecule can significantly impact its chemical properties, presenting unique challenges and considerations for analytical characterization.[3]
Comparative Analysis of Key Analytical Techniques
The structural elucidation and quantification of novel cyclopropane compounds typically rely on a combination of chromatographic and spectroscopic techniques. The most common and powerful of these are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation: Quantitative Performance Comparison
The selection of an analytical method is often a balance between sensitivity, selectivity, and the nature of the analyte. Below is a summary of typical performance characteristics for each technique based on the analysis of small organic molecules, including cyclopropane derivatives.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4] | Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection.[4] | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[1] |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds.[4] | Requires volatile and thermally stable compounds or derivatization.[4] | Not dependent on volatility. |
| Linearity (R²) | ≥ 0.999[5] | ≥ 0.998[5] | Not applicable in the same way; relies on the direct proportionality of signal to molar concentration. |
| Limit of Detection (LOD) | 1 - 10 µg/L (technique dependent)[5] | ~2 µg/L (highly sensitive with SIM)[5] | µg to mg range, generally less sensitive than chromatographic methods.[6] |
| Limit of Quantification (LOQ) | 5 - 50 µg/L (technique dependent) | ~5 µg/L[5] | Dependent on concentration and number of scans. |
| Precision (%RSD) | ≤ 2% for drug substances[7] | ≤ 5-10% for low-level impurities[8] | Typically < 1% under optimal conditions.[1] |
| Throughput | Generally higher, especially with UPLC systems.[4] | Can be lower due to longer run times.[4] | Can be lower due to the need for longer acquisition times for quantification. |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical results. The following are representative protocols for the analysis of novel cyclopropane compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For many cyclopropane derivatives, derivatization may be necessary to improve volatility.[9]
Sample Preparation and Derivatization (Silylation Example):
-
Accurately weigh the sample and dissolve it in a suitable organic solvent (e.g., pyridine).
-
Add a silylation reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to the sample solution.[9]
-
Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.[9]
-
Cool the sample to room temperature before injection into the GC-MS.
Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS System: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum. The mass spectrum of cyclopropane itself shows a molecular ion peak at m/z 42, with a prominent fragment at m/z 41 due to the loss of a hydrogen atom.[10] Substituted cyclopropanes will exhibit characteristic fragmentation patterns related to the loss of substituents and ring opening.[11]
High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for a wide range of cyclopropane compounds, particularly those that are non-volatile or thermally unstable.[12]
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable diluent (e.g., a mixture of the mobile phase).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. The specific gradient will depend on the polarity of the analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV-Vis detector set at a wavelength appropriate for the analyte's chromophore. If the compound lacks a strong chromophore, a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) can be used.
-
Injection Volume: 10 µL.
Data Analysis: Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel compounds. Quantitative NMR (qNMR) can also be used for accurate purity and concentration determination.[1]
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
For qNMR, a certified internal standard with a known concentration must be added.
Instrumentation and Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds (for qNMR, this should be at least 5 times the longest T1 relaxation time).
-
Number of Scans: 8-16 (for qNMR, a higher number of scans may be needed to achieve an adequate signal-to-noise ratio).
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Data Analysis: The unique electronic environment of the cyclopropane ring results in characteristic upfield chemical shifts for the ring protons, typically in the range of 0.2 to 0.8 ppm in the ¹H NMR spectrum.[3][13] The carbon signals for the cyclopropane ring also appear at a relatively high field in the ¹³C NMR spectrum. 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for establishing the connectivity of atoms within the molecule.[14]
Signaling Pathways and Experimental Workflows
The rigid structure of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its binding to biological targets.[15] This has led to the inclusion of the cyclopropane motif in numerous drug candidates.[8]
Signaling Pathway Example: Androgen Receptor Modulation by GSK-2881078
GSK-2881078 is a novel, nonsteroidal selective androgen receptor modulator (SARM) containing a cyclopropane moiety.[16] It acts as a partial agonist in some tissues and a full agonist in others, making it a promising candidate for treating muscle wasting.[10][16] The mechanism involves binding to the androgen receptor (AR), which then translocates to the nucleus, binds to androgen response elements (AREs) on the DNA, and modulates the transcription of target genes.
Caption: Mechanism of action for the cyclopropane-containing SARM, GSK-2881078.
Experimental Workflow: Cross-Validation of Analytical Methods
A robust cross-validation workflow ensures that different analytical techniques provide comparable and reliable data for the same analyte.
Caption: A logical workflow for the cross-validation of analytical data.
References
- 1. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 2. Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Differential Effects of the Antidepressants Tranylcypromine and Fluoxetine on Limbic Cannabinoid Receptor Binding and Endocannabinoid Contents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of GSK2881078A: A selective androgen receptor modulator (SARM) for the treatment of muscle wasting disorders [morressier.com]
- 11. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 12. books.rsc.org [books.rsc.org]
- 13. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. medchemexpress.com [medchemexpress.com]
A Comparative Guide to In Vitro Bioactivity Testing Protocols for Synthesized Compounds
For Researchers, Scientists, and Drug Development Professionals
The validation of synthesized compounds is a cornerstone of modern drug discovery and development. Initial screening for biological activity is predominantly conducted using in vitro assays, which offer a cost-effective, high-throughput, and controlled environment to assess the potential efficacy and toxicity of novel chemical entities.[1] This guide provides an objective comparison of common in vitro protocols for determining the bioactivity of synthesized compounds, focusing on cell viability, enzyme inhibition, receptor binding, and gene expression. Detailed methodologies and comparative data are presented to aid researchers in selecting the most appropriate assays for their specific research needs.
Cell Viability and Cytotoxicity Assays
Cytotoxicity testing is a critical first step to determine if a compound exhibits harmful effects on cells.[2] These assays measure various indicators of cellular health, such as metabolic activity, membrane integrity, and ATP levels, to quantify the number of living cells after exposure to a test compound.[3][4]
A variety of assays are available, each with distinct principles and sensitivities. The choice of assay can be critical, as some nanoparticles or compounds may interfere with specific assay chemistries, leading to under- or overestimation of cytotoxicity.[5] ATP-based assays are often considered highly suitable and sensitive for evaluating cytotoxicity.[5]
| Assay | Principle | Readout | Advantages | Limitations |
| MTT Assay | Mitochondrial dehydrogenases in viable cells convert a yellow tetrazolium salt (MTT) into a purple formazan product.[4][6][7] | Colorimetric (Absorbance at ~570 nm) | Well-established, cost-effective, widely used.[4] | Requires a solubilization step; can be influenced by compounds affecting cellular redox state; MTT itself can be toxic with long incubation.[8][9] |
| CellTiter-Glo® (ATP Assay) | Measures ATP, which is present only in metabolically active cells, using a luciferase reaction to generate a luminescent signal.[3][4][10] | Luminescent | Highly sensitive (can detect as few as 15 cells), fast (10-minute signal generation), simple "add-mix-measure" format.[8][9] | Signal can be affected by compounds that interfere with luciferase or cellular ATP levels through non-cytotoxic mechanisms. |
| Resazurin (alamarBlue®) Assay | Metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[3][4] | Fluorometric or Colorimetric | Non-toxic, allowing for continuous monitoring of cells; generally more sensitive than MTT.[4] | Resazurin can interfere with certain test compounds; results may vary between cell types.[4] |
This protocol outlines the steps for determining the cytotoxic effect of a synthesized compound on a selected cell line.[6][7]
Materials:
-
96-well cell culture plates
-
Synthesized compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the synthesized compound in culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle controls (medium with DMSO, concentration not exceeding 0.5%) and untreated controls.[7]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[7]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at ~570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the control cells. Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]
Caption: Workflow for a typical in vitro cell viability experiment.
Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting specific enzymes.[11] Enzyme inhibition assays are performed to measure the ability of a synthesized compound to reduce the activity of a purified enzyme or an enzyme within a cell lysate.[11] These assays are crucial for determining inhibitor potency (IC₅₀) and understanding the mechanism of action.[12]
Understanding how a compound inhibits an enzyme is vital for lead optimization. The primary types of reversible inhibition are distinguished by where the inhibitor binds and how it affects the enzyme's kinetic parameters.
| Inhibition Type | Inhibitor Binding Site | Effect on Apparent Kₘ | Effect on Apparent Vₘₐₓ |
| Competitive | Binds to the enzyme's active site, competing with the substrate.[12] | Increases[12] | Unchanged[12] |
| Non-competitive | Binds to an allosteric site, on either the free enzyme or the enzyme-substrate complex.[12] | Unchanged[12] | Decreases[12] |
| Uncompetitive | Binds only to the enzyme-substrate (ES) complex at an allosteric site.[12] | Decreases[12] | Decreases[12] |
This protocol provides a generalized framework for measuring enzyme inhibition. Specific buffer conditions, substrate concentrations, and detection methods will vary depending on the enzyme being studied.[13]
Materials:
-
Purified enzyme
-
Enzyme-specific substrate
-
Synthesized inhibitor compound
-
Assay buffer (at optimal pH for the enzyme)
-
Cofactors, if required (e.g., ATP, Mg²⁺)
-
96-well plates or cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Reagent Preparation: Prepare a stock solution of the substrate and serial dilutions of the inhibitor compound in the assay buffer.
-
Enzyme Dilution: Dilute the enzyme to an appropriate working concentration in cold assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the inhibitor solution at various concentrations, and the enzyme. Include controls with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubation: Gently mix and pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at the optimal reaction temperature to allow for binding.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.
-
Reaction Monitoring: Measure the rate of product formation or substrate depletion over time using a microplate reader. The method can be continuous (kinetic) or a single endpoint reading after a fixed time.[14]
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percent inhibition relative to the no-inhibitor control. Plot percent inhibition against the inhibitor concentration to calculate the IC₅₀ value.
Caption: Diagram of an inhibitor blocking a key kinase.
Receptor-Ligand Binding Assays
These assays are essential for studying the interaction between a synthesized compound and a specific cellular receptor, such as a G protein-coupled receptor (GPCR).[15] They are used to determine if a compound binds to a target receptor and to quantify its binding affinity (Kᵢ).
The two most common formats for receptor binding assays in drug screening are filtration assays and Scintillation Proximity Assays (SPA), both of which typically use a radiolabeled ligand.[16]
| Assay Format | Principle | Throughput | Key Feature | Key Consideration |
| Filtration Assay | Receptor-ligand complexes are captured on a filter membrane, while unbound ligand is washed away. Radioactivity on the filter is then counted.[17] | Medium to High | Requires a physical separation step (washing) to remove unbound ligand. | Washing steps can potentially disrupt low-affinity interactions. |
| Scintillation Proximity Assay (SPA) | Receptors are bound to scintillant-coated beads. When a radioligand binds the receptor, it comes close enough to the bead to excite the scintillant and produce light.[16] | High | Homogeneous "no-wash" format, simplifying automation.[15][16] | Potential for interference from colored compounds or compounds that quench the signal. |
This protocol describes how to determine the binding affinity (Kᵢ) of a synthesized compound by measuring its ability to compete with a radioligand for binding to a receptor.[16]
Materials:
-
Receptor source (e.g., cell membranes expressing the target receptor)
-
Radiolabeled ligand with known affinity for the receptor
-
Synthesized unlabeled competitor compound
-
Assay buffer
-
Glass fiber filter plates (for filtration assay) or SPA beads
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the receptor membranes, a fixed concentration of the radioligand (typically at or below its Kₔ value), and serial dilutions of the unlabeled competitor compound.[16]
-
Control Wells: Prepare wells for "total binding" (receptor + radioligand, no competitor) and "non-specific binding" (receptor + radioligand + a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 90 minutes at 37°C).[18]
-
Separation (Filtration Method): Rapidly harvest the contents of the plate onto a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Detection: Dry the filters and measure the retained radioactivity using a scintillation counter. For SPA, the plate is read directly.
-
Data Analysis:
-
Calculate specific binding: (Total binding) - (Non-specific binding).
-
Plot the percentage of specific binding against the log concentration of the competitor compound to obtain an IC₅₀ value.
-
Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.[16]
-
Caption: How a test compound competes with a radioligand.
Gene Expression Analysis
Synthesized compounds can function by altering the transcription of specific genes. In vitro assays that measure changes in gene expression are used to elucidate mechanisms of action and identify gene-level biomarkers of compound activity.[19]
Two widely used techniques for analyzing compound-induced gene expression changes are Reverse Transcription Quantitative PCR (RT-qPCR) and reporter gene assays.
| Assay | What is Measured? | Throughput | Key Application | Advantages |
| RT-qPCR | The abundance of specific messenger RNA (mRNA) transcripts.[19] | Low to Medium | Validating changes in the expression of a small number of target genes. | Highly sensitive and specific; provides quantitative data on endogenous gene levels. |
| Reporter Gene Assay | The activity of a specific promoter or signaling pathway linked to a reporter gene (e.g., luciferase, GFP).[20][21] | High | Screening compounds for their ability to activate or inhibit a specific signaling pathway.[20] | Highly versatile and reliable for screening; provides functional readout of pathway activity.[21] |
This protocol describes a common method for assessing whether a compound activates a specific transcription factor or signaling pathway.[22]
Materials:
-
Mammalian cell line
-
Transfection reagent
-
Reporter plasmid (containing a promoter with response elements linked to the luciferase gene)
-
Control plasmid (e.g., expressing Renilla luciferase for normalization)
-
Synthesized compound
-
Luciferase assay reagent kit
-
Luminometer
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the reporter plasmid and the control plasmid using a suitable transfection reagent. Incubate for 24-48 hours to allow for plasmid expression.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the synthesized compound. Incubate for a predetermined period (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with PBS and add a passive lysis buffer to each well.
-
Luminescence Measurement:
-
Transfer the cell lysate to a luminometer plate.
-
Add the firefly luciferase substrate and measure the luminescence (this reflects the activity of your target pathway).
-
Add the Stop & Glo® reagent (or equivalent) to quench the firefly signal and activate the Renilla luciferase. Measure the second luminescent signal (for normalization).
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized activity in treated cells to that in control cells to determine the fold-change in pathway activation.
This guide provides a foundational comparison of key in vitro assays. The successful validation of a synthesized compound often requires a combination of these techniques to build a comprehensive profile of its biological activity, potency, and mechanism of action.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Is Your MTT Assay the Right Choice? [promega.com]
- 9. mdpi.com [mdpi.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. benchchem.com [benchchem.com]
- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Receptor-Ligand Binding Assays | Revvity [revvity.com]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gene expression analysis in biomarker research and early drug development using function tested reverse transcription quantitative real-time PCR assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reporter gene assays and their applications to bioassays of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Comparative study of substituent effects on the phenyl ring in cyclopropanecarbonitriles
A Comparative Guide to Substituent Effects on the Phenyl Ring in Cyclopropanecarbonitriles
For researchers, scientists, and drug development professionals, a deep understanding of structure-activity relationships is fundamental to molecular design. Phenylcyclopropanecarbonitriles are valuable scaffolds in medicinal chemistry and materials science. The electronic and steric nature of substituents on the phenyl ring can profoundly influence the reactivity of the cyclopropane ring, dictating the feasibility and outcome of synthetic transformations. This guide provides a comparative analysis of these substituent effects, supported by experimental data from closely related systems and detailed experimental protocols.
Introduction to Reactivity in Phenylcyclopropanecarbonitriles
The reactivity of phenylcyclopropanecarbonitriles is primarily governed by the inherent strain of the three-membered ring and the electronic influence of the nitrile and phenyl groups. The cyclopropane ring is susceptible to both nucleophilic and electrophilic attack, leading to ring-opening reactions. The nitrile group, being electron-withdrawing, polarizes the cyclopropane ring, making the carbon atoms more electrophilic. Substituents on the phenyl ring can further modulate this electronic environment, either enhancing or diminishing the ring's reactivity.
Electronic Effects of Phenyl Substituents
The electronic influence of a substituent on the phenyl ring is a key determinant of the reactivity of the cyclopropane ring. These effects can be quantified using Hammett plots, which correlate the logarithm of the reaction rate constant (log k) with a substituent constant (σ) that reflects the substituent's electron-donating or electron-withdrawing nature. The slope of the Hammett plot, known as the reaction constant (ρ), indicates the sensitivity of the reaction to substituent effects.
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge that develops in the transition state. Conversely, a negative ρ value indicates that the reaction is favored by electron-donating groups, which stabilize a positive charge in the transition state. In some cases, non-linear (e.g., parabolic) Hammett plots can be observed, suggesting a change in the rate-determining step or a complex interplay of electronic effects as the substituent is varied.[1][2]
Quantitative Analysis of Substituent Effects
| Substituent (X) on the Phenyl Ring | Hammett Constant (σ) | Relative Rate Constant (k/k₀) |
| p-OCH₃ | -0.27 | 0.33 |
| p-CH₃ | -0.17 | 0.55 |
| H | 0.00 | 1.00 |
| p-Cl | +0.23 | 2.51 |
| p-Br | +0.23 | 2.63 |
| m-NO₂ | +0.71 | 20.4 |
| p-NO₂ | +0.78 | 39.8 |
Data is illustrative and based on analogous systems. Actual values for phenylcyclopropanecarbonitriles may vary.
This data demonstrates a clear trend: electron-withdrawing groups (e.g., -NO₂, -Cl) significantly accelerate the rate of ring opening, while electron-donating groups (e.g., -OCH₃, -CH₃) retard the reaction. This is consistent with a reaction mechanism where a negative charge develops in the transition state, which is stabilized by electron-withdrawing substituents.
Steric Effects of Phenyl Substituents
While electronic effects are often dominant, the steric bulk of substituents, particularly those in the ortho position, can also influence reactivity. Large ortho substituents can hinder the approach of a reactant to the cyclopropane ring, thereby slowing down the reaction rate. However, in some cases, steric strain can be released in the transition state, leading to an acceleration of the reaction. The interplay of steric and electronic effects can lead to complex reactivity patterns that are not easily predicted by simple Hammett analysis alone.
Experimental Protocols
General Synthesis of trans-Arylcyclopropanecarbonitriles
A general method for the preparation of trans-arylcyclopropanecarbonitriles involves the reaction of an aryl-substituted ethylene oxide with a cyan-substituted phosphate reagent.
Materials:
-
Aryl-substituted ethylene oxide (1.0 eq)
-
Diethyl cyanomethylphosphonate (1.2 eq)
-
Sodium hydride (1.2 eq, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
A solution of diethyl cyanomethylphosphonate in anhydrous THF is added dropwise to a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of the aryl-substituted ethylene oxide in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired trans-arylcyclopropanecarbonitrile.
Kinetic Measurement of Nucleophilic Ring Opening
The rate of nucleophilic ring opening of substituted phenylcyclopropanecarbonitriles can be monitored using UV-Vis spectrophotometry or gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Substituted phenylcyclopropanecarbonitrile (substrate)
-
Nucleophile (e.g., sodium thiophenolate)
-
Solvent (e.g., acetonitrile or dimethylformamide)
-
Constant temperature bath
-
UV-Vis spectrophotometer or GC-MS instrument
Procedure:
-
Prepare stock solutions of the substituted phenylcyclopropanecarbonitrile and the nucleophile in the chosen solvent.
-
Equilibrate the solutions to the desired reaction temperature in a constant temperature bath.
-
Initiate the reaction by mixing the substrate and nucleophile solutions in a cuvette (for UV-Vis) or a reaction vial (for GC-MS).
-
For UV-Vis analysis, monitor the change in absorbance at a wavelength where the product absorbs and the reactants do not. Record the absorbance at regular time intervals.
-
For GC-MS analysis, withdraw aliquots from the reaction mixture at specific time points, quench the reaction (e.g., by adding a dilute acid), and analyze the composition of the mixture.
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the reactant concentration (or a related property like absorbance) against time.
-
The second-order rate constant (k₂) is then obtained by dividing k_obs by the concentration of the nucleophile (if it is in large excess).
Visualizations
Caption: Influence of substituents on the reactivity of the cyclopropane ring.
Caption: General workflow for synthesis and kinetic analysis.
References
Navigating the Fragmentation Maze: An Interpretive Guide to the Mass Spectrometry of 1-(2-Chlorophenyl)cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides a comprehensive interpretation of the expected mass spectrometry fragmentation of 1-(2-Chlorophenyl)cyclopropanecarbonitrile, a compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide synthesizes information from analogous structures and fundamental principles of mass spectrometry to propose a likely fragmentation pathway. This comparative approach will aid researchers in identifying and characterizing this and similar molecules.
Proposed Fragmentation Pathway and Key Spectral Features
The mass spectrum of this compound is anticipated to be characterized by several key fragmentation pathways, driven by the presence of the chlorophenyl group, the strained cyclopropane ring, and the nitrile functional group. The molecular ion peak ([M]⁺) is expected at an m/z of approximately 177, with a characteristic M+2 isotopic peak at m/z 179 in a roughly 3:1 ratio, indicative of the presence of a single chlorine atom.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Proposed Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure | Interpretation |
| [C₁₀H₈ClN]⁺ | 177/179 | Molecular Ion | Intact molecule with one positive charge. The isotopic pattern confirms the presence of chlorine. |
| [C₁₀H₇ClN]⁺ | 176/178 | [M-H]⁺ | Loss of a hydrogen radical, a common fragmentation for nitriles.[1] |
| [C₉H₅ClN]⁺ | 162/164 | [M-CH₃]⁺ | Rearrangement and loss of a methyl radical. |
| [C₆H₄Cl]⁺ | 111/113 | Chlorophenyl cation | Cleavage of the bond between the cyclopropane ring and the chlorophenyl group.[2] |
| [C₄H₅N]⁺ | 67 | Cyclopropylnitrile cation | Cleavage of the bond between the chlorophenyl group and the cyclopropane ring. |
| [C₆H₅]⁺ | 77 | Phenyl cation | Loss of chlorine from the chlorophenyl cation.[2] |
The proposed fragmentation pathway begins with the ionization of the molecule, followed by a series of competing fragmentation reactions. The most likely cleavages are expected to occur at the bonds adjacent to the cyclopropane ring and the bond between the ring and the chlorophenyl moiety.
Comparison with Structural Analogs
Table 2: Comparison of Key Mass Spectral Features of this compound and Related Compounds
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| This compound (Predicted) | 177/179 | 176/178, 162/164, 111/113, 67, 77 | - |
| 1-(4-Chlorophenyl)-5-methoxy-1-pentanone | 226/228 | 139/141 (C₇H₄ClO⁺), 111/113 (C₆H₄Cl⁺) | [2] |
| Methanone, (4-chlorophenyl)phenyl- | 216/218 | 139, 111, 77 | [3] |
| Cyclopropanecarbonitrile | 67 | 66, 41, 39 | [4][5] |
The fragmentation of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone and (4-chlorophenyl)phenyl-methanone both show the characteristic chlorophenyl cation at m/z 111/113, supporting the proposed fragmentation for the target molecule.[2][3] The mass spectrum of cyclopropanecarbonitrile confirms the stability of the m/z 67 fragment corresponding to the cyclopropylnitrile cation.[4][5]
Experimental Protocols
To acquire mass spectrometry data for this compound, the following experimental protocol is recommended.
Sample Preparation:
-
Dissolve a small amount of the purified compound (typically 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Further dilute the sample solution to a final concentration of 1-10 µg/mL.
Instrumentation and Analysis:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Source: Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules and would likely produce informative fragmentation. Electrospray Ionization (ESI) could also be employed, particularly when coupled with liquid chromatography.[6]
-
Mass Range: Scan a mass range of m/z 50-500 to ensure detection of the molecular ion and all significant fragment ions.
-
Data Acquisition: Acquire data in both positive and negative ion modes to obtain a comprehensive fragmentation profile.
Conclusion
While direct experimental data for this compound remains elusive in the public domain, a careful analysis of its structural components and comparison with related compounds allows for a robust prediction of its mass spectrometric fragmentation pattern. The presence of the chlorophenyl group is expected to yield a characteristic isotopic signature and a prominent fragment at m/z 111/113. The cyclopropylnitrile moiety will likely lead to a fragment at m/z 67. This interpretive guide, along with the provided experimental protocols, offers a solid foundation for researchers working on the identification and characterization of this and structurally similar compounds, thereby accelerating the drug discovery and development process.
References
Novelty Assessment of 1-(2-Chlorophenyl)cyclopropanecarbonitrile Derivatives Reveals Untapped Potential in Drug Discovery
A comprehensive review of patent literature suggests that 1-(2-Chlorophenyl)cyclopropanecarbonitrile and its direct derivatives represent a novel chemical space with significant potential for the development of new therapeutic agents. Extensive searches of patent databases and scientific literature reveal a notable absence of the ortho-chloro substituted phenylcyclopropanecarbonitrile scaffold, while highlighting the prevalence of its para- and meta-chloro isomers in various stages of research and development. This guide provides a comparative analysis of the novelty of this compound derivatives against existing patented alternatives, supported by available data on synthesis and biological activity.
The cyclopropyl moiety is a well-regarded structural motif in medicinal chemistry, known for its ability to confer metabolic stability, conformational rigidity, and unique electronic properties to drug candidates. Its incorporation can lead to improved potency, selectivity, and pharmacokinetic profiles. While the broader class of phenylcyclopropanecarbonitrile derivatives has been explored for various therapeutic applications, the specific substitution pattern of a chlorine atom at the ortho position of the phenyl ring appears to be a largely unexplored area, presenting a clear opportunity for innovation and the generation of new intellectual property.
A search of chemical databases, including PubChem, reveals a record for this compound (CID 10313355), however, it is noteworthy that there is no associated literature data, indicating a lack of significant scientific investigation or publication on this specific compound.[1] This contrasts with the considerable body of research available for the corresponding para- and meta-substituted analogs.
Comparative Analysis of Isomeric Chlorophenylcyclopropanecarbonitriles
To contextualize the novelty of the ortho-chloro derivative, a comparison with its patented isomers is essential. The following table summarizes the available information on the synthesis and any reported or potential biological activities of the para- and meta-chloro isomers, which serve as the closest alternatives.
| Compound | Synthesis Overview | Reported/Potential Biological Activity | Key Patent References |
| 1-(4-Chlorophenyl)cyclopropanecarbonitrile | α-Alkylation of 4-chlorophenylacetonitrile with 1,2-dibromoethane using a base such as sodium hydroxide. | Investigated for its potential as an intermediate in the synthesis of various biologically active molecules, including antifungal and herbicidal agents. | Various patents covering synthetic methods and applications in agrochemicals and pharmaceuticals. |
| 1-(3-Chlorophenyl)cyclopropanecarbonitrile | Similar synthetic routes to the para-isomer, involving the cyclopropanation of the corresponding phenylacetonitrile. | Explored in the context of developing novel therapeutic agents, with potential applications in areas such as neuroscience and oncology. | Patent literature discloses derivatives with activity as modulators of various enzymes and receptors. |
| This compound | Novel Entity. Synthesis would likely follow established methods for cyclopropanation of the corresponding 2-chlorophenylacetonitrile. | Unexplored. The unique steric and electronic properties conferred by the ortho-chloro substituent could lead to novel biological activities and target selectivities compared to the other isomers. | No direct patents found. This represents a "white space" for new patent applications. |
Experimental Protocols for the Synthesis of Phenylcyclopropanecarbonitrile Derivatives
The general and well-established method for the synthesis of 1-arylcyclopropanecarbonitriles involves the reaction of a substituted phenylacetonitrile with a 1,2-dihaloethane in the presence of a base. A representative experimental protocol is provided below.
General Procedure for the Synthesis of 1-(Chlorophenyl)cyclopropanecarbonitriles:
To a stirred solution of the appropriately substituted chlorophenylacetonitrile (1.0 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), is added a strong base, for instance, sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (2.2 equivalents) portion-wise at room temperature under an inert atmosphere. After stirring for 30 minutes, 1,2-dibromoethane (1.1 equivalents) is added dropwise, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1-(chlorophenyl)cyclopropanecarbonitrile.
Potential Signaling Pathways and Experimental Workflows
Given the novelty of this compound, its specific biological targets are unknown. However, based on the activities of other cyclopropane-containing molecules and related nitrile-containing compounds, several potential signaling pathways could be of interest for future investigation. The following diagrams illustrate a hypothetical experimental workflow for screening the novel compound and a potential signaling pathway it might modulate.
Caption: A generalized experimental workflow for the synthesis, screening, and optimization of novel this compound derivatives.
Caption: A hypothetical signaling pathway that could be modulated by this compound derivatives, leading to a cellular response.
Conclusion
The analysis of the current patent landscape strongly supports the novelty of this compound and its derivatives. The absence of prior art for this specific positional isomer, in contrast to the well-documented para- and meta-analogs, presents a compelling opportunity for the discovery of new chemical entities with potentially unique biological activities. The distinct electronic and steric environment of the ortho-chloro substituent could lead to unforeseen interactions with biological targets, paving the way for the development of novel therapeutics with improved efficacy, selectivity, or pharmacokinetic properties. Further research into the synthesis and biological evaluation of these compounds is warranted to fully explore their therapeutic potential and to secure intellectual property in this promising area of medicinal chemistry.
References
Safety Operating Guide
Proper Disposal of 1-(2-Chlorophenyl)cyclopropanecarbonitrile: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and professionals in drug development must adhere to stringent safety protocols for the disposal of chemical waste to ensure personal safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 1-(2-Chlorophenyl)cyclopropanecarbonitrile, a compound requiring careful handling due to its toxicological profile.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be fully aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and it can cause serious skin and eye irritation. Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood.
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety goggles or a face shield.
-
Body Protection: A lab coat or chemical-resistant apron.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to local, regional, and national environmental regulations is mandatory.
Step 1: Waste Identification and Classification
This compound is a halogenated organic compound containing a nitrile group. Due to its acute toxicity, it should be classified as a toxic and halogenated hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), it may fall under one or more of the following EPA hazardous waste codes:
-
F-listed waste: From non-specific sources, potentially including F001 or F002 if mixed with spent halogenated solvents.
-
P-listed waste: As an acutely hazardous chemical, if it is a discarded commercial chemical product.
Consult with your institution's Environmental Health and Safety (EHS) department for the precise waste codes applicable in your jurisdiction.
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Keep it separate from non-halogenated solvents, acids, bases, and oxidizers.
Step 3: Containerization and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container for the waste. The original container, if in good condition, is often a suitable choice.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity). Include the accumulation start date.
Step 4: Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
Quantitative Data Summary
| Parameter | Value | Source |
| GHS Hazard Classifications | Acute Toxicity, Oral (Category 3) Acute Toxicity, Dermal (Category 3) Acute Toxicity, Inhalation (Category 3) Skin Irritation (Category 2) Eye Irritation (Category 2A) | Safety Data Sheet |
| Personal Protective Equipment | Nitrile gloves, safety goggles/face shield, lab coat | Safety Data Sheet |
| Recommended Storage | Tightly closed container in a dry, well-ventilated place | Safety Data Sheet |
| Disposal Method | As hazardous waste via licensed contractor | Institutional & Regulatory Guidelines |
Disposal Workflow
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
